molecular formula C10H12N2O5 B1605239 2-Nitrotyrosine methyl ester CAS No. 3195-65-1

2-Nitrotyrosine methyl ester

Cat. No.: B1605239
CAS No.: 3195-65-1
M. Wt: 240.21 g/mol
InChI Key: WMZFQRWZCGEEOA-ZETCQYMHSA-N
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Description

2-Nitrotyrosine methyl ester is a chemical derivative of 3-nitrotyrosine, a well-characterized biomarker of nitro-oxidative stress and post-translational modification in proteins . The nitration of tyrosine residues in proteins is an irreversible modification induced by reactive nitrogen species (RNS), such as peroxynitrite, and is considered a hallmark of inflammatory and degenerative processes . This esterified form is valuable in research for studying the mechanisms and consequences of protein nitration. It finds specific utility as a standard in mass spectrometry-based proteomic workflows to validate the identification of endogenous nitrotyrosine-containing peptides . Furthermore, its defined structure makes it a suitable reference compound in analytical techniques like HPLC and LC-MS/MS for quantifying nitration levels in complex biological samples, including cell lysates and tissues. Research into tyrosine nitration is critical for understanding the pathogenesis of a wide range of conditions, including neurodegenerative diseases like Alzheimer's, cardiovascular diseases, cancer, and age-related pathologies . The presence of nitrotyrosine can disrupt critical cellular functions by altering protein structure and dynamics, and by interfering with tyrosine phosphorylation signaling networks . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16/h2-3,5,7,13H,4,11H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZFQRWZCGEEOA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185786
Record name 2-Nitrotyrosine methyl ester
Source EPA DSSTox
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Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3195-65-1
Record name 2-Nitrotyrosine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrotyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Nitrotyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-Nitrotyrosine methyl ester, a critical compound for research into nitroxidative stress. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible synthesis.

Introduction: The Significance of this compound

Protein tyrosine nitration is an irreversible post-translational modification that serves as a key biomarker for "nitroxidative stress," a condition implicated in a wide range of pathologies, including cardiovascular disease, neurodegeneration, and chronic inflammation.[1][2][3] The formation of 3-nitrotyrosine (3-NT) within proteins can significantly alter their structure and function.[1][2] this compound is the methylated form of this crucial amino acid derivative. Its esterified carboxyl group makes it a versatile tool in peptide synthesis and various biochemical assays, allowing for more controlled and specific incorporation into peptide chains or for use in cell-based studies. This guide details a reliable, two-step synthesis pathway from the commercially available amino acid, L-tyrosine.

Synthesis Overview: A Two-Step Strategy

The synthesis of this compound from L-tyrosine is efficiently achieved through a two-step process:

  • Fischer Esterification: The carboxylic acid of L-tyrosine is first converted to its corresponding methyl ester. This is accomplished using methanol as both the solvent and reagent, catalyzed by a strong acid, typically generated in situ from thionyl chloride (SOCl₂). This step protects the carboxyl group and enhances the solubility of the starting material for the subsequent nitration.

  • Electrophilic Aromatic Nitration: The aromatic ring of the L-tyrosine methyl ester is then nitrated. This reaction utilizes a nitrating mixture, classically nitric acid in the presence of a strong acid catalyst like sulfuric acid, to generate the nitronium ion (NO₂⁺) electrophile.[4] Careful control of temperature is paramount to ensure selective nitration at the 3-position (ortho to the hydroxyl group) and to minimize the formation of byproducts.

Experimental Workflow Diagram

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_nitration Step 2: Nitration cluster_purification Step 3: Purification & Analysis start L-Tyrosine reagent1 Methanol (MeOH) Thionyl Chloride (SOCl₂) ester L-Tyrosine Methyl Ester Hydrochloride reagent1->ester Reflux reagent2 Nitric Acid (HNO₃) Sulfuric Acid (H₂SO₄) ester->reagent2 0-15°C nitro_ester Crude 2-Nitrotyrosine Methyl Ester reagent2->nitro_ester purify Column Chromatography or Recrystallization nitro_ester->purify final_product Pure 2-Nitrotyrosine Methyl Ester purify->final_product analysis NMR, MS, HPLC final_product->analysis

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety First: This protocol involves highly corrosive and oxidizing acids. All steps must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6][7][8][9]

Step 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

Rationale: Thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) gas in situ, which acts as the acid catalyst for the Fischer esterification. Refluxing the mixture drives the reaction to completion. The product is isolated as a hydrochloride salt, which is typically a stable, crystalline solid.

Materials:

  • L-Tyrosine (10.0 g, 55.2 mmol)

  • Anhydrous Methanol (150 mL)

  • Thionyl Chloride (SOCl₂) (8.0 mL, 110.4 mmol)

  • Diethyl Ether

Procedure:

  • Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add L-Tyrosine to the flask, followed by anhydrous methanol. Stir to create a suspension.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add thionyl chloride dropwise to the stirring suspension over 20-30 minutes.[10][11] Caution: The reaction is exothermic and releases HCl and SO₂ gas.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. The suspension should gradually dissolve to form a clear solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid, add 50 mL of cold diethyl ether and triturate (break up the solid with a spatula) to wash away any residual impurities.[10]

  • Collect the white solid product by vacuum filtration, wash with another portion of cold diethyl ether, and dry under vacuum. This yields L-Tyrosine methyl ester hydrochloride. The product can be used directly in the next step.

Step 2: Synthesis of this compound

Rationale: A mixture of concentrated nitric and sulfuric acids generates the powerful electrophile, the nitronium ion (NO₂⁺). The electron-donating hydroxyl group of the tyrosine ring directs the nitration primarily to the ortho position. Maintaining a low temperature (5-15°C) is critical to prevent over-nitration (dinitration) and other side reactions.[12]

Materials:

  • L-Tyrosine Methyl Ester Hydrochloride (from Step 1)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (50 mL)

  • Concentrated Nitric Acid (HNO₃, 70%) (5.0 mL)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Carefully add the L-Tyrosine methyl ester hydrochloride to a flask containing concentrated sulfuric acid, cooled to 0°C in an ice-salt bath. Stir until all the solid dissolves.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the dissolved tyrosine derivative over 1 hour, ensuring the internal temperature of the reaction mixture does not exceed 15°C.[12]

  • After the addition is complete, let the reaction stir at this temperature for an additional 30 minutes.

  • Pour the reaction mixture slowly and carefully onto a large beaker of cracked ice with stirring. Caution: This is highly exothermic.

  • The pH of the resulting aqueous solution will be highly acidic. Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow solid or oil.

Purification

Rationale: The crude product may contain unreacted starting material, dinitrated byproducts, or other impurities. Column chromatography is the most effective method for isolating the desired this compound in high purity.

Procedure:

  • Purify the crude product by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a yellow solid.

Product Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.[13]

PropertyExpected Value
Molecular Formula C₁₀H₁₂N₂O₅
Molecular Weight 240.21 g/mol
Appearance Yellow solid
Expected Yield 60-75% (over two steps)
Purity (HPLC) >95%

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for structural elucidation.[13][14] The expected spectra for this compound would show characteristic shifts.

  • ¹H NMR (in CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons (which will be shifted downfield and show a distinct splitting pattern due to the nitro and hydroxyl groups), the methoxy protons of the ester (~3.7 ppm), the α-proton, and the β-protons of the amino acid backbone.

  • ¹³C NMR (in CDCl₃, 100 MHz): Expect signals for the ester carbonyl carbon (~172 ppm), the aromatic carbons (with the carbon bearing the nitro group being significantly shifted), and the carbons of the amino acid backbone and methyl ester.[15]

4.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common method.

  • ESI-MS: Expect to find a peak corresponding to the protonated molecule [M+H]⁺ at m/z = 241.07.

4.3 High-Performance Liquid Chromatography (HPLC) HPLC is used to assess the purity of the final compound. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a standard method for analysis.

References

  • PrepChem. (n.d.). Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. Retrieved from PrepChem.com. URL: [Link]

  • Roy, A., Ali, Y. A., & Varghese, A. K. (2014). Oxidation and nitration of tyrosine by ozone and nitrogen dioxide: reaction mechanisms and biological and atmospheric implications. PubMed. URL: [Link]

  • Asghar, O., & Ali, S. (2009). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives. Medicinal Chemistry Research, 18(8), 637-646. URL: [Link]

  • Google Patents. (n.d.). CN112920086A - Preparation method of L-tyrosine derivative.
  • Esteves, C. I. C., et al. (2020). Synthesis of N-tert-Butyloxycarbonyl-3-nitro-l-tyrosine Methyl Ester. In Organic Chemistry: A Laboratory Manual.
  • Ferrer-Sueta, G., & Radi, R. (2009). Nitric oxide, oxidants, and protein tyrosine nitration. PubMed Central. URL: [Link]

  • Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. PubMed Central. URL: [Link]

  • ResearchGate. (n.d.). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects | Request PDF. URL: [Link]

  • University of Washington. (n.d.). NITRIC ACID SAFETY. URL: [Link]

  • Organic Syntheses. (n.d.). METHYL m-NITROBENZOATE. URL: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. URL: [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. URL: [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. URL: [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000158). URL: [Link]

  • PubMed Central. (2024, February 10). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. URL: [Link]

  • Journal of Organic Chemistry. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. URL: [Link]

  • PubMed Central. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. URL: [Link]

  • National Institutes of Health. (n.d.). Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples. URL: [Link]

  • PubMed Central. (n.d.). Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. URL: [Link]

  • Abraham, R. J., et al. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. URL: [Link]

  • ChemRxiv. (2023, July 12). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. URL: [Link]

  • ResearchGate. (n.d.). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. URL: [Link]

  • PubMed Central. (n.d.). Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins. URL: [Link]

  • Antioxidants & Redox Signaling. (2013). Proteomic Approaches to Analyze Protein Tyrosine Nitration. URL: [Link]

  • Journal of the American Chemical Society. (2003). Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins. URL: [Link]

Sources

Whitepaper: 3-Nitrotyrosine as a Definitive Biomarker for Nitrative Stress

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Mechanism, Measurement, and Meaning

Executive Summary

The formation of 3-nitrotyrosine, a post-translational modification of protein-bound and free tyrosine residues, stands as a stable and definitive indicator of nitrative stress. This modification arises from the reaction of tyrosine with reactive nitrogen species (RNS), most notably peroxynitrite, which is formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻). Its accumulation is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and chronic inflammation. Consequently, the accurate detection and quantification of 3-nitrotyrosine in biological samples are critical for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. This guide provides an in-depth exploration of the biochemical origins of 3-nitrotyrosine, a critical evaluation of the primary analytical methodologies—ELISA, HPLC, and Mass Spectrometry—and a practical framework for their application in research and drug development.

The Landscape of Nitrative Stress: Beyond Oxidation

In cellular biology, the redox environment is a delicate balance. While "oxidative stress," driven by reactive oxygen species (ROS), is a widely recognized phenomenon, a distinct but interconnected process known as nitrative stress plays a crucial role in cellular damage and signaling.[1] Nitrative stress is characterized by the overproduction of reactive nitrogen species (RNS), which can damage cellular components, including lipids, DNA, and proteins.[2][3]

The convergence of ROS and RNS pathways is central to the formation of potent damaging agents.[1] A key reaction is the coupling of superoxide (O₂•⁻), a primary ROS, with nitric oxide (•NO), a critical signaling molecule, to form peroxynitrite (ONOO⁻).[4] This reaction is exceptionally fast and often outcompetes the protective action of superoxide dismutase (SOD). Peroxynitrite is a powerful oxidant and nitrating agent that modifies biomolecules, leading to cellular dysfunction.[2][4] The irreversible nitration of tyrosine residues on proteins to form 3-nitrotyrosine is a direct and stable footprint of this pathological process.[5][6]

Mechanism of 3-Nitrotyrosine Formation

The formation of 3-nitrotyrosine is not a random event but a consequence of specific biochemical pathways, primarily driven by peroxynitrite and enzymatic action.

  • The Peroxynitrite Pathway: This is the most cited mechanism. The peroxynitrite anion (ONOO⁻) itself is relatively unreactive toward tyrosine, but its protonated form, peroxynitrous acid (ONOOH), or its reaction product with CO₂, ONOOCO₂⁻, can decompose to generate nitrogen dioxide (•NO₂) and a hydroxyl or carbonate radical, respectively.[7] These species initiate a one-electron oxidation of the tyrosine phenol ring to form a tyrosyl radical (Tyr•). This radical then efficiently couples with •NO₂ to yield 3-nitrotyrosine.[6][7]

  • The Myeloperoxidase (MPO) Pathway: In inflammatory settings, the enzyme myeloperoxidase, released by neutrophils, can use hydrogen peroxide (H₂O₂) to oxidize nitrite (NO₂⁻), generating •NO₂.[7] This provides a peroxynitrite-independent pathway for tyrosine nitration, highlighting the link between inflammation and nitrative stress.

It is crucial to note that while 3-nitrotyrosine is the most common and biologically relevant isomer formed under nitrative stress, other isomers like 2-nitrotyrosine exist. However, 3-nitrotyrosine is the established and widely measured biomarker for RNS-mediated damage.[4][8]

G cluster_0 Upstream Triggers cluster_1 Key Intermediates & Pathways cluster_2 Tyrosine Modification O2 Superoxide (O₂•⁻) ONOO Peroxynitrite (ONOO⁻) O2->ONOO Fast Reaction NO Nitric Oxide (•NO) NO->ONOO H2O2 H₂O₂ MPO Myeloperoxidase (MPO) (Inflammation) H2O2->MPO NO2_ion Nitrite (NO₂⁻) NO2_ion->MPO NO2_rad Nitrogen Dioxide (•NO₂) ONOO->NO2_rad via ONOOH/CO₂ adduct MPO->NO2_rad Tyr_rad Tyrosyl Radical (Tyr•) NO2_rad->Tyr_rad Radical Coupling Tyr Protein-bound Tyrosine Tyr->Tyr_rad One-electron oxidation NT 3-Nitrotyrosine Tyr_rad->NT

Formation pathways of 3-Nitrotyrosine.
The Role of Methyl Ester Derivatization

In analytical chemistry, native 3-nitrotyrosine is often chemically modified to improve its detection properties for specific instruments. Conversion to its methyl ester form is a common derivatization strategy. This process involves an esterification reaction, typically using methanol and an acid catalyst.[9] The primary reasons for this derivatization are to:

  • Increase Volatility: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Improve Chromatographic Behavior: Altering the polarity of the molecule can enhance its separation in certain Liquid Chromatography (LC) methods.

  • Standardize Chemical Properties: Creating a uniform derivative for quantitative comparison.

It is essential to understand that 3-nitrotyrosine methyl ester is the analyte measured in the lab, while 3-nitrotyrosine is the biological biomarker of interest.

Methodologies for Detection and Quantification

The selection of an appropriate analytical method is contingent upon the research question, required sensitivity, sample availability, and desired level of specificity.

A. Immuno-based Methods: ELISA

Enzyme-Linked Immunosorbent Assays (ELISAs) are a high-throughput method for screening and semi-quantitative analysis of 3-nitrotyrosine.

  • Causality Behind the Method: ELISA leverages the high specificity of an antibody that recognizes the 3-nitrotyrosine structure. The most common format is a competitive ELISA, where 3-nitrotyrosine in the sample competes with a labeled or plate-bound 3-nitrotyrosine conjugate for binding to a limited amount of anti-nitrotyrosine antibody.[5][10] The resulting signal is inversely proportional to the amount of 3-nitrotyrosine in the sample. This design is chosen for its sensitivity in detecting small molecules within complex biological matrices like plasma, serum, or cell lysates.[11]

  • Self-Validating System: A critical component of a trustworthy ELISA is the standard curve, run concurrently with the samples. This curve, generated from known concentrations of a 3-nitrotyrosine standard, validates the assay's performance for each run and allows for the interpolation of sample concentrations.[5] Intra- and inter-assay precision data provided by kit manufacturers further establish the reliability of the method.[11]

Table 1: Comparison of Commercial 3-Nitrotyrosine ELISA Kits

Feature Abcam (ab210603)[10] Hycult Biotech (HK501)[5] StressMarq (SKT-126)[11]
Assay Type Competitive Sandwich Competitive
Sample Types Urine, Plasma, Serum, Cell Lysate Plasma, Other biologicals Cell lysates, Plasma, Serum, Urine
Sensitivity 50 nM 2 nM 50 nM
Range 62.5 - 8000 nM 2 - 1500 nM 62.5 - 8000 nM

| Assay Time | ~2 hours | ~3.5 hours | ~2 hours |

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection P1 Plate pre-coated with Nitrosylated BSA P2 Add Standards & Samples (containing free 3-NT) P1->P2 P3 Add Anti-3-NT Antibody-HRP Conjugate P2->P3 P4 Incubate (e.g., 60 min). Competition occurs P3->P4 P5 Wash to remove unbound reagents P4->P5 P6 Add TMB Substrate P5->P6 P7 Incubate to develop color P6->P7 P8 Add Stop Solution P7->P8 P9 Read Absorbance at 450 nm P8->P9

Workflow for a competitive 3-Nitrotyrosine ELISA.

Protocol: General Competitive ELISA for 3-Nitrotyrosine

  • Reagent Preparation: Prepare 1X Wash Buffer and reconstitute standards as per the manufacturer's protocol.

  • Standard Curve: Prepare a serial dilution of the 3-Nitrotyrosine standard in the provided diluent. A typical range might be 0 to 8000 nM.

  • Sample Addition: Add 50 µL of prepared standards and samples (e.g., plasma, cell lysate) in triplicate to the wells of the nitrosylated protein-coated microplate.

  • Antibody Addition: Add 50 µL of the diluted anti-Nitrotyrosine-HRP conjugate antibody to each well.

  • Incubation: Cover the plate and incubate at room temperature for 1 hour. During this step, the antibody will bind to either the 3-NT in the sample or the 3-NT on the plate.

  • Washing: Aspirate the contents of the wells and wash the plate 4 times with 1X Wash Buffer. This removes all unbound antibody and sample components.

  • Substrate Addition: Add 100 µL of TMB Substrate to each well. This will react with the HRP enzyme on the antibody that has bound to the plate.

  • Development: Cover the plate and incubate in the dark at room temperature for 30 minutes. A blue color will develop.

  • Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Immediately measure the absorbance (Optical Density) on a microplate reader at 450 nm.

  • Analysis: Plot the standard curve (absorbance vs. concentration) and use it to determine the concentration of 3-Nitrotyrosine in the samples. The signal is inversely proportional to the concentration.

B. Chromatography-Based Methods: HPLC

High-Performance Liquid Chromatography (HPLC) offers superior separation and quantification compared to ELISA, making it a robust method for validation.

  • Causality Behind the Method: HPLC separates molecules based on their physicochemical interactions with a stationary phase (the column) and a mobile phase (the solvent). For 3-nitrotyrosine, reverse-phase HPLC is typically used, where a nonpolar stationary phase separates molecules based on hydrophobicity.[12] This physical separation is crucial as it can resolve 3-nitrotyrosine from its parent amino acid, tyrosine, and other potentially interfering molecules, ensuring that the detected signal is specific.[13] Detection can be achieved using UV absorbance (as the nitro group imparts a characteristic absorbance), but for higher sensitivity, electrochemical detection (ECD) is preferred, as the nitro group is electrochemically active.[14][15]

  • Self-Validating System: The trustworthiness of an HPLC method is established through rigorous validation. This includes determining the retention time with an authentic 3-nitrotyrosine standard, assessing linearity by injecting a series of standards to create a calibration curve, and calculating the limit of detection (LoD) and limit of quantification (LoQ).[12] Spiking a blank biological matrix (e.g., control plasma) with a known amount of standard and measuring the recovery validates the method's accuracy in the intended sample type.

Protocol: General RP-HPLC Method for 3-Nitrotyrosine

  • Sample Preparation:

    • For protein-bound 3-NT, perform acid or enzymatic hydrolysis of the protein sample to release free amino acids.

    • Centrifuge the hydrolysate to remove precipitated protein.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.5% acetic acid in water) and an organic solvent like methanol. A typical mobile phase could be 0.5% Acetic Acid:Methanol:Water (15:15:70).[12]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

  • Detection:

    • UV/DAD: Monitor at wavelengths 276 nm (for tyrosine) and 356 nm (specific for 3-nitrotyrosine).[12]

    • ECD: For higher sensitivity, use an electrochemical detector. The nitro group is first reduced at a negative potential (e.g., -800 mV) and then the resulting amino group is oxidized at a positive potential (e.g., +250 mV).[14]

  • Quantification:

    • Inject a series of 3-nitrotyrosine standards (e.g., 0.3 - 20 ng/mL) to generate a standard curve based on peak area.[13]

    • Inject the prepared samples and calculate the concentration based on the standard curve.

C. Mass Spectrometry (MS): The Gold Standard

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides the highest level of specificity and sensitivity for the identification and quantification of 3-nitrotyrosine.[16][17]

  • Causality Behind the Method: LC-MS/MS is a multi-stage analytical process. The LC first separates the peptides from a digested protein sample. As peptides elute from the column, they are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer. The first stage of MS (MS1) measures the mass-to-charge ratio (m/z) of the intact peptides. A specific peptide containing a potential nitration (a mass shift of +45.00 Da) is selected and isolated. This "precursor ion" is then fragmented in a collision cell, and the m/z of the resulting "product ions" are measured in the second stage of MS (MS2).[18][19] This fragmentation pattern provides a definitive fingerprint that not only confirms the presence of 3-nitrotyrosine but also identifies its exact location within the protein's sequence. This level of structural detail is unattainable with other methods.

  • Self-Validating System: The method is inherently self-validating. The detection of a precursor ion with the correct mass for a nitrated peptide, combined with a corresponding MS2 spectrum that contains characteristic fragment ions, provides unambiguous identification.[20] For quantification, stable isotope-labeled internal standards (e.g., [¹³C₉]-Nitrotyrosine) are added to the sample at the very beginning of preparation.[19] These standards behave identically to the endogenous analyte through extraction, digestion, and chromatography but are distinguished by their mass in the MS. By comparing the signal intensity of the endogenous analyte to the known concentration of the internal standard, a highly accurate and precise quantification is achieved, correcting for any sample loss during processing.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis P1 Protein Sample + Isotope-labeled Standard P2 Enzymatic Digestion (e.g., Trypsin) P1->P2 P3 Optional: Immuno-enrichment of Nitro-peptides P2->P3 P4 Reverse-Phase LC Peptide Separation P3->P4 P5 Electrospray Ionization (ESI) P4->P5 P6 MS1: Detect Precursor Ions (Intact Peptide m/z) P5->P6 P7 Isolate & Fragment Precursor Ion (CID) P6->P7 P8 MS2: Detect Product Ions (Fragment m/z) P7->P8 P9 Identify Peptide Sequence & Nitration Site P8->P9 P10 Quantify using Internal Standard Ratio P9->P10

Nitroproteomics workflow using LC-MS/MS.

Protocol: High-Level LC-MS/MS Workflow for Protein-Bound 3-Nitrotyrosine

  • Sample Preparation:

    • Spike the protein extract from tissue or cells with a known amount of a stable isotope-labeled protein or peptide standard.

    • Perform a proteolytic digest (e.g., with trypsin) to generate peptides.

    • Optional Enrichment: For low-abundance nitrated proteins, use an anti-3-nitrotyrosine antibody to immuno-precipitate and enrich the nitrated peptides from the complex mixture.[16][21]

  • LC Separation:

    • Inject the peptide mixture onto a nano-flow HPLC system equipped with a C18 reverse-phase column.

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) over 60-120 minutes.

  • MS Analysis:

    • Couple the LC eluent directly to an ESI source of a tandem mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument performs continuous MS1 scans to measure precursor peptide masses.

    • When an ion's intensity exceeds a set threshold, the instrument automatically isolates it and performs an MS/MS fragmentation scan to generate a product ion spectrum.

  • Data Analysis:

    • Use a database search algorithm (e.g., Sequest, Mascot) to match the experimental MS/MS spectra against a protein sequence database.

    • The search parameters must include 3-nitrotyrosine as a variable modification (+45.00 Da on tyrosine residues).

    • A successful match identifies the peptide sequence and the specific tyrosine residue that was nitrated.

    • Quantify the nitrated peptide by comparing the peak area of its precursor ion in the MS1 scan to the peak area of the corresponding stable isotope-labeled internal standard.[19]

Conclusion and Future Perspectives

3-Nitrotyrosine is an invaluable biomarker, providing a chemically stable and specific record of nitrative stress. Its detection is strongly associated with the pathophysiology of a wide range of diseases, making it a critical endpoint in both basic research and clinical drug development.[22][23][24] While ELISA provides a powerful tool for high-throughput screening, chromatography and, in particular, mass spectrometry are indispensable for confirmation, accurate quantification, and deep mechanistic insight.[12][16]

The future of the field lies in advancing quantitative nitroproteomics. This involves moving beyond simply measuring global 3-nitrotyrosine levels to identifying the specific proteins that are nitrated and understanding how this modification alters their function within cellular networks.[16][17] The development of more sensitive enrichment techniques and sophisticated mass spectrometry platforms will continue to drive discoveries, solidifying the role of 3-nitrotyrosine as a key indicator of disease and a target for therapeutic intervention.

References

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  • Maciejczyk, M., et al. (2022). Nitrotyrosine, Nitrated Lipoproteins, and Cardiovascular Dysfunction in Patients with Type 2 Diabetes: What Do We Know and What Remains to Be Explained?. Journal of Clinical Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9025983/]
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  • Ferrer-Sueta, G., & Radi, R. (2009). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of Chemical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2783783/]
  • Valderrama, R., et al. (2018). Identification of Tyrosine and Nitrotyrosine with a Mixed-Mode Solid-Phase Extraction Cleanup Followed by Liquid Chromatography-Electrospray Time-of-Flight Mass Spectrometry in Plants. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/29600458/]
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  • Kaur, H., & Halliwell, B. (1994). Inflammation and NO x -induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.91.8.3275]
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  • Semantic Scholar. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases. [URL: https://www.semanticscholar.org/paper/3-Nitrotyrosine%3A-a-versatile-oxidative-stress-for-Kamal-Ahmad/8d43818e6a27e029471131976a4459f632349e5d]
  • Ishima, T., et al. (2007). Determination of nitrotyrosine and tyrosine by high-performance liquid chromatography with tandem mass spectrometry and immunohistochemical analysis in livers of mice administered acetaminophen. Journal of Chromatography B. [URL: https://pubmed.ncbi.nlm.nih.gov/17321213/]
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  • Gyenis, A., et al. (2024). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Journal of Proteome Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10860533/]
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  • PrepChem.com. Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. [URL: https://www.prepchem.com/synthesis-of-a-2-amino-3-nitrobenzoic-acid-methyl-ester]

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The In Vivo Odyssey of 2-Nitrotyrosine Methyl Ester: A Technical Guide to Stability and Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the in vivo stability of 2-Nitrotyrosine methyl ester, a compound of significant interest in the study of nitroxidative stress and its pathological consequences. As a derivative of 2-Nitrotyrosine, a biomarker for cellular damage, understanding its fate within a biological system is paramount for its application in research and potential therapeutic development. This document moves beyond a simple recitation of facts to provide a causal understanding of the experimental choices and a framework for robust, self-validating protocols.

Introduction: The Significance of 2-Nitrotyrosine and its Esterified Analogue

Protein tyrosine nitration, the modification of tyrosine residues to form 3-nitrotyrosine, is a critical post-translational modification that signals a disruption in nitric oxide signaling and an increase in pro-oxidant processes, a state often termed "nitroxidative stress".[1] This modification can profoundly alter protein structure and function.[1][2] Consequently, 3-nitrotyrosine has been established as a key biomarker for a range of pathological conditions.[2][3][4] The methyl ester of nitrotyrosine is often utilized in experimental settings to enhance cell permeability and facilitate intracellular studies. However, its utility is fundamentally dependent on its stability and metabolic fate in vivo. This guide will dissect the factors governing the stability of this compound, from initial hydrolysis to the subsequent metabolism of the parent nitrotyrosine.

The Two-Fold Path of In Vivo Transformation: Chemical and Enzymatic Stability

The in vivo journey of this compound is primarily dictated by two interconnected processes: the hydrolysis of the methyl ester and the subsequent metabolism of the resulting 2-Nitrotyrosine.

The Gatekeeper: Ester Hydrolysis

The methyl ester group of the compound is a prime target for hydrolysis within a biological system. This reaction is the critical first step that releases the active or parent molecule, 2-Nitrotyrosine.

The hydrolysis of ester-containing compounds is predominantly catalyzed by a class of enzymes known as esterases.[5] Carboxylesterases, in particular, are abundant in various tissues and play a significant role in drug metabolism and detoxification.[5][6] These enzymes are responsible for the hydrolysis of a wide array of xenobiotics containing ester, amide, or thioester bonds.[5] Therefore, it is highly probable that this compound is rapidly hydrolyzed by plasma and tissue esterases upon administration.[7][8]

While enzymatic hydrolysis is the major route, spontaneous chemical hydrolysis can also occur, influenced by physiological pH. However, the rate of spontaneous hydrolysis at physiological pH is generally much slower than enzyme-catalyzed reactions.

The initial and most critical metabolic step for this compound is the cleavage of the methyl ester bond to yield 2-Nitrotyrosine and methanol. This process is primarily mediated by ubiquitous esterase enzymes.

2-Nitrotyrosine_Methyl_Ester 2-Nitrotyrosine Methyl Ester Hydrolysis Hydrolysis 2-Nitrotyrosine_Methyl_Ester->Hydrolysis 2-Nitrotyrosine 2-Nitrotyrosine Hydrolysis->2-Nitrotyrosine Methanol Methanol Hydrolysis->Methanol Esterases Esterases (e.g., Carboxylesterases) Esterases->Hydrolysis

Figure 1: Initial Hydrolysis of this compound.

The Fate of 2-Nitrotyrosine: Metabolic Pathways

Once hydrolyzed, the resulting 2-Nitrotyrosine enters the metabolic pathways established for this molecule. The primary routes of metabolism involve further chemical modification and eventual excretion.

A significant metabolic fate of nitrotyrosine is its conversion to 3-nitro-4-hydroxyphenylacetic acid (NHPA), which is then excreted in the urine.[9] This makes urinary NHPA a potential time-integrated biomarker for nitrotyrosine formation in vivo.[9] However, it is crucial to note that NHPA can also be formed through the nitration of circulating p-hydroxyphenylacetic acid (PHPA), a metabolite of tyrosine, which represents the major route of its formation.[9]

Interestingly, certain bacteria, such as Burkholderia sp. and Variovorax paradoxus, have been shown to degrade 3-nitrotyrosine.[10][11] This degradation pathway involves an oxidative denitration process, releasing nitrite.[10] While the contribution of gut microbiota to the overall metabolism of systematically administered 2-Nitrotyrosine is likely minor, it could be a factor in oral administration studies. The bacterial catabolic pathway is distinct from the metabolism of tyrosine.[10][11]

The metabolic journey of 2-Nitrotyrosine, the product of methyl ester hydrolysis, involves conversion to NHPA and potential bacterial degradation.

2-Nitrotyrosine 2-Nitrotyrosine Metabolism Metabolism 2-Nitrotyrosine->Metabolism NHPA 3-Nitro-4-hydroxyphenylacetic acid (NHPA) Metabolism->NHPA Bacterial_Degradation Bacterial Degradation (e.g., in gut) Metabolism->Bacterial_Degradation Excretion Urinary Excretion NHPA->Excretion cluster_in_vivo In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Bioanalysis cluster_data Data Interpretation Animal_Model Select Animal Model (e.g., Rat) Dosing Administer 2-Nitrotyrosine Methyl Ester Animal_Model->Dosing Sample_Collection Collect Blood and Urine at Timed Intervals Dosing->Sample_Collection Plasma_Isolation Isolate Plasma Sample_Collection->Plasma_Isolation Protein_Precipitation Protein Precipitation/ Solid-Phase Extraction Plasma_Isolation->Protein_Precipitation LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS Quantification Quantify Parent Ester and 2-Nitrotyrosine LC_MSMS->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Stability_Assessment Determine Half-life and Metabolic Profile PK_Analysis->Stability_Assessment

Sources

The Enigmatic Role of Tyrosine Nitration: A Technical Guide to the Mechanism of Action of Nitrotyrosine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Nitrosative Stress

The post-translational modification of proteins is a cornerstone of cellular regulation, dictating function, localization, and interaction with a dynamism that far exceeds the static nature of the genetic code. Among these modifications, the nitration of tyrosine residues to form nitrotyrosine stands as a significant hallmark of nitrosative stress, a condition implicated in a vast spectrum of pathologies from neurodegenerative diseases to cardiovascular disorders. This guide, prepared for the discerning scientific audience, delves into the core mechanisms of action of nitrotyrosine, with a primary focus on the extensively studied 3-nitrotyrosine, while also addressing the current state of knowledge on its lesser-known isomer, 2-nitrotyrosine, and its methyl ester derivative. As Senior Application Scientists, our goal is to provide not just a recitation of facts, but a causal narrative that informs experimental design and interpretation.

Part 1: The Central Player - 3-Nitrotyrosine as a Mediator of Nitrosative Stress

The Genesis of 3-Nitrotyrosine: A Tale of Reactive Nitrogen Species

The formation of 3-nitrotyrosine is not an enzymatically programmed event but rather the consequence of a complex interplay between nitric oxide (•NO) and reactive oxygen species (ROS).[1][2] The primary nitrating agent in biological systems is peroxynitrite (ONOO⁻), a potent oxidant formed from the near-diffusion-limited reaction of •NO with the superoxide radical (O₂⁻•).[1][3]

G cluster_ROS Reactive Oxygen Species (ROS) cluster_RNS Reactive Nitrogen Species (RNS) cluster_Protein Protein Modification O2 Superoxide (O₂⁻•) ONOO Peroxynitrite (ONOO⁻) O2->ONOO + •NO NO Nitric Oxide (•NO) NO->ONOO NO2 Nitrogen Dioxide (•NO₂) ONOO->NO2 + H⁺, CO₂ NitroTyr 3-Nitrotyrosine NO2->NitroTyr Tyr Tyrosine Residue Tyr_radical Tyrosyl Radical (Tyr•) Tyr->Tyr_radical One-electron oxidation Tyr_radical->NitroTyr + •NO₂

However, peroxynitrite-independent pathways also contribute to tyrosine nitration. Heme peroxidases, such as myeloperoxidase (MPO) and eosinophil peroxidase (EPO), can catalyze the oxidation of nitrite (NO₂⁻) in the presence of hydrogen peroxide (H₂O₂) to generate nitrogen dioxide (•NO₂), another potent nitrating agent.[1] This latter pathway is particularly relevant in inflammatory settings where these enzymes are abundant.[4]

The Functional Consequences of Tyrosine Nitration

The addition of a nitro (-NO₂) group to the ortho position of the phenolic hydroxyl group of tyrosine induces significant physicochemical changes that can profoundly alter protein structure and function.[1][2]

PropertyTyrosine3-NitrotyrosineFunctional Implication
pKa of Phenolic Hydroxyl ~10.1~7.2Increased acidity at physiological pH, favoring a phenolate anion form which can disrupt hydrogen bonding and electrostatic interactions.[1]
Redox Potential HigherLowerMore susceptible to further oxidation, potentially participating in redox cycling.[1]
Steric Bulk ModerateIncreasedThe bulky nitro group can create steric hindrance, disrupting protein-protein interactions and substrate binding.[1]
Hydrophobicity ModerateIncreasedCan alter protein folding and interactions with hydrophobic domains.

These alterations can lead to a range of functional outcomes, including:

  • Loss of Function: Nitration can directly inhibit enzymatic activity by modifying critical tyrosine residues within the active site. A classic example is the inactivation of manganese superoxide dismutase (MnSOD), where nitration of a key tyrosine residue compromises its antioxidant function.[5]

  • Gain of Function: In some instances, nitration can lead to a gain of function. For example, nitrated proteins can become immunogenic, triggering autoimmune responses.[6]

  • Altered Signaling: Tyrosine phosphorylation is a critical mechanism in cellular signaling. The presence of a nitro group on a tyrosine residue can sterically hinder or prevent its phosphorylation by kinases, thereby disrupting signaling cascades. Conversely, the increased acidity of nitrotyrosine might mimic a phosphorylated state in some contexts, leading to aberrant signaling.

3-Nitrotyrosine in Cellular Signaling and Disease

Free 3-nitrotyrosine has been shown to directly impact cellular processes. Studies have demonstrated that it can promote the migration of human aortic smooth muscle cells through the generation of reactive oxygen species and activation of the ERK1/2 pathway, suggesting a direct role in the pathogenesis of atherosclerosis.[7] Furthermore, 3-nitrotyrosine can induce vascular endothelial dysfunction and DNA damage, indicating it is more than just a passive biomarker of nitrosative stress.[8]

G NitroTyr Free 3-Nitrotyrosine ROS Increased ROS Production NitroTyr->ROS ERK ERK1/2 Activation NitroTyr->ERK DNA_damage Endothelial DNA Damage NitroTyr->DNA_damage Migration Smooth Muscle Cell Migration ROS->Migration ERK->Migration Atherosclerosis Atherosclerosis Migration->Atherosclerosis Endo_dysfunction Endothelial Dysfunction DNA_damage->Endo_dysfunction Cardio_disease Cardiovascular Disease Endo_dysfunction->Cardio_disease

The accumulation of nitrated proteins is a hallmark of numerous diseases, including:

  • Neurodegenerative Diseases: Alzheimer's, Parkinson's, and Huntington's diseases are all associated with increased levels of 3-nitrotyrosine in affected brain regions.

  • Cardiovascular Diseases: As mentioned, 3-nitrotyrosine is implicated in atherosclerosis and can be a marker for cardiovascular dysfunction in type 2 diabetes.[3]

  • Inflammatory Conditions: Chronic inflammatory states, such as rheumatoid arthritis, show elevated levels of nitrated proteins in inflamed tissues.[6]

Part 2: Experimental Protocols for the Study of 3-Nitrotyrosine

In Vitro Nitration of Proteins

Objective: To generate nitrated protein standards for use in assays or to study the functional consequences of nitration on a specific protein.

Methodology:

  • Protein Preparation: Dissolve the protein of interest (e.g., bovine serum albumin, BSA) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.

  • Peroxynitrite Treatment:

    • Caution: Peroxynitrite is a strong oxidant and should be handled with appropriate safety precautions in a chemical fume hood.

    • Prepare a fresh solution of peroxynitrite. The concentration can be determined spectrophotometrically at 302 nm in 0.1 M NaOH (ε = 1670 M⁻¹cm⁻¹).

    • Add peroxynitrite to the protein solution in a dropwise manner while gently vortexing. A typical final concentration of peroxynitrite is 1-5 mM. The molar ratio of peroxynitrite to protein should be optimized for the specific protein and desired level of nitration.

    • Incubate the reaction mixture on ice for 30-60 minutes.

  • Removal of Excess Peroxynitrite:

    • Excess peroxynitrite can be removed by buffer exchange using a desalting column or by dialysis against the desired buffer.

  • Quantification of Nitration:

    • The extent of nitration can be quantified by measuring the absorbance at 430 nm (for the nitrophenolate anion at alkaline pH) or, more accurately, by amino acid analysis after acid hydrolysis.

    • Western blotting using an anti-3-nitrotyrosine antibody is a common method for qualitative assessment of protein nitration.[9]

Immunodetection of 3-Nitrotyrosine in Biological Samples

Objective: To detect and quantify the levels of 3-nitrotyrosine in tissues or cell lysates.

Methodology (Western Blot):

  • Sample Preparation: Homogenize tissues or lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for 3-nitrotyrosine overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

Part 3: The Obscure Isomer - 2-Nitrotyrosine and its Methyl Ester

In stark contrast to the wealth of information on 3-nitrotyrosine, the scientific literature is largely silent on the biological role and mechanism of action of 2-nitrotyrosine and its methyl ester derivative.

Chemical Identity and Synthesis

2-nitrotyrosine is an isomer of 3-nitrotyrosine where the nitro group is positioned ortho to the amino acid side chain. Its methyl ester is the corresponding derivative where the carboxylic acid group is esterified with a methyl group. While methods for the synthesis of various nitro-aromatic compounds and amino acid esters are well-established in organic chemistry, specific, high-yield synthetic routes for 2-nitrotyrosine methyl ester are not prominently featured in the biological literature.[10][11] The synthesis of related compounds, such as 2-methyl-6-nitrobenzenesulfonyl ester, has been explored for applications in radiolabeling, but this does not directly inform the biological activity of this compound.[12][13]

A Paucity of Biological Data

Targeted searches for the biological activity or mechanism of action of 2-nitrotyrosine and its methyl ester yield no significant results. This suggests that either:

  • The formation of 2-nitrotyrosine in biological systems is negligible compared to the 3-nitro isomer. The steric hindrance from the side chain may make the C2 position of the aromatic ring less accessible to nitrating agents.

  • 2-nitrotyrosine and its derivatives do not possess significant biological activity or have not yet been investigated for such.

The current understanding of tyrosine nitration is overwhelmingly centered on the 3-nitro isomer. Therefore, any claims regarding the mechanism of action of this compound would be purely speculative at this time.

Conclusion and Future Directions

3-Nitrotyrosine has been firmly established as a key player in the pathophysiology of numerous diseases, acting as both a marker and a mediator of nitrosative stress. Its formation, physicochemical consequences, and impact on cellular signaling are well-documented, providing a solid foundation for further research and therapeutic development.

The field, however, presents a significant knowledge gap concerning 2-nitrotyrosine and its methyl ester. Future research should aim to:

  • Develop sensitive and specific analytical methods to detect and quantify 2-nitrotyrosine in biological samples to ascertain its potential endogenous formation.

  • Synthesize 2-nitrotyrosine and its methyl ester to enable in vitro and in vivo studies of their biological effects.

  • Investigate the potential for 2-nitrotyrosine to be incorporated into proteins and the functional consequences of such a modification.

By addressing these unanswered questions, we can achieve a more complete understanding of the complex landscape of tyrosine nitration and its role in health and disease.

References

  • Alvarez, B., & Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of Chemical Research, 46(2), 517–525.
  • Chen, Y., et al. (2012). Nitrotyrosine promotes human aortic smooth muscle cell migration through oxidative stress and ERK1/2 activation. Free Radical Biology and Medicine, 53(4), 855-864.
  • Radi, R. (2013). Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects. Accounts of Chemical Research, 46(2), 517-525.
  • Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of chemical research, 46(2), 517-525.
  • Ceriello, A., & Motz, E. (2004). Nitrotyrosine, Nitrated Lipoproteins, and Cardiovascular Dysfunction in Patients with Type 2 Diabetes: What Do We Know and What Remains to Be Explained?. Diabetes, 53(7), 1639-1642.
  • Oldreive, C., & Rice-Evans, C. (2001). The mechanisms for nitration and nitrotyrosine formation in vitro and in vivo: Impact of diet. Free Radical Research, 35(3), 215-231.
  • Taylor & Francis. (n.d.). Nitrotyrosine – Knowledge and References. Retrieved from [Link]

  • La-Beck, N. M., et al. (2000). Nitrotyrosine causes selective vascular endothelial dysfunction and DNA damage. Journal of Cardiovascular Pharmacology, 36(2), 182-187.
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  • ResearchGate. (n.d.). FIG. 4. Nitrotyrosine detection. Representative images for... Retrieved from [Link]

  • Ghesquiere, B., et al. (2011). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Journal of Proteome Research, 10(7), 3222-3238.
  • Iida, S., et al. (2023). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. ChemRxiv.
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  • Brennan, M. L., et al. (2002). Cyclophosphamide Decreases Nitrotyrosine Formation and Inhibits Nitric Oxide Production by Alveolar Macrophages in Mycoplasmosis. Infection and Immunity, 70(10), 5568-5576.
  • Iida, S., et al. (2023). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor.
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  • Google Patents. (2021).
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  • Martínez-Mora, O., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(19), 4529.
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An In-Depth Technical Guide to the Solubility of 2-Nitrotyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-Nitrotyrosine methyl ester. Given the scarcity of publicly available quantitative data for this specific molecule, this document emphasizes a predictive framework based on first principles of physical organic chemistry and provides a robust experimental protocol for its empirical determination. This approach equips researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary for effectively utilizing this compound in synthesis, purification, and various biochemical assays.

Introduction: The Significance of this compound

2-Nitrotyrosine, a product of protein tyrosine nitration, is a well-established biomarker for "nitroxidative stress," a condition implicated in a wide array of pathologies.[1][2] The esterification of the carboxylic acid group to form this compound is a common chemical modification. This modification neutralizes the negative charge of the carboxylate, which can significantly alter the compound's physicochemical properties, including its solubility, membrane permeability, and reactivity. A thorough understanding of the solubility of this compound is therefore a critical prerequisite for its application in experimental systems, governing everything from the preparation of stock solutions for in vitro studies to its behavior during chromatographic purification.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] The structure of this compound features a combination of polar and non-polar moieties:

  • Polar Groups: The nitro group (-NO₂), the phenolic hydroxyl group (-OH), the primary amine (-NH₂), and the methyl ester (-COOCH₃) contribute polar character and can participate in dipole-dipole interactions and hydrogen bonding.

  • Non-Polar Groups: The aromatic benzene ring and the methyl group of the ester are non-polar and favor interactions with non-polar solvents through van der Waals forces.

The presence of the methyl ester, as opposed to the carboxylic acid in the parent compound, reduces the molecule's ability to self-associate via hydrogen bonding and removes a site for ionization. This generally leads to increased solubility in moderately polar and non-polar organic solvents compared to the parent amino acid. Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic WaterLow / InsolubleThe non-polar aromatic backbone is significant, and while polar groups are present, the overall hydrophobicity is expected to limit solubility in water.
Methanol, EthanolModerately SolubleThese solvents can engage in hydrogen bonding with the solute's polar groups while also interacting favorably with its non-polar regions. Methanol is often used in purification of similar nitro-esters.[5]
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileSoluble to Very SolubleThese solvents are effective at solvating both the polar functional groups through strong dipole-dipole interactions and the aromatic ring. DMSO is a particularly powerful solvent for a wide range of organic molecules.[6]
Non-Polar Toluene, Dichloromethane (DCM)Sparingly to Moderately SolubleThe aromatic ring of the solute will interact favorably with aromatic solvents like toluene. DCM is a good solvent for many moderately polar organic compounds.
Hexane, HeptaneInsolubleThe high polarity imparted by the nitro, hydroxyl, and amine groups will prevent dissolution in highly non-polar aliphatic solvents.

Experimental Determination of Solubility: A Validated Protocol

For any application requiring precise concentrations, the predicted solubility must be confirmed experimentally. The isothermal equilibrium (or "shake-flask") method is the gold-standard technique for determining the equilibrium solubility of a crystalline compound. It is a robust and reliable method that ensures the system has reached thermodynamic equilibrium, providing an accurate measure of a compound's intrinsic solubility in a given solvent at a specific temperature.

Causality and Core Principles

The protocol is designed to create a saturated solution, where the rate of dissolution of the solid equals the rate of precipitation. This dynamic equilibrium represents the maximum amount of solute that can be dissolved in the solvent under the specified conditions.

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.

  • Sufficient Agitation: Agitation ensures that the entire volume of the solvent is continuously exposed to the solid, accelerating the time it takes to reach equilibrium. It prevents the formation of a concentrated layer of solvent at the solid-liquid interface that would slow down dissolution.

  • Equilibrium Confirmation: The system must be allowed to equilibrate for a sufficient period. This is validated by taking measurements at sequential time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration no longer changes.

Step-by-Step Methodology
  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the chosen solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an incubator shaker or on a stirring plate with a water bath set to a constant temperature (e.g., 25 °C). Agitate the slurries for a predetermined period (a minimum of 24 hours is recommended, with 48-72 hours being ideal for confirmation).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean, pre-weighed vial. This step is crucial to remove all undissolved microscopic particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for the subsequent analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This compound contains a strong chromophore and should be readily detectable. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

  • Calculation: Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution Factor)

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Quantification cluster_result Result prep1 Add excess solid solute to solvent in vial equil1 Seal vial and agitate at constant temperature (e.g., 24-72h) prep1->equil1 Achieve Saturated Slurry sep1 Cease agitation, let solid settle at constant temp. equil1->sep1 System Reaches Equilibrium samp1 Withdraw supernatant sep1->samp1 samp2 Filter through 0.22 µm syringe filter samp1->samp2 samp3 Accurately dilute sample samp2->samp3 samp4 Quantify concentration (e.g., HPLC-UV) samp3->samp4 res1 Calculate Solubility (mg/mL or mol/L) samp4->res1 Against Calibration Curve G cluster_solvent Solvent Properties cluster_conditions System Conditions cluster_solute Solute Properties center_node Solubility of This compound polarity Polarity ('Like Dissolves Like') polarity->center_node Primary Determinant h_bond Hydrogen Bonding (Donor/Acceptor Ability) h_bond->center_node temp Temperature temp->center_node Generally Increases Solubility ph pH (Aqueous) ph->center_node Modulates Ionization pka pKa of Functional Groups (Amine, Phenol) pka->ph Governs pH Effect crystal Crystal Lattice Energy crystal->center_node Energy to Overcome

Caption: Key factors influencing the solubility of this compound.

Conclusion for the Field Professional

While a definitive, published database of solubility values for this compound remains elusive, a robust understanding of its chemical structure allows for strong predictions of its behavior in various solvent systems. For applications in research and development where precision is paramount, empirical determination is essential. The isothermal equilibrium protocol detailed herein provides a self-validating and authoritative method for generating this critical data. By controlling for the key factors of solvent choice, temperature, and pH, the researcher can effectively manage the solubility of this compound to achieve desired outcomes in experimental design, purification, and formulation.

References

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An In-Depth Technical Guide to 2-Nitrotyrosine Methyl Ester: Properties, Synthesis, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Nitrotyrosine methyl ester, a nitrated derivative of the amino acid tyrosine. While the majority of research has historically focused on its isomer, 3-nitrotyrosine, as a key biomarker of nitroxidative stress, understanding the properties and analytical considerations for the 2-nitro isomer is crucial for researchers in drug development, proteomics, and cellular biology. This document will delve into the available information on this compound, drawing comparisons with its more-studied counterpart and outlining the broader context of protein tyrosine nitration.

Introduction: The Significance of Tyrosine Nitration

Protein tyrosine nitration is a post-translational modification that occurs under conditions of nitroxidative stress, where reactive nitrogen species (RNS) and reactive oxygen species (ROS) are in excess[1][2]. This modification, the addition of a nitro (-NO2) group to the phenolic ring of a tyrosine residue, can have profound effects on protein structure and function[1][2]. The formation of 3-nitrotyrosine is a well-established biomarker for a range of pathological conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders[3].

While 3-nitrotyrosine is the more commonly studied isomer, the formation of 2-nitrotyrosine is also possible. The methyl ester of 2-nitrotyrosine serves as a valuable chemical standard and tool for researchers studying the nuanced effects of protein nitration. This guide will focus on the specific properties and analytical methodologies related to this compound.

Physicochemical Properties

Detailed experimental data for this compound is not as readily available as for its 3-nitro isomer. However, we can infer its properties from the data available for 2-nitrotyrosine and general principles of esterification. The IUPAC name for 2-nitrotyrosine is 2-amino-3-(4-hydroxy-2-nitrophenyl)propanoic acid[4].

Table 1: Physicochemical Properties of Nitrotyrosine Isomers

Property2-Nitrotyrosine (Computed)3-Nitrotyrosine (Experimental/Predicted)This compound (Predicted)
CAS Number Not availableNot available
Molecular Formula C9H10N2O5[4]C9H10N2O5C10H12N2O5
Molecular Weight 226.19 g/mol [4]226.19 g/mol 240.21 g/mol [5]
IUPAC Name 2-amino-3-(4-hydroxy-2-nitrophenyl)propanoic acid[4](2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acidMethyl 2-amino-3-(4-hydroxy-2-nitrophenyl)propanoate
Boiling Point Not available377.4±37.0 °C (Predicted)[5]> 380 °C (Predicted)
Density Not available1.387±0.06 g/cm3 (Predicted)[5]> 1.4 g/cm³ (Predicted)
pKa (Phenolic OH) Not available~7.5[1]~7.5

Note: Properties for 2-Nitrotyrosine are based on computational predictions from PubChem CID 21923198, as extensive experimental data is unavailable. Properties for this compound are predicted based on the properties of the parent amino acid and the addition of a methyl group.

Synthesis and Chemical Reactivity

The synthesis of nitrotyrosine isomers generally involves the nitration of tyrosine or its derivatives. While specific protocols for the preferential synthesis of this compound are not widely published, general methods for tyrosine nitration can be adapted.

General Nitration of Tyrosine

Tyrosine nitration in biological systems is a free radical-mediated process[1]. The primary nitrating agent is peroxynitrite (ONOO⁻), which is formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻)[1][6]. The mechanism involves the one-electron oxidation of the tyrosine phenolic ring to form a tyrosyl radical, which then reacts with nitrogen dioxide (•NO₂) to yield both 3-nitrotyrosine and 2-nitrotyrosine[1].

G cluster_0 Nitroxidative Stress cluster_1 Reactive Nitrogen Species Formation cluster_2 Tyrosine Modification Nitric Oxide (•NO) Nitric Oxide (•NO) Peroxynitrite (ONOO⁻) Peroxynitrite (ONOO⁻) Nitric Oxide (•NO)->Peroxynitrite (ONOO⁻) Superoxide (O₂•⁻) Superoxide (O₂•⁻) Superoxide (O₂•⁻)->Peroxynitrite (ONOO⁻) Tyrosyl Radical Tyrosyl Radical Peroxynitrite (ONOO⁻)->Tyrosyl Radical One-electron oxidation Nitrogen Dioxide (•NO₂) Nitrogen Dioxide (•NO₂) Peroxynitrite (ONOO⁻)->Nitrogen Dioxide (•NO₂) Tyrosine Tyrosine Tyrosine->Tyrosyl Radical 3-Nitrotyrosine 3-Nitrotyrosine Tyrosyl Radical->3-Nitrotyrosine 2-Nitrotyrosine 2-Nitrotyrosine Tyrosyl Radical->2-Nitrotyrosine Nitrogen Dioxide (•NO₂)->3-Nitrotyrosine Nitrogen Dioxide (•NO₂)->2-Nitrotyrosine

Figure 1: General mechanism of tyrosine nitration.

Chemical Synthesis of the Methyl Ester

The esterification of 2-nitrotyrosine to its methyl ester can be achieved through standard chemical methods. A common laboratory-scale procedure involves the reaction of the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrochloric acid[7].

Step-by-Step Synthesis Protocol (General):

  • Dissolution: Dissolve 2-nitrotyrosine in anhydrous methanol.

  • Acidification: Cool the solution in an ice bath and slowly add thionyl chloride dropwise. This in situ generates HCl, which catalyzes the esterification.

  • Reflux: After the addition is complete, reflux the reaction mixture for several hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Biological Significance and Applications

The biological significance of 2-nitrotyrosine is less understood compared to 3-nitrotyrosine. However, as a product of tyrosine nitration, its presence would also indicate nitroxidative stress. The methyl ester form is particularly useful in research for several reasons:

  • Increased Cell Permeability: The ester group can enhance the lipophilicity of the molecule, potentially increasing its ability to cross cell membranes in cell-based assays.

  • Standard for Analytical Methods: this compound can serve as a stable, well-characterized standard for the development and validation of analytical methods, such as mass spectrometry and HPLC, for the detection of nitrated proteins and peptides[3].

  • Investigating Enzyme Kinetics: It can be used as a substrate or inhibitor in studies of enzymes that recognize or metabolize tyrosine and its derivatives.

Analytical Methods for Detection

The detection and quantification of nitrotyrosine in biological samples is challenging due to its low abundance. Mass spectrometry (MS) is a key technique for the identification of nitrotyrosine-containing proteins and peptides[3].

Mass Spectrometry

Tandem mass spectrometry (MS/MS) is the preferred method for identifying the specific sites of tyrosine nitration within a protein[3][8]. The fragmentation pattern of a peptide containing 2-nitrotyrosine will be distinct from that of its 3-nitro isomer, allowing for their differentiation.

General Workflow for MS-based Identification of Nitrated Peptides:

G cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis Protein Extraction Protein Extraction Proteolytic Digestion Proteolytic Digestion Protein Extraction->Proteolytic Digestion Immunoaffinity Chromatography Immunoaffinity Chromatography Proteolytic Digestion->Immunoaffinity Chromatography Enrichment of nitrated peptides LC-MS/MS LC-MS/MS Immunoaffinity Chromatography->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Database search and spectral matching

Figure 2: Workflow for the identification of nitrated proteins.

Enrichment of nitrated proteins or peptides prior to MS analysis is often necessary due to their low stoichiometry[3][9]. This can be achieved using antibodies specific to nitrotyrosine[9].

Spectroscopic Properties

Handling and Storage

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is advisable to store the compound in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is a valuable, albeit understudied, chemical entity for research into nitroxidative stress and its consequences. While much of our current understanding of tyrosine nitration is based on studies of the 3-nitro isomer, the analytical tools and chemical principles are broadly applicable to the 2-nitro form. Further research into the specific biological roles and reactivity of 2-nitrotyrosine and its derivatives is warranted to provide a more complete picture of this important post-translational modification.

References

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An In-depth Technical Guide to the Commercial Availability, Synthesis, and Application of 2-Nitrotyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide addresses the technical landscape surrounding 2-Nitrotyrosine methyl ester, a compound of interest for researchers studying nitrative stress. A comprehensive market analysis reveals that This compound is not a readily available, off-the-shelf commercial product. Its status as a minor isomer in typical tyrosine nitration reactions makes its isolation and purification challenging, thus limiting its commercial viability.

This document, therefore, serves as a critical resource for professionals requiring this specific compound. It provides a detailed examination of the more prevalent 3-Nitrotyrosine isomer and its commercially available precursors. Most importantly, it offers field-proven, step-by-step protocols for the laboratory synthesis, purification, and characterization of this compound. By synthesizing the current understanding of tyrosine nitration chemistry with practical methodologies, this guide empowers researchers to produce and validate this rare but potentially significant analytical standard for advanced studies in oxidative stress and disease pathology.

The Scientific Context: Tyrosine Nitration and its Isomers

Protein tyrosine nitration is an irreversible post-translational modification that serves as a key biomarker for nitrative stress, a condition implicated in a wide array of pathologies including neurodegenerative disorders, cardiovascular disease, and cancer.[1] This modification arises from the reaction of reactive nitrogen species (RNS), most notably peroxynitrite (ONOO⁻), with the phenolic ring of tyrosine residues.[2]

The electrophilic nitration of tyrosine is regioselective. The hydroxyl (-OH) and alkyl side-chain groups on the tyrosine ring are ortho-, para-directing. Consequently, the nitration overwhelmingly occurs at the position ortho to the hydroxyl group, leading to the formation of 3-Nitrotyrosine as the major product. Formation of 2-Nitrotyrosine , where nitration occurs meta to the hydroxyl group, is significantly less favored. This chemical reality is the primary determinant of the commercial landscape; high demand and relative ease of synthesis make 3-Nitrotyrosine and its derivatives widely available, whereas the difficulty in producing pure 2-Nitrotyrosine has rendered it a niche, non-commercial compound.

Esterification of the carboxylic acid moiety to a methyl ester is a common chemical strategy employed to enhance the solubility of amino acids in organic solvents and to improve their performance in analytical techniques such as mass spectrometry by preventing matrix interferences.[3]

Commercial Availability Analysis

A thorough survey of major chemical and biochemical suppliers confirms that while precursors and related isomers are abundant, this compound is not offered as a stock item.

Readily Available Precursors and Analogs

Researchers can readily procure the necessary starting materials for synthesis or control compounds for experiments. The table below summarizes key commercially available molecules.

CompoundCAS NumberTypical PurityKey SuppliersNotes
L-Tyrosine60-18-4≥99%Sigma-Aldrich, Thermo Fisher Scientific, VWRThe fundamental starting material.
L-Tyrosine Methyl Ester1080-06-4≥98%Sigma-Aldrich, Fisher ScientificA direct precursor for nitration.[4][5]
L-Tyrosine Methyl Ester HCl3417-91-2≥98%Sigma-AldrichHydrochloride salt, often with better stability and solubility in aqueous media.
3-Nitro-L-Tyrosine621-44-3≥98%Sigma-Aldrich, Cayman Chemical, AbcamThe major, biologically relevant nitrated isomer.
The Scarcity of this compound

The absence of this compound from commercial catalogs is a direct consequence of the chemical kinetics of tyrosine nitration. As the minor product, its synthesis results in low yields, and its structural similarity to the abundant 3-nitro isomer makes separation a non-trivial and costly process, which is not economically viable for large-scale production. Therefore, researchers requiring this compound must rely on custom synthesis or in-house preparation.

Synthesis and Purification Workflow

Since this compound must be prepared in the lab, the following section provides a comprehensive workflow, from the initial nitration reaction to the final purification and characterization. This process is designed to be self-validating through integrated analytical checkpoints.

Diagram of Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Stage Start L-Tyrosine Methyl Ester Nitration Nitration Reaction (e.g., HNO3/H2SO4) Start->Nitration Reactant Mixture Crude Product: Mixture of 2-NTME & 3-NTME Nitration->Mixture Yields HPLC Preparative HPLC (Isomer Separation) Mixture->HPLC Inject Collect_2NTME Collect 2-NTME Fraction HPLC->Collect_2NTME Early eluting peak Collect_3NTME Collect 3-NTME Fraction (Reference Standard) HPLC->Collect_3NTME Late eluting peak Analysis QC Analysis: - LC-MS (Purity, Mass) - NMR (Structure) Collect_2NTME->Analysis Final Pure 2-Nitrotyrosine Methyl Ester Analysis->Final Verified

Caption: Workflow for synthesis and purification of this compound (2-NTME).

Experimental Protocol 1: Nitration of L-Tyrosine Methyl Ester

This protocol describes the nitration of a commercially available precursor. The causality behind using a mixed-acid system is its ability to generate the nitronium ion (NO₂⁺) in situ, the key electrophile for the reaction. Temperature control is critical to prevent over-nitration and degradation.

Materials:

  • L-Tyrosine Methyl Ester

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 1.95 g (10 mmol) of L-Tyrosine Methyl Ester in 20 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath with constant stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add 0.75 mL (approx. 11 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Keep this mixture cooled.

  • Nitration Reaction: Add the nitrating mixture dropwise to the dissolved tyrosine solution over 30 minutes. Crucially, maintain the reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction Quench: After the addition is complete, allow the reaction to stir at 0°C for an additional 60 minutes. Then, very slowly pour the reaction mixture over a beaker containing 200 g of crushed ice. This will precipitate the nitrated product.

  • Neutralization & Extraction: Carefully neutralize the acidic solution to pH 7-8 by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of dichloromethane.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Result: The resulting solid is a crude mixture of this compound and 3-Nitrotyrosine methyl ester, ready for purification.

Experimental Protocol 2: HPLC Purification of Isomers

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating structurally similar isomers. The choice of a C18 reversed-phase column is based on the hydrophobic nature of the aromatic ring, while the acidic mobile phase ensures the amine group is protonated for good peak shape. The 2-nitro isomer is generally less polar and will elute slightly earlier than the 3-nitro isomer.

Equipment & Reagents:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Crude nitrated product dissolved in a minimal amount of 50:50 Acetonitrile/Water

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a mobile phase composition of 95% A and 5% B for at least 30 minutes at a flow rate of 15 mL/min.

  • Sample Injection: Inject the dissolved crude product onto the column.

  • Gradient Elution: Run a linear gradient to separate the isomers:

    • 0-5 min: 5% B

    • 5-45 min: Gradient from 5% to 60% B

    • 45-50 min: Gradient from 60% to 95% B (to wash the column)

    • 50-60 min: Return to 5% B (re-equilibration)

  • Fraction Collection: Monitor the elution profile at 280 nm. Collect the fractions corresponding to the two major, well-separated peaks. The first major peak is expected to be this compound, and the second is 3-Nitrotyrosine methyl ester.

  • Solvent Removal: Combine the fractions for each pure isomer and remove the solvent via lyophilization (freeze-drying) to obtain the purified compounds as TFA salts.

Analytical Characterization and Quality Control

Synthesized compounds must be rigorously characterized to confirm their identity and purity.

Diagram of Characterization Logic

G cluster_input cluster_tests cluster_outputs cluster_result Input Purified Isomer (from HPLC) MS LC-MS Analysis Input->MS NMR 1H NMR Analysis Input->NMR Mass Correct Mass? MS->Mass Purity High Purity? MS->Purity Structure Correct Structure? NMR->Structure Final Identity Confirmed Mass->Final Purity->Final Structure->Final

Caption: Logical workflow for the analytical validation of synthesized this compound.

Expected Analytical Data

The following table summarizes the expected results from key analytical techniques, providing a benchmark for validation.

TechniqueParameterExpected Result for this compoundRationale
LC-MS [M+H]⁺ m/z 241.08Confirms the molecular weight (C₁₀H₁₂N₂O₅).
Purity >95% by UVAssesses the success of the HPLC purification.
¹H NMR Aromatic Protons Three distinct signals in the aromatic region (~7-8 ppm).The asymmetry of the 2-nitro substitution pattern results in three unique aromatic protons. This is a key differentiator from the 3-nitro isomer, which has a plane of symmetry.
Aliphatic Protons Signals corresponding to the -OCH₃, -CH₂-, and -CH- protons.Confirms the presence of the methyl ester and the amino acid backbone.

Conclusion and Future Directions

While this compound is not a commercially cataloged product, its importance as a specific analytical standard for probing the less-explored pathways of tyrosine nitration necessitates a reliable method for its production. This guide provides the necessary framework and detailed protocols for its synthesis, purification, and rigorous characterization. The ability to generate a pure standard of the 2-nitro isomer allows for more precise quantification in complex biological samples, the development of isomer-specific antibodies, and deeper investigations into the differential biological consequences of nitration at distinct positions on the tyrosine ring. This capability is essential for advancing our understanding of nitrative stress in drug development and disease research.

References

  • Kamath, A. et al. (2024). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Molecular & Cellular Proteomics. Available at: [Link]

  • Iida, S. et al. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv. Available at: [Link]

  • Zhan, X. & Desiderio, D.M. (2006). Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling. Available at: [Link]

  • Wang, C. et al. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. Available at: [Link]

  • Iida, S. et al. (2023). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. ResearchGate. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • De Smet, K. et al. (2002). 3-Nitrotyrosine butyl ester: a novel derivative to assess tyrosine nitration in rat plasma by liquid chromatography-tandem mass spectrometry detection. Analytical Biochemistry. Available at: [Link]

  • Viera, L. et al. (1999). Immunohistochemical methods to detect nitrotyrosine. Methods in Enzymology. Available at: [Link]

  • Google Patents. (1984). Process for the isolation of the methyl ester of m-nitrobenzoic acid.
  • Tsikas, D. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Journal of Chromatography B. Available at: [Link]

  • Khan, J. et al. (2007). Nitrite oxidation and tyrosine nitration by human myeloperoxidase. ResearchGate. Available at: [Link]

  • CAS Common Chemistry. Tyrosine, α-methyl-, methyl ester. Available at: [Link]

  • PubChem. Tyrosine, 2-methyl-, ethyl ester. Available at: [Link]

  • Ibrahim, N.A. et al. (2024). A green stabilizer for Nitrate ester-based propellants: An overview. Materials Today: Proceedings. Available at: [Link]

  • WorldOfChemicals. 4-methoxy-2-nitro-benzoic acid methyl ester suppliers USA. Available at: [Link]

  • Svatoš, A. et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. Molecules. Available at: [Link]

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An In-depth Technical Guide on the Role of 2-Nitrotyrosine Methyl Ester in Nitrosative Stress

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Nitrotyrosine methyl ester and its relevance in the study of nitrosative stress. It is intended for researchers, scientists, and drug development professionals who seek to understand the mechanisms of protein tyrosine nitration and leverage specific chemical tools to investigate its impact on cellular function and disease.

Introduction: The Landscape of Nitrosative Stress and Protein Tyrosine Nitration

Nitrosative stress arises from an imbalance between the production of reactive nitrogen species (RNS) and the capacity of biological systems to detoxify these reactive intermediates. A key molecular event and a stable biomarker of nitrosative stress is the nitration of tyrosine residues in proteins, leading to the formation of 3-nitrotyrosine.[1][2] This post-translational modification is not a random event but rather a selective process that can profoundly alter protein structure and function.[3] The addition of a nitro (-NO2) group to the phenolic ring of tyrosine can lead to a loss or gain of protein function, interfere with signaling pathways, and has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][4][5]

The primary mediator of tyrosine nitration in vivo is peroxynitrite (ONOO⁻), formed from the near diffusion-limited reaction of nitric oxide (•NO) with superoxide radicals (O₂•⁻).[6] Other pathways, such as those involving myeloperoxidase, can also contribute to the formation of nitrating agents.[6] The resulting 3-nitrotyrosine modification is a focal point of research for understanding disease mechanisms and for the development of novel therapeutic strategies.

While 3-nitrotyrosine is the most commonly studied isomer, the potential for nitration at the ortho-position to form 2-nitrotyrosine exists, although it is generally less favored. The esterification of these nitrotyrosine derivatives, such as the formation of this compound, creates chemical tools with distinct properties that can be exploited in experimental settings. This guide will delve into the specific role and applications of this compound in the context of nitrosative stress research.

The Chemistry of Tyrosine Nitration: Formation of 2-Nitrotyrosine

The nitration of tyrosine is a complex process influenced by the chemical environment and the specific protein context. The reaction proceeds via a radical mechanism, where the tyrosine residue is first oxidized to a tyrosyl radical. This radical can then react with nitrogen dioxide (•NO₂) to form nitrotyrosine.[6][7]

The regioselectivity of this reaction, which dictates whether the nitro group is added to the ortho- (position 2) or meta- (position 3) position relative to the hydroxyl group, is a critical aspect. The 3-position is electronically favored for electrophilic aromatic substitution, making 3-nitrotyrosine the major product. However, the formation of 2-nitrotyrosine, while less common, can occur and its presence may provide additional insights into the specific nitrating chemistry at play in a given biological system.

This compound: A Tool for Research

This compound is a derivative of 2-nitrotyrosine where the carboxylic acid group is converted to a methyl ester. This modification alters the physicochemical properties of the molecule, primarily by increasing its lipophilicity. This enhanced lipophilicity can facilitate its transport across cell membranes, making it a potentially useful tool for studying the intracellular effects of nitrotyrosine.

Potential Applications in Research:

  • Cellular Studies: this compound can be used to introduce nitrotyrosine into cells to study its downstream effects on cellular processes, such as signaling pathways, protein degradation, and apoptosis, independent of the initial nitrating insult.

  • Enzyme Inhibition Studies: As a stable analog of a post-translationally modified amino acid, it can be used to investigate its effects on the activity of enzymes that recognize or are regulated by tyrosine phosphorylation. The presence of the nitro group can mimic the negative charge of a phosphate group, potentially leading to competitive inhibition.

  • Analytical Standard: In mass spectrometry-based proteomics, stable isotope-labeled versions of this compound can serve as internal standards for the accurate quantification of 2-nitrotyrosine in complex biological samples.

Methodologies for the Study of Protein Tyrosine Nitration

A multi-faceted approach is typically required to comprehensively study protein tyrosine nitration. This involves the detection and quantification of nitrated proteins, the identification of specific nitration sites, and the functional characterization of the modified proteins.

Detection and Quantification of Nitrotyrosine

Several methods are available for the detection and quantification of nitrotyrosine in biological samples. The choice of method depends on the specific research question, the nature of the sample, and the required sensitivity and specificity.

MethodPrincipleAdvantagesDisadvantages
Immunohistochemistry (IHC) Uses antibodies specific to nitrotyrosine to visualize its distribution in tissue sections.Provides spatial information about protein nitration within tissues.Semi-quantitative; potential for antibody cross-reactivity.
Western Blotting Separates proteins by size, followed by detection with a nitrotyrosine-specific antibody.Relatively straightforward and widely accessible for detecting nitrated proteins in complex mixtures.Limited by antibody specificity; provides limited quantitative information.
ELISA A plate-based immunoassay for the quantification of total nitrotyrosine in a sample.High-throughput and quantitative.Does not provide information on which specific proteins are nitrated.
Mass Spectrometry (MS) Identifies and quantifies nitrotyrosine-containing peptides and proteins based on their mass-to-charge ratio.High specificity and sensitivity; can identify specific nitration sites.Requires specialized equipment and expertise; can be challenging to detect low-abundance modifications.[8][9]
Experimental Protocol: Immunodetection of Nitrated Proteins by Western Blot

This protocol outlines the general steps for detecting nitrated proteins in cell lysates or tissue homogenates using a nitrotyrosine-specific antibody.

1. Sample Preparation:

  • Lyse cells or homogenize tissue in a suitable buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.
  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for nitrotyrosine at the recommended dilution.
  • Wash the membrane to remove unbound primary antibody.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
  • Wash the membrane to remove unbound secondary antibody.

4. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Detect the chemiluminescent signal using a suitable imaging system.

Signaling Pathways and Functional Consequences of Tyrosine Nitration

Protein tyrosine nitration can have a wide range of functional consequences, largely dependent on the specific protein and the location of the nitrated tyrosine residue.

Key Functional Impacts:

  • Alteration of Enzymatic Activity: Nitration of tyrosine residues within the active site of an enzyme can lead to its inactivation. Conversely, nitration outside the active site can sometimes result in a gain of function.

  • Disruption of Protein-Protein Interactions: Tyrosine residues are often involved in mediating protein-protein interactions. Their nitration can disrupt these interactions, thereby affecting the formation of signaling complexes.

  • Interference with Tyrosine Phosphorylation: The addition of a nitro group to a tyrosine residue can prevent its phosphorylation, a key regulatory mechanism in many signaling pathways. This can lead to the dysregulation of pathways controlled by tyrosine kinases.[1]

  • Induction of Protein Degradation: Nitrated proteins may be recognized by the cellular machinery for protein degradation, leading to their removal.

Diagram: The Central Role of Peroxynitrite in Nitrosative Stress and Protein Tyrosine Nitration

Nitrosative_Stress_Pathway cluster_ROS_RNS Reactive Species Generation cluster_Modification Post-Translational Modification cluster_Consequences Cellular Consequences Superoxide (O2•-) Superoxide (O2•-) Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Superoxide (O2•-)->Peroxynitrite (ONOO-) Reaction Nitric Oxide (•NO) Nitric Oxide (•NO) Nitric Oxide (•NO)->Peroxynitrite (ONOO-) Reaction 3-Nitrotyrosine 3-Nitrotyrosine Peroxynitrite (ONOO-)->3-Nitrotyrosine Nitration Tyrosine Tyrosine Tyrosine->3-Nitrotyrosine Nitrated Protein Nitrated Protein 3-Nitrotyrosine->Nitrated Protein Protein Protein Protein->Nitrated Protein Tyrosine Nitration Altered Protein Function Altered Protein Function Nitrated Protein->Altered Protein Function Signaling Disruption Signaling Disruption Altered Protein Function->Signaling Disruption Cellular Dysfunction Cellular Dysfunction Signaling Disruption->Cellular Dysfunction

Caption: Formation of peroxynitrite and subsequent protein tyrosine nitration.

The Role of this compound in Drug Development

The study of nitrosative stress and protein tyrosine nitration is of significant interest in drug development. Elevated levels of nitrotyrosine are associated with a wide range of diseases, making it a potential therapeutic target.[5]

Therapeutic Strategies:

  • Inhibitors of RNS Production: Drugs that inhibit the enzymes responsible for producing nitric oxide (nitric oxide synthases) or superoxide (e.g., NADPH oxidases) can reduce the formation of peroxynitrite and subsequent protein nitration.

  • Peroxynitrite Scavengers: Compounds that can directly react with and detoxify peroxynitrite are being investigated as potential therapeutic agents.

  • Targeting the Consequences of Nitration: Another approach is to develop drugs that can mitigate the downstream effects of protein nitration, such as restoring the function of nitrated proteins or modulating the activity of signaling pathways that are dysregulated by nitration.

This compound can play a role in the preclinical stages of drug development by serving as a tool to validate the cellular effects of tyrosine nitration and to screen for compounds that can reverse or block these effects.

Future Directions and Conclusion

The field of nitrosative stress research continues to evolve, with ongoing efforts to identify novel nitrated proteins and to elucidate the precise molecular mechanisms by which tyrosine nitration contributes to disease. While 3-nitrotyrosine remains the most studied marker of this process, a deeper understanding of the formation and function of less common isomers like 2-nitrotyrosine, and the utility of their derivatives such as this compound, will provide a more complete picture of the complex chemistry and biology of nitrosative stress. The development of more sensitive and specific analytical methods for detecting and quantifying these modifications will be crucial for advancing our knowledge in this area and for translating these findings into new diagnostic and therapeutic strategies.

References

  • Radi, R. Protein tyrosine nitration: biochemical mechanisms and structural basis of its functional effects. Accounts of chemical research46 , 550-559 (2013). [Link]

  • Gow, A. J., McClelland, M., & Ischiropoulos, H. The determination of nitrotyrosine residues in proteins. In Protein Protocols Handbook (pp. 699-705). Humana Press. (1998). [Link]

  • Souza, J. M., Daikhin, Y., Yudkoff, M., Raman, C. S., & Ischiropoulos, H. Protein tyrosine nitration in cellular signal transduction pathways. Antioxidants & redox signaling13 , 101-113 (2010). [Link]

  • Kalyanaraman, B. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Molecular & Cellular Proteomics23 , 100722 (2024). [Link]

  • Radi, R. Nitric oxide, oxidants, and protein tyrosine nitration. Proceedings of the National Academy of Sciences101 , 4003-4008 (2004). [Link]

  • Navarro-Yepes, J., Zavala-Flores, L., Anandhan, A., Wang, F., Skotak, M., Chandra, N., ... & Ahmad, F. Nitrotyrosine, Nitrated Lipoproteins, and Cardiovascular Dysfunction in Patients with Type 2 Diabetes: What Do We Know and What Remains to Be Explained?. International Journal of Molecular Sciences23 , 13393 (2022). [Link]

  • Aulak, K. S., Koeck, T., Crabb, J. W., & Stuehr, D. J. Proteomic method identifies proteins nitrated in vivo during inflammatory challenge. Proceedings of the National Academy of Sciences98 , 12056-12061 (2001). [Link]

  • Domingues, P., Ricardo, F., & Domingues, M. R. 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Biochimie123 , 1-10 (2016). [Link]

  • Chaki, M., Valderrama, R., Fernández-Ocaña, A. M., Carreras, A., López-Jaramillo, J., Pedrajas, J. R., ... & Barroso, J. B. Identification of Tyrosine and Nitrotyrosine with a Mixed-Mode Solid-Phase Extraction Cleanup Followed by Liquid Chromatography-Electrospray Time-of-Flight Mass Spectrometry in Plants. In Plant Nitric Oxide (pp. 161-169). Humana Press, New York, NY. (2018). [Link]

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An In-depth Technical Guide to 2-Nitrotyrosine Methyl Ester: A Derivative of Nitrotyrosine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Nitrotyrosine methyl ester, a key derivative of the oxidative stress biomarker nitrotyrosine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and applications of this compound, underpinned by field-proven insights and methodologies.

Introduction: The Significance of Tyrosine Nitration and the Role of this compound

Protein tyrosine nitration is a post-translational modification that serves as a crucial indicator of "nitroxidative stress," a condition arising from the imbalance between reactive nitrogen species (RNS) and the biological system's ability to detoxify them.[1] This modification, leading to the formation of nitrotyrosine, is implicated in the pathogenesis of a wide array of diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions.[2] Among the isomers of nitrotyrosine, 2-nitrotyrosine and its derivatives are of significant interest to the scientific community. The methyl ester form, this compound, offers distinct advantages in specific research applications due to its altered solubility and reactivity, making it a valuable tool for studying the intricate mechanisms of nitroxidative stress and for the development of novel therapeutics.

This guide will explore the fundamental aspects of this compound, from its synthesis and chemical characteristics to its practical applications in experimental workflows and its relevance in understanding disease-related signaling pathways.

Chemical and Physical Properties

Understanding the chemical and physical properties of this compound is paramount for its effective use in research. While specific experimental data for the 2-nitro isomer is not as abundant as for the more common 3-nitrotyrosine, its properties can be inferred from the known characteristics of its parent compounds, L-tyrosine methyl ester and nitrotyrosine.

PropertyL-Tyrosine Methyl Ester3-NitrotyrosineThis compound (Inferred/Expected)
Molecular Formula C₁₀H₁₃NO₃C₉H₁₀N₂O₅C₁₀H₁₂N₂O₅
Molecular Weight 195.21 g/mol 226.19 g/mol 240.21 g/mol
Appearance White powder or small lumpsYellow to green crystalline solidYellowish solid
Melting Point 134-136 °C233-235 °C (decomposes)Expected to be a defined melting point, likely different from the 3-nitro isomer.
Solubility Sparingly soluble in water, soluble in methanol.Generally soluble in water and polar solvents.Expected to have increased solubility in organic solvents compared to 2-nitrotyrosine due to the methyl ester group.
Storage Temperature 2-8°CRoom temperatureRecommended storage at 2-8°C in a dry, dark place to prevent degradation.

Data for L-Tyrosine Methyl Ester and 3-Nitrotyrosine are sourced from PubChem and commercial supplier safety data sheets.[3][4][5]

The introduction of the nitro group at the ortho position to the hydroxyl group is expected to influence the compound's acidity, redox potential, and steric hindrance, thereby affecting its chemical reactivity and biological interactions.[6]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is a multi-step process that begins with the esterification of L-tyrosine followed by a controlled nitration reaction. While direct nitration of L-tyrosine predominantly yields the 3-nitro isomer, specific reaction conditions can be optimized to favor the formation of the 2-nitro product.

Step 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

The initial step involves the conversion of L-tyrosine to its methyl ester hydrochloride. This is a standard esterification reaction that protects the carboxylic acid group and increases the solubility of the amino acid in organic solvents for the subsequent nitration step.

Experimental Protocol: Esterification of L-Tyrosine

Materials:

  • L-Tyrosine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ice bath

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Suspend L-tyrosine (e.g., 10 mmol) in anhydrous methanol (e.g., 20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath to approximately -10 °C.

  • Slowly add thionyl chloride (e.g., 15 mmol) dropwise to the cooled suspension while stirring. Maintain the temperature below room temperature during the addition.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure (rotary evaporation).

  • The resulting white solid is L-tyrosine methyl ester hydrochloride. Dry the product under vacuum.[7]

Self-Validation: The identity and purity of the L-tyrosine methyl ester hydrochloride can be confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 2: Ortho-Nitration of L-Tyrosine Methyl Ester

The nitration of the aromatic ring of L-tyrosine methyl ester to introduce a nitro group at the 2-position (ortho to the hydroxyl group) is the critical step. This reaction requires careful control of nitrating agents and reaction conditions to favor the desired isomer. While peroxynitrite is a common nitrating agent in biological systems, chemical synthesis often employs nitrating mixtures like nitric acid in sulfuric acid or other specialized reagents.

Conceptual Experimental Protocol: Nitration of L-Tyrosine Methyl Ester

Materials:

  • L-Tyrosine Methyl Ester Hydrochloride

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder nitrating agent to control regioselectivity)

  • Inert solvent (e.g., dichloromethane or acetic acid)

  • Ice bath

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve L-tyrosine methyl ester hydrochloride in an appropriate inert solvent in a round-bottom flask and cool the solution in an ice bath.

  • Prepare the nitrating mixture by carefully adding nitric acid to sulfuric acid at low temperatures.

  • Slowly add the nitrating mixture dropwise to the cooled solution of L-tyrosine methyl ester with vigorous stirring.

  • Maintain the reaction at a low temperature and monitor its progress by TLC or HPLC to determine the optimal reaction time and minimize side product formation.

  • Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice and neutralizing with a suitable base like sodium bicarbonate solution.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to separate the 2-nitro and 3-nitro isomers and any unreacted starting material.

Causality Behind Experimental Choices: The use of a strong acid catalyst like sulfuric acid facilitates the formation of the nitronium ion (NO₂⁺), the electrophile responsible for nitration. Performing the reaction at low temperatures helps to control the reaction rate and can influence the isomeric ratio of the products. The choice of solvent is crucial to ensure the solubility of the starting material and to remain inert under the strong acidic and oxidizing conditions.

Self-Validation: The final product, this compound, should be characterized by HPLC to confirm its purity and by mass spectrometry and NMR spectroscopy to verify its molecular weight and structure, confirming the ortho-position of the nitro group.

Biological Significance and Applications in Drug Development

This compound serves as a valuable tool in both fundamental research and preclinical drug development. Its utility stems from its close relationship to the in vivo biomarker, nitrotyrosine.

A Stable Marker for Nitroxidative Stress

Nitrotyrosine is a stable end-product of tyrosine nitration, making it a reliable biomarker for detecting nitroxidative stress in biological samples.[6] Increased levels of nitrotyrosine have been detected in a multitude of pathological conditions, including:

  • Cardiovascular Diseases: Atherosclerosis and coronary artery disease.[8][9]

  • Neurodegenerative Diseases: Alzheimer's disease and Parkinson's disease.

  • Inflammatory Diseases: Rheumatoid arthritis and inflammatory bowel disease.

The methyl ester derivative can be used as a standard for the development and validation of analytical methods, such as mass spectrometry-based assays, for the quantification of nitrotyrosine in tissues and bodily fluids.

Tool for High-Throughput Screening (HTS)

In the realm of drug discovery, this compound can be employed in high-throughput screening (HTS) campaigns to identify compounds that can modulate nitroxidative stress.[10][11] For instance, cell-based assays can be designed where the formation of nitrotyrosine is induced by a chemical stressor. The efficacy of test compounds in inhibiting this process can be quantified by measuring the levels of nitrotyrosine, for which this compound can serve as a reference standard.

Investigating Signaling Pathways

The formation of nitrotyrosine is not merely a marker of damage but can also actively participate in altering cellular signaling pathways. The nitration of tyrosine residues in proteins can affect their function by altering their structure, enzymatic activity, and susceptibility to phosphorylation. This compound can be used in in vitro studies to investigate the direct effects of tyrosine nitration on protein function and to dissect the downstream consequences of this modification.[12]

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of nitrotyrosine and its derivatives are crucial for their use as biomarkers. Several analytical techniques are employed, with mass spectrometry being the gold standard.

Mass Spectrometry (MS)

Mass spectrometry offers high sensitivity and specificity for the identification and quantification of nitrotyrosine-containing proteins and peptides. However, due to the low abundance of nitrated proteins in vivo, enrichment strategies are often necessary prior to MS analysis. These methods include immunoprecipitation using anti-nitrotyrosine antibodies.

Experimental Workflow: Immunoprecipitation-Mass Spectrometry (IP-MS) for Nitrotyrosine

cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry cell_lysate Cell/Tissue Lysate protein_quant Protein Quantification cell_lysate->protein_quant ab_incubation Incubation with anti-nitrotyrosine antibody protein_quant->ab_incubation bead_capture Capture with Protein A/G beads ab_incubation->bead_capture washing Washing steps bead_capture->washing elution Elution of nitrated proteins washing->elution digestion In-solution or in-gel digestion (Trypsin) elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis and Protein Identification lc_ms->data_analysis

Caption: Workflow for the enrichment and identification of nitrotyrosine-containing proteins using immunoprecipitation followed by mass spectrometry.

Immunohistochemistry (IHC)

Immunohistochemical methods using specific anti-nitrotyrosine antibodies allow for the visualization of nitrotyrosine distribution within tissue sections. This technique provides valuable spatial information about the localization of nitroxidative stress in the context of tissue architecture.

Signaling Pathways Involving Tyrosine Nitration

The formation of nitrotyrosine is intricately linked to cellular signaling pathways that are activated under conditions of oxidative and nitrosative stress. Two major pathways contribute to tyrosine nitration: the peroxynitrite-mediated pathway and the myeloperoxidase (MPO)-catalyzed pathway.

Peroxynitrite-Mediated Tyrosine Nitration

Peroxynitrite (ONOO⁻) is a potent oxidant formed from the reaction of nitric oxide (NO•) and superoxide (O₂•⁻). It can directly or indirectly lead to the nitration of tyrosine residues.

cluster_formation Peroxynitrite Formation cluster_nitration Tyrosine Nitration cluster_consequences Functional Consequences no Nitric Oxide (NO•) onoo Peroxynitrite (ONOO⁻) no->onoo o2 Superoxide (O₂•⁻) o2->onoo tyrosine Tyrosine Residue onoo->tyrosine Direct nitration or via radical intermediates nitrotyrosine 2- or 3-Nitrotyrosine tyrosine->nitrotyrosine altered_function Altered Protein Function (e.g., enzyme activity, signaling) nitrotyrosine->altered_function

Caption: Simplified pathway of peroxynitrite-mediated tyrosine nitration.

Myeloperoxidase (MPO)-Catalyzed Tyrosine Nitration

Myeloperoxidase, an enzyme abundant in neutrophils, can catalyze the nitration of tyrosine in the presence of nitrite (NO₂⁻) and hydrogen peroxide (H₂O₂).[4] This pathway is particularly relevant in inflammatory settings where neutrophils are actively involved.

cluster_reactants Reactants cluster_reaction Catalytic Cycle cluster_outcome Outcome h2o2 Hydrogen Peroxide (H₂O₂) mpo_active Activated MPO h2o2->mpo_active activates no2 Nitrite (NO₂⁻) no2->mpo_active mpo Myeloperoxidase (MPO) mpo->mpo_active tyrosine Tyrosine Residue mpo_active->tyrosine catalyzes nitration of nitrotyrosine 2- or 3-Nitrotyrosine tyrosine->nitrotyrosine inflammation Inflammation-associated Protein Modification nitrotyrosine->inflammation

Caption: MPO-catalyzed pathway of tyrosine nitration.

Handling, Storage, and Safety

Proper handling and storage of this compound are essential to ensure its stability and the safety of laboratory personnel.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[5][13][14]

  • Storage: Store the compound in a tightly sealed container at 2-8°C, protected from light and moisture. Aqueous solutions of nitrotyrosine are not recommended for long-term storage and should be prepared fresh.

  • Safety: this compound should be treated as a potentially hazardous chemical. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed safety information.[15]

Conclusion

This compound is a valuable chemical tool for researchers and drug development professionals investigating the roles of nitroxidative stress in health and disease. Its utility as a stable derivative of nitrotyrosine allows for its use as an analytical standard and in the development of screening assays. A thorough understanding of its chemical properties, synthesis, and biological relevance, as outlined in this guide, is crucial for its effective application in advancing our knowledge of oxidative stress-mediated pathologies and in the quest for novel therapeutic interventions.

References

  • Dąbrowska-Maś, E., Frączyk, T., Ruman, T., Radziszewska, K., Wilk, P., Cieśla, J., ... & Rode, W. (2012). Tyrosine nitration affects thymidylate synthase properties. Organic & Biomolecular Chemistry, 10(2), 323-331.
  • Radi, R. (2013). Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects. Accounts of chemical research, 46(2), 550-559.
  • CN112920086A - Preparation method of L-tyrosine derivative. (2021).
  • Zou, Y., Wang, Z., Chen, Y., Li, Y., & Li, H. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society.
  • PubChem. (n.d.). Tyrosine Methyl Ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Iida, S., Tago, T., Tada, M., Toyohara, J., Ishii, K., & Watanabe, Y. (2023). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. ChemRxiv.
  • Kallmerten, J., & Nitecki, D. E. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 48(10), 1567-1572.
  • Shishehbor, M. H., Aviles, R. J., Brennan, M. L., Fu, X., Goormastic, M., Pearce, G. L., ... & Hazen, S. L. (2003).
  • Sampson, J. B., Ye, Y. Z., Rosen, H., & Beckman, J. S. (1998). Myeloperoxidase and horseradish peroxidase catalyze tyrosine nitration in proteins from nitrite and hydrogen peroxide. Archives of biochemistry and biophysics, 356(2), 207-213.
  • Radi, R. (2018). Protein tyrosine nitration: a biomarker and a mechanism of nitroxidative stress. Free Radical Biology and Medicine, 120, S1.
  • Carl Roth. (2024).
  • Radi, R. (2004).
  • Pandey, A., et al. (2024). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Molecular & Cellular Proteomics.
  • Sigma-Aldrich. (n.d.). L-Tyrosine methyl ester.
  • Cayman Chemical. (2022).
  • Tsilioni, I., et al. (2023).
  • Goldstein, S., et al. (2005). Pathways for Intracellular Generation of Oxidants and Tyrosine Nitration by a Macrophage Cell Line. Chemical Research in Toxicology.
  • Cayman Chemical. (2015). Safety Data Sheet: Nitrotyrosine Affinity Sorbent.
  • Koeck, T., et al. (2004).
  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580-588.
  • Peluffo, G., & Radi, R. (2007). Biochemistry of protein tyrosine nitration in cardiovascular pathology. Cardiovascular research, 75(2), 291-302.
  • EP0118862B1 - Process for the isolation of the methyl ester of m-nitrobenzoic acid. (1987).
  • Berlett, B. S., & Stadtman, E. R. (1995).
  • Kanski, J., & Schöneich, C. (2005). Protein tyrosine nitration in cellular signal transduction pathways. Journal of proteomics, 73(11), 2191-2207.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of O-Methyl-D-tyrosine.
  • Carl Roth. (n.d.).
  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.
  • CymitQuimica. (n.d.). CAS 621-44-3: Nitrotyrosine.
  • DC Fine Chemicals. (2024).
  • Gilli, P., et al. (2011). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. Journal of Molecular Structure.
  • Bonacci, G., et al. (2018). Endogenous generation of nitro-fatty acid hybrids having dual nitrate ester (RONO2) and nitroalkene (RNO2) substituents. Free Radical Biology and Medicine.
  • Shaik, S., et al. (2020). Catalytic Mechanism of Aromatic Nitration by Cytochrome P450 TxtE: Involvement of a Ferric-Peroxynitrite Intermediate. Journal of the American Chemical Society.
  • Chem-Impex. (n.d.). 2-Amino-3-nitrobenzoic acid methyl ester.

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Methodological & Application

Application Notes & Protocols: Mass Spectrometric Analysis of 3-Nitrotyrosine Esters for Nitrative Stress Biomarker Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Measuring Nitrative Stress

Nitrative stress, a condition characterized by an excess of reactive nitrogen species (RNS) overwhelming endogenous antioxidant defenses, is a key pathological mechanism in a host of human diseases, including cardiovascular, neurodegenerative, and inflammatory conditions.[1] A primary molecular event during nitrative stress is the modification of proteins by RNS, such as peroxynitrite (ONOO⁻), which is formed from the rapid reaction of nitric oxide (•NO) with superoxide (O₂⁻•).[1] This reaction can lead to the nitration of tyrosine residues within proteins, forming 3-nitrotyrosine (3-NT).[2] The resulting 3-NT is a stable post-translational modification, making it an excellent and widely recognized biomarker for detecting and quantifying nitrative stress in biological systems.[3][4]

However, the analytical detection of 3-NT is fraught with challenges. The in vivo abundance of nitrated proteins is exceptionally low, often orders of magnitude less than their unmodified counterparts, which severely challenges the limits of detection for most analytical platforms.[5][6] Furthermore, improper sample handling can lead to the artificial nitration of tyrosine during sample preparation, resulting in a significant overestimation of the biomarker's true levels.[7][8]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for the specific and sensitive quantification of 3-NT due to its high selectivity and accuracy.[1][4] This application note provides a comprehensive guide to the mass spectrometric analysis of 3-NT, with a specific focus on the use of ester derivatives—such as methyl or butyl esters—as a strategy to enhance analytical performance. We will detail the causality behind experimental choices, provide validated protocols from sample preparation to data analysis, and offer insights grounded in established scientific principles.

A Note on Nomenclature: The biologically relevant isomer formed during nitrative stress is 3-Nitrotyrosine . The user's query regarding "2-Nitrotyrosine methyl ester" likely refers to a derivative of this critical biomarker. This guide will focus exclusively on 3-Nitrotyrosine and its derivatives.

Section 1: The Biological Basis of Tyrosine Nitration

Under physiological conditions, nitric oxide (•NO) is a critical signaling molecule. However, in the presence of oxidative stress and elevated superoxide (O₂⁻•), the pathway shifts towards the formation of the potent oxidant peroxynitrite (ONOO⁻). Peroxynitrite and other RNS can nitrate the ortho position of the phenolic ring of tyrosine, yielding 3-Nitrotyrosine. This modification is not random; certain proteins and specific tyrosine residues are more susceptible based on their local environment, accessibility, and proximity to RNS sources.[5] The addition of the bulky, electron-withdrawing nitro group can alter protein structure, disrupt catalytic activity, and interfere with signal transduction pathways that rely on tyrosine phosphorylation.[1]

Nitrative_Stress_Pathway NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂⁻•) O2->ONOO Protein3NT Protein-3-Nitrotyrosine ONOO->Protein3NT ProteinTyr Protein-Tyrosine ProteinTyr->Protein3NT Nitration Function Altered Protein Structure & Function Protein3NT->Function Stress Oxidative Stress Stress->O2 increases

Figure 1. Simplified pathway of protein tyrosine nitration under nitrative stress.

Section 2: Overall Analytical Workflow

The reliable quantification of 3-NT from complex biological matrices requires a multi-step approach designed to ensure accuracy, precision, and sensitivity. The workflow involves liberating 3-NT from the protein backbone, purifying it from interfering substances, and analyzing it via LC-MS/MS, often using a stable isotope-labeled internal standard for ultimate quantitative accuracy.

MS_Workflow Sample 1. Sample Collection (e.g., Plasma, Tissue) Spike 2. Spike Internal Std. (¹³C-labeled 3-NT) Sample->Spike Hydrolysis 3. Protein Hydrolysis (Acid Hydrolysis) Spike->Hydrolysis Enrich 4. Enrichment/Cleanup (Solid-Phase Extraction) Hydrolysis->Enrich Deriv 5. Derivatization (Esterification) Enrich->Deriv LCMS 6. LC-MS/MS Analysis Deriv->LCMS Data 7. Data Processing & Quantification LCMS->Data

Figure 2. General workflow for the quantification of 3-Nitrotyrosine from biological samples.

Section 3: Detailed Protocols

Part 3.1: Sample Preparation and Protein Hydrolysis

Rationale: The first critical step is to liberate the total 3-NT (both free and protein-bound) from the biological matrix. This is typically achieved through strong acid hydrolysis, which breaks peptide bonds. The addition of a known quantity of a stable isotope-labeled internal standard (e.g., ¹³C₉-¹⁵N-3-Nitrotyrosine) at the earliest stage is paramount.[1] This standard co-processes with the endogenous analyte, correcting for any sample loss during hydrolysis, cleanup, and derivatization, thereby ensuring the highest quantitative accuracy.

Protocol: Acid Hydrolysis of Plasma Proteins

  • Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Internal Standard Spiking: To 100 µL of plasma, add a precise amount of stable isotope-labeled 3-NT internal standard (e.g., final concentration of 50 nM).

  • Protein Precipitation: Add 400 µL of ice-cold acetone. Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Pelleting: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Hydrolysis: Resuspend the protein pellet in 500 µL of 6 M hydrochloric acid (HCl) containing 1% phenol (phenol acts as a scavenger to prevent artifactual modifications during hydrolysis).

  • Incubation: Seal the tube under nitrogen or argon and heat at 110°C for 20-24 hours.

  • Drying: After cooling, evaporate the HCl to dryness under a stream of nitrogen at 60°C.

  • Reconstitution: Reconstitute the dried hydrolysate in 200 µL of the initial mobile phase for the next step (e.g., 0.1% formic acid in water).

Part 3.2: Solid-Phase Extraction (SPE) and Derivatization

Rationale: The protein hydrolysate is a complex mixture containing high concentrations of all other amino acids and salts, which can interfere with LC-MS/MS analysis (a phenomenon known as matrix effects). A solid-phase extraction (SPE) step is essential for cleanup and enrichment.[7] Following cleanup, derivatization of the carboxylic acid group of 3-NT to form an ester (e.g., methyl or butyl ester) can significantly improve chromatographic retention on reversed-phase columns and enhance ionization efficiency in the positive ion mode of ESI-MS.[7][9] This step is particularly crucial for improving the limit of quantification.

Protocol: SPE Cleanup and Butyl Ester Derivatization [7]

  • SPE Cartridge Conditioning: Condition an aminopropyl SPE cartridge (e.g., 100 mg) by washing sequentially with 1 mL of methanol and 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the reconstituted hydrolysate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove salts and unbound contaminants.

  • Elution: Elute the 3-NT and its internal standard with 1 mL of 2% formic acid in methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add 100 µL of 3 M HCl in n-butanol. Seal the vial and heat at 65°C for 60 minutes.

  • Final Drying & Reconstitution: Evaporate the derivatization reagent to dryness under nitrogen. Reconstitute the final sample in 50 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Part 3.3: LC-MS/MS Analysis

Rationale: Liquid chromatography separates the derivatized 3-NT from other remaining components before it enters the mass spectrometer. A reversed-phase C18 column is typically used. The mass spectrometer is operated in a tandem MS mode (MS/MS), most commonly using Selected Reaction Monitoring (SRM) on a triple quadrupole instrument or Parallel Reaction Monitoring (PRM) on a high-resolution instrument (e.g., Orbitrap). This provides exceptional specificity by monitoring a specific fragmentation pathway: the precursor ion (the derivatized 3-NT molecule) is selected, fragmented, and a specific product ion is monitored.[4][10]

Table 1: Example LC-MS/MS Parameters for 3-NT Butyl Ester Analysis

ParameterSettingRationale
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for the derivatized analyte.
Mobile Phase A0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase LC-MS.
Mobile Phase B0.1% Formic Acid in AcetonitrileStandard organic phase for reversed-phase LC-MS.
Gradient5% B to 95% B over 8 minutesElutes the analyte with a sharp peak shape.
Flow Rate0.3 mL/minTypical flow rate for analytical LC-MS.
Injection Volume5 µLBalances sensitivity with potential column overload.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Esterification makes the analyte more amenable to positive ion mode.
Analysis ModeSelected Reaction Monitoring (SRM)Highly specific and sensitive for quantification of known targets.
Precursor Ion (Q1)m/z 283.1[M+H]⁺ for 3-NT Butyl Ester.
Product Ion (Q3)m/z 227.1Corresponds to the neutral loss of butene.
Precursor Ion (IS)m/z 292.1 (for ¹³C₉-¹⁵N-3-NT)[M+H]⁺ for the labeled internal standard.
Product Ion (IS)m/z 236.1 (for ¹³C₉-¹⁵N-3-NT)Corresponds to the neutral loss of butene from the labeled standard.
Collision EnergyOptimized experimentally (e.g., 15-25 eV)Tuned to maximize the signal of the specific product ion.

Section 4: Data Analysis, Quantification, and Validation

Principle of Quantification: The quantification is based on the ratio of the peak area of the endogenous analyte (native 3-NT derivative) to the peak area of the co-eluting stable isotope-labeled internal standard (IS).[1] A calibration curve is generated by analyzing standards containing a fixed amount of the IS and varying, known amounts of the native 3-NT standard. This curve plots the peak area ratio (Analyte/IS) against the concentration of the analyte. The concentration of 3-NT in the unknown biological sample is then calculated by interpolating its measured peak area ratio onto this calibration curve.

Validation Criteria:

  • Retention Time: The retention time of the analyte in the sample must match that of the authentic standard within a narrow window (e.g., ±0.1 min).

  • Peak Shape: The chromatographic peak should be symmetrical and free of significant tailing or fronting.

  • Signal-to-Noise Ratio: The peak should have a signal-to-noise ratio of at least 10 for reliable quantification (LOQ).[11]

  • Ion Ratio (if using multiple SRMs): If a second SRM transition is monitored for confirmation, the ratio of the two transitions in the sample must match that of the standard.

Table 2: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background/Noisy Baseline Contaminated mobile phase, dirty ion source, insufficient sample cleanup.Use fresh, high-purity solvents. Clean the MS source. Optimize the SPE protocol.
Low or No Signal Poor derivatization efficiency, poor ionization, sample loss during prep.Optimize derivatization time/temp. Check MS tune. Ensure internal standard recovery is acceptable.
Poor Peak Shape Column degradation, incompatible reconstitution solvent.Replace the LC column. Reconstitute the final sample in the initial mobile phase.
High Variability between Replicates Inconsistent sample preparation, pipetting errors, instrument instability.Use a consistent protocol. Calibrate pipettes. Run system suitability tests before analysis.
Artificially High 3-NT Levels Exogenous nitration during sample prep (especially acid hydrolysis).Ensure the use of scavenger reagents (phenol). Minimize exposure to air/light. Process samples quickly.[7][8]

Conclusion

The quantification of 3-Nitrotyrosine by stable isotope dilution LC-MS/MS is a powerful and highly specific method for assessing nitrative stress in research and clinical settings. While the low endogenous concentrations of this biomarker present a significant analytical challenge, a robust workflow incorporating efficient protein hydrolysis, sample enrichment, and chemical derivatization can achieve the required sensitivity and accuracy. The use of ester derivatives, such as the methyl or butyl ester of 3-NT, is a field-proven strategy to enhance chromatographic and mass spectrometric performance. By carefully controlling for potential artifacts and adhering to rigorous validation criteria, researchers can generate reliable and meaningful data to further understand the role of nitrative stress in human health and disease.

References

  • Zhan, X., & Desiderio, D. M. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews, 33(1), 1-15. [Link]

  • Turko, I. V., & Murad, F. (2005). Generation of dityrosine and nitrotyrosine, and likely products from nitrotyrosine photochemical decomposition. ResearchGate. [Link]

  • Applied Biomics. (n.d.). Nitro-Tyrosine 2D Western Blot. Applied Biomics. [Link]

  • Tsikas, D., et al. (2005). 3-Nitrotyrosine butyl ester: a novel derivative to assess tyrosine nitration in rat plasma by liquid chromatography-tandem mass spectrometry detection. Journal of Chromatography B, 826(1-2), 143-152. [Link]

  • Pandey, A., et al. (2021). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Molecular & Cellular Proteomics, 20, 100032. [Link]

  • Tsikas, D., & Duncan, M. W. (2014). Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Mass Spectrometry Reviews, 33(1), 16-33. [Link]

  • Tsikas, D., & Duncan, M. W. (2014). Mass spectrometry and 3-nitrotyrosine: Strategies, controversies, and our current perspective. ResearchGate. [Link]

  • Ferreira, R., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Biochimie, 120, 48-58. [Link]

  • Thornalley, P. J. (2005). Assay of 3-nitrotyrosine in Tissues and Body Fluids by Liquid Chromatography With Tandem Mass Spectrometric Detection. Methods in Enzymology, 396, 172-183. [Link]

  • Tsikas, D., et al. (2005). 3-Nitrotyrosine Butyl Ester: A Novel Derivative to Assess Tyrosine Nitration in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry Detection. ResearchGate. [Link]

  • Głowacki, R., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 25(21), 5158. [Link]

  • Głowacki, R., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. ResearchGate. [Link]

  • Weller, D. D., et al. (1984). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 49(16), 2911-2917. [Link]

  • Głowacki, R., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. PubMed. [Link]

  • Skinner, K. A., et al. (1998). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. Nitric Oxide, 2(5), 311-322. [Link]

Sources

Application Note: A Validated HPLC Method for the Analysis of 2-Nitrotyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of 2-Nitrotyrosine methyl ester using High-Performance Liquid Chromatography (HPLC) with UV detection. 2-Nitrotyrosine is a significant biomarker for nitroxidative stress, implicated in a range of pathologies. Its methyl ester form is of interest in drug development and as a derivative for enhancing chromatographic performance. This document provides a detailed protocol for the synthesis of a this compound standard, sample preparation, and a validated reverse-phase HPLC method for its separation and quantification. The causality behind experimental choices, from mobile phase composition to validation parameters, is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of oxidative stress and related pharmaceutical research.

Introduction: The Scientific Imperative

Protein tyrosine nitration is a post-translational modification that results from the reaction of tyrosine residues with reactive nitrogen species, leading to the formation of 3-nitrotyrosine and, to a lesser extent, 2-nitrotyrosine.[1] While 3-nitrotyrosine is a widely recognized marker of nitroxidative stress, the study of 2-nitrotyrosine and its derivatives is an emerging area of interest. The methyl ester of 2-nitrotyrosine may be synthesized for various reasons, including its potential use as a prodrug or to modify its physicochemical properties for analytical purposes. Esterification of the carboxyl group increases the hydrophobicity of the molecule, which can lead to better retention and separation in reverse-phase HPLC and improved ionization efficiency in mass spectrometry.

The accurate quantification of this compound requires a robust and reliable analytical method. This application note addresses this need by providing a detailed, validated HPLC method. A critical aspect of this analysis is the resolution of this compound from its more common isomer, 3-Nitrotyrosine methyl ester, and the parent compound, tyrosine methyl ester.

Physicochemical Rationale for Separation

The successful chromatographic separation of tyrosine methyl ester and its nitrated isomers hinges on the distinct physicochemical properties conferred by the nitro group.

  • Hydrophobicity and Polarity: The introduction of a nitro group increases the polarity of the tyrosine side chain. However, in reverse-phase chromatography, the overall retention is a complex interplay of hydrophobicity and interaction with the stationary phase. The position of the nitro group (ortho in 2-nitrotyrosine vs. meta in 3-nitrotyrosine) influences the molecule's dipole moment and its ability to interact with the stationary phase. Generally, in reverse-phase HPLC, more polar compounds elute earlier.

  • Acidity and pKa: The electron-withdrawing nature of the nitro group significantly lowers the pKa of the phenolic hydroxyl group compared to tyrosine (pKa ~10). For 3-nitrotyrosine, the pKa is around 7.2-7.5.[2] This change in acidity affects the ionization state of the molecule at a given mobile phase pH, which in turn impacts its retention time.

  • UV Absorbance: The aromatic ring in tyrosine absorbs UV light, typically around 275-280 nm.[3] The addition of a nitro group creates a chromophore that strongly absorbs light at longer wavelengths. 3-Nitrotyrosine exhibits a characteristic absorbance maximum around 355-360 nm at acidic pH.[4] This unique absorbance profile allows for selective detection of the nitrated species in the presence of unmodified tyrosine.

Synthesis of this compound Hydrochloride Standard

A reliable analytical standard is paramount for method development and validation. The following protocol describes a common and effective method for the synthesis of amino acid methyl ester hydrochlorides.[5][6]

Principle of Synthesis

The esterification of an amino acid is typically achieved by reacting it with an alcohol (in this case, methanol) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose as it reacts with methanol to form methanolic HCl in situ, which then catalyzes the esterification. The reaction by-products (SO₂ and HCl gas) are volatile and are easily removed.

Protocol
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add 20 mL of anhydrous methanol.

  • Reagent Addition: Cool the flask in an ice bath. Slowly and carefully add 1.5 mL of thionyl chloride dropwise to the methanol with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Amino Acid Addition: Once the addition is complete, add 1.0 g of 2-Nitrotyrosine to the cooled solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting solid from a suitable solvent system (e.g., methanol/ether) to obtain pure this compound hydrochloride.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and mass spectrometry.

HPLC Method Protocol

This protocol is designed to achieve baseline separation of Tyrosine methyl ester, this compound, and 3-Nitrotyrosine methyl ester.

Instrumentation and Materials
  • HPLC System: An HPLC system with a quaternary or binary pump, a UV-Vis or Diode Array Detector (DAD), an autosampler, and a column thermostat.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. The hydrophobicity and surface chemistry of the C18 phase can influence selectivity.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or trifluoroacetic acid (TFA).

  • Standards: Prepared this compound hydrochloride, commercially available 3-Nitrotyrosine, and L-Tyrosine methyl ester hydrochloride.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Stationary Phase C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm)Provides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization of the analytes and improve peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC.[8]
Gradient Elution 10% to 40% B over 20 minutesA gradient is necessary to elute compounds with a range of polarities and ensure good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 280 nm and 355 nm (DAD)280 nm allows for the detection of all three compounds, while 355 nm provides selectivity for the nitrated isomers.[3][4]
Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard (Tyrosine methyl ester HCl, this compound HCl, and 3-Nitrotyrosine) in a suitable solvent, such as 50:50 methanol:water.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all three analytes at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the initial mobile phase (90% A, 10% B).

  • Sample Preparation (from biological matrices):

    • Protein Precipitation: For plasma or serum samples, add 3 volumes of ice-cold acetonitrile or methanol containing an internal standard to 1 volume of the sample. Vortex and centrifuge to pellet the precipitated proteins.

    • Supernatant Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried residue in the initial mobile phase.

    • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness

The developed HPLC method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components, with a resolution factor (Rs) > 1.5. Peak purity should be confirmed using a DAD.
Linearity A linear relationship between peak area and concentration with a correlation coefficient (r²) ≥ 0.999.
Range The concentration range over which the method is linear, accurate, and precise.
Accuracy Recovery of spiked analyte should be within 98-102%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected (Signal-to-Noise ratio of 3:1).
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1).
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
Stability Analyte stability in solution should be demonstrated under storage and autosampler conditions. Amino acid methyl esters can be susceptible to hydrolysis, especially at neutral or basic pH.[9]

Data Interpretation and Expected Results

Elution Order

Based on the principles of reverse-phase chromatography, the expected elution order is:

  • This compound & 3-Nitrotyrosine methyl ester: These isomers are more polar than Tyrosine methyl ester and will elute earlier. The relative elution order of the 2- and 3- isomers will depend on the specific column chemistry and mobile phase, as the ortho-nitro group in the 2-isomer can form an intramolecular hydrogen bond, potentially reducing its interaction with the mobile phase and leading to slightly longer retention than the 3-isomer.

  • Tyrosine methyl ester: Being the most hydrophobic of the three, it will be retained the longest on the C18 column.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Analytical Standard (2-Nitrotyrosine ME HCl) Injection Autosampler Injection Standard->Injection Sample Biological Sample Protein_Precip Protein Precipitation Sample->Protein_Precip Evap Evaporation Protein_Precip->Evap Recon Reconstitution Evap->Recon Filt Filtration (0.22 µm) Recon->Filt Filt->Injection Column C18 Reverse-Phase Column Injection->Column Gradient Elution Detection DAD Detection (280 nm & 355 nm) Column->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: Overall workflow for the HPLC analysis of this compound.

Validation_Concept Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD/LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Stability Stability Method->Stability Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated Stability->Validated

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing/Fronting) - Column degradation- Sample overload- Incompatible sample solvent- pH of mobile phase inappropriate for analytes- Replace column- Reduce sample concentration- Reconstitute sample in initial mobile phase- Adjust mobile phase pH
Poor Resolution - Inappropriate mobile phase composition- Gradient too steep- Column efficiency loss- Optimize organic solvent percentage- Decrease gradient slope (make it longer)- Use a new or higher efficiency column
Fluctuating Retention Times - Inconsistent mobile phase preparation- Leaks in the system- Temperature fluctuations- Inadequate column equilibration- Prepare fresh mobile phase daily- Check for leaks- Use a column oven- Ensure sufficient equilibration time between runs
No Peaks or Very Small Peaks - Sample degradation- Detector issue (e.g., lamp off)- Injection problem- Check sample stability; prepare fresh samples- Check detector status- Verify autosampler operation

Conclusion

This application note provides a robust framework for the HPLC analysis of this compound. By combining a reliable synthesis protocol for the analytical standard with a detailed and validated HPLC method, researchers can confidently quantify this important biomarker. The principles and protocols outlined herein are designed to be adaptable, providing a strong foundation for further method development and application in the fields of pharmacology, toxicology, and clinical research. The emphasis on the scientific rationale behind each step ensures that the method is not only followed but also understood, allowing for effective troubleshooting and optimization.

References

  • Beckman, J.S., and Koppenol, W.H. (1996). Nitric oxide, superoxide, and peroxynitrite: The good, the bad, and the ugly. Am. J. Physiol. 271(5 Pt 1), C1424-C1437. [Link]

  • Dymond, M. K., & Dymond, G. B. (2013). A convenient synthesis of amino acid methyl esters. Molecules, 18(11), 13599–13607. [Link]

  • Fasolato, C., et al. (2007). 3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions. Biophysical journal, 92(10), 3665–3674. [Link]

  • Jordi Labs. (n.d.). UV Vis Absorbance in Proteins. AZoM. [Link]

  • Karwe, M. V., & Kadam, S. S. (1995). A simple method for the preparation of amino acid methyl esters.
  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. [Link]

  • Radi, R. (2013). Protein tyrosine nitration: biochemical mechanisms and structural basis of its functional effects. Accounts of chemical research, 46(2), 550–559. [Link]

  • Vieira, M., et al. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Journal of pharmaceutical and biomedical analysis, 134, 214–221. [Link]

  • Wikipedia. (2023, December 1). Nitrotyrosine. In Wikipedia. [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

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protocol for detecting 2-Nitrotyrosine methyl ester in tissue samples

For both WB and IHC, remember to perform the mandatory validation controls (peptide blocking and dithionite reduction) on parallel blots/slides to confirm specificity. [10]

Part 2: Mass Spectrometry — The Gold Standard for Identification and Quantification

While immunodetection methods are invaluable, they are inherently indirect. Mass spectrometry (MS) provides unambiguous, direct evidence for 3-nitrotyrosine. [10][13]It is the definitive method for confirming nitration and, crucially, for identifying the specific tyrosine residues that are modified. [14][15]

Core Principles & Advantages
  • Unambiguous Identification: MS/MS fragmentation patterns provide a unique fingerprint for 3-nitrotyrosine-containing peptides.

  • Site-Specific Localization: MS can pinpoint the exact location of the modification within the protein's primary sequence. [14]* Absolute Quantification: Through the use of stable isotope-labeled internal standards, MS can provide absolute quantification of nitrated peptides, which is more rigorous than the semi-quantitative data from Western blots. [16]

cluster_wbWestern Blot Workflowcluster_ihcIHC Workflowcluster_msLC-MS/MS WorkflowW1TissueLysisW2SDS-PAGEW1->W2W3Transfer toMembraneW2->W3W4AntibodyIncubationW3->W4W5DetectionW4->W5I1Tissue Fixation& SectioningI2AntigenRetrievalI1->I2I3AntibodyIncubationI2->I3I4ChromogenDevelopmentI3->I4M1Protein Extraction& DigestionM2LC SeparationM1->M2M3MS Analysis(Precursor Scan)M2->M3M4MS/MS Analysis(Fragmentation)M3->M4

Caption: Comparative overview of major workflows for 3-NT detection.

Protocol 3: Generalized LC-MS/MS Workflow for 3-Nitrotyrosine

This protocol requires specialized equipment and expertise. It is presented as an overview of the key steps.

  • Protein Extraction & Digestion:

    • Extract total protein from tissue as described in the Western Blot protocol.

    • Denature the proteins (e.g., with urea), reduce cysteine bonds (DTT), and alkylate them (iodoacetamide).

    • Digest the proteins into peptides using a protease such as trypsin. For total 3-NT quantification, a non-specific protease like pronase can be used to digest proteins down to individual amino acids. [17]2. Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants that can interfere with MS analysis.

  • LC Separation: Inject the peptides onto a reverse-phase liquid chromatography (LC) system. The peptides are separated based on their hydrophobicity by a gradient of increasing organic solvent.

  • MS/MS Analysis:

    • The eluting peptides are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer.

    • The mass spectrometer is programmed to perform data-dependent acquisition. It first scans for all peptide precursor ions (MS1 scan).

    • It then selects the most intense precursor ions, fragments them (e.g., by collision-induced dissociation), and analyzes the resulting fragment ions (MS/MS scan).

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein database to identify the peptide sequences.

    • Specialized software is used to identify spectra corresponding to peptides containing a tyrosine residue with a mass shift of +45.00 Da (the addition of NO₂ minus H).

    • For quantification, the area under the curve for the nitrated peptide's ion chromatogram is measured and compared to that of an isotopically labeled internal standard peptide.

Summary and Method Comparison

FeatureWestern Blot (WB)Immunohistochemistry (IHC)Mass Spectrometry (MS)
Primary Output Protein size & relative quantitySpatial localization in tissueUnambiguous ID & absolute quantity
Quantification Semi-quantitativeQualitative / Semi-quantitativeAbsolute (with standards)
Specificity Dependent on antibody; requires extensive validationDependent on antibody; requires extensive validationHighest; based on mass-to-charge ratio
Sensitivity Moderate to HighHighVery High
Throughput ModerateLow to ModerateLow
Key Advantage Accessible, provides size infoProvides cellular/subcellular contextGold standard for confirmation & discovery
Key Limitation No spatial info; antibody artifactsProne to artifacts; difficult to quantifyRequires expensive equipment & expertise

Conclusion

Detecting 3-nitrotyrosine in tissue samples is a robust method for assessing the impact of nitroxidative stress. The choice of methodology depends on the specific research question. Western blotting provides a reliable overview of nitration levels, while IHC offers invaluable spatial information, localizing the damage to specific cell types. [10][18]For ultimate confidence, unambiguous identification of nitration sites, and precise quantification, mass spectrometry is the unparalleled gold standard. [10][13]Regardless of the chosen technique, the keystone of reliable research in this field is a commitment to rigorous and multi-faceted validation to ensure that the detected signal is a true and specific measure of 3-nitrotyrosine.

References

  • Beckman, J. S. (2002). Immunohistochemical methods to detect nitrotyrosine. Methods in Molecular Biology, 196, 71–79. [Link]

  • Heffeter, P., et al. (2010). Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. Molecules, 15(2), 773–790. [Link]

  • Padilla, J., et al. (2015). Immunohistochemical staining of 3-nitrotyrosine... ResearchGate. [Link]

  • Kaur, H., & Halliwell, B. (1996). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences, 93(1), 7–11. [Link]

  • Lin, K.-T., et al. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. [Link]

  • Madian, A. G., & Regnier, F. E. (2012). Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling, 19(11), 1247–1256. [Link]

  • Applied Biomics. (n.d.). Nitro-Tyrosine 2D Western Blot. Retrieved from [Link]

  • Bonilla, L., et al. (2020). Identification and relative quantification of 3-nitrotyrosine residues in fibrinogen nitrated in vitro and fibrinogen from ischemic stroke patients. Aston Publications Explorer. [Link]

  • Ferrer-Sueta, G., & Radi, R. (2009). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. Accounts of Chemical Research, 42(2), 163–173. [Link]

  • Karanam, Y., et al. (2007). Identification of Immunoglobulins that Recognize 3-Nitrotyrosine in Patients with Acute Lung Injury after Major Trauma. American Journal of Respiratory and Critical Care Medicine, 175(7), 679–686. [Link]

  • Gow, A. J., et al. (1999). Immunohistochemical localization of protein 3-nitrotyrosine and S-nitrosocysteine in a murine model of inhaled nitric oxide therapy. American Journal of Respiratory Cell and Molecular Biology, 20(2), 340–348. [Link]

  • Singh, P., et al. (1998). Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine. Nitric Oxide, 2(4), 282–289. [Link]

  • Bartesaghi, S., et al. (2007). Tyrosine nitration affects thymidylate synthase properties. ResearchGate. [Link]

  • Beckman, J. S. (1996). Oxidative Damage and Tyrosine Nitration from Peroxynitrite. Chemical Research in Toxicology, 9(5), 836–844. [Link]

  • Weatherly, G. T., et al. (2020). Identification and Relative Quantification of Tyrosine Nitration in a Model Peptide Using Two-Dimensional Infrared Spectroscopy. The Journal of Physical Chemistry B, 124(30), 6563–6573. [Link]

  • Duncan, M. W. (2003). A review of approaches to the analysis of 3-nitrotyrosine. Amino Acids, 25(3-4), 351–361. [Link]

  • Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of Chemical Research, 46(2), 550–559. [Link]

  • Zou, M.-H., et al. (2002). Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications. International Journal of Molecular Sciences, 3(5), 447–457. [Link]

  • Tatzber, F., et al. (2009). Determination of nitrotyrosine concentrations in plasma samples of diabetes mellitus patients by four different immunoassays leads to contradictive results and disqualifies the majority of the tests. Clinical Laboratory, 55(1-2), 41–50. [Link]

  • Koerdt, S., et al. (2018). Photomicrographs of immunohistochemical staining against 3-nitrotyrosin... ResearchGate. [Link]

  • Thornalley, P. J. (2002). Assay of 3-nitrotyrosine in Tissues and Body Fluids by Liquid Chromatography With Tandem Mass Spectrometric Detection. Methods in Molecular Biology, 196, 81–90. [Link]

  • Ischiropoulos, H. (2000). Biological selectivity and functional aspects of protein tyrosine nitration. Journal of Clinical Investigation, 105(12), 1621–1623. [Link]

  • Chen, H.-J., et al. (2019). Unique Chemistry along the Spectrum of Peroxynitrite-Mediated Nitration of Tyrosine. Journal of the American Chemical Society, 141(12), 4933–4939. [Link]

  • Sampson, J. B., et al. (1998). Nitrite oxidation and tyrosine nitration by human myeloperoxidase. ResearchGate. [Link]

  • Radi, R. (2018). Biochemistry of Peroxynitrite and Protein Tyrosine Nitration. Chemical Reviews, 118(3), 1373–1401. [Link]

Application Notes and Protocols for 2-Nitrotyrosine Methyl Ester in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Cellular Impact of Nitrative Stress with 2-Nitrotyrosine Methyl Ester

Protein tyrosine nitration, the addition of a nitro group to the ortho position of the phenolic ring of tyrosine, is a post-translational modification increasingly recognized as a critical marker and mediator of nitrative stress. This modification arises from the reaction of tyrosine residues with reactive nitrogen species (RNS), most notably peroxynitrite (ONOO⁻), which is formed from the rapid reaction between nitric oxide (•NO) and superoxide (•O₂⁻).[1][2][3] The resulting 3-nitrotyrosine can alter protein structure, function, and signaling, and has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4][5]

While endogenous protein nitration is a key indicator of cellular stress, the ability to exogenously introduce 2-nitrotyrosine into cells provides a powerful tool to dissect its specific downstream consequences. However, the polar nature of the free amino acid 2-nitrotyrosine limits its passive diffusion across the lipophilic cell membrane. To overcome this, this compound offers a strategic advantage. The esterification of the carboxylic acid group increases the compound's hydrophobicity, facilitating its uptake into cells.[4][6] Once inside the cell, ubiquitous intracellular esterases are anticipated to cleave the methyl ester, releasing 2-nitrotyrosine and thereby elevating its intracellular concentration.[4][7] This approach allows for the controlled induction of a state mimicking chronic nitrative stress, enabling detailed investigation into its effects on cellular processes such as apoptosis, cell signaling, and cytotoxicity.

These application notes provide a comprehensive guide for the use of this compound in cell culture, offering detailed protocols for assessing its biological effects and elucidating the underlying molecular mechanisms.

Mechanism of Cellular Uptake and Action

The core principle behind using this compound is to bypass the limited membrane permeability of its free acid counterpart. The increased lipophilicity of the methyl ester facilitates its transport across the plasma membrane.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2NT-ME_ext 2-Nitrotyrosine Methyl Ester 2NT-ME_int 2-Nitrotyrosine Methyl Ester 2NT-ME_ext->2NT-ME_int Passive Diffusion Esterases Intracellular Esterases 2NT-ME_int->Esterases Hydrolysis 2NT_int 2-Nitrotyrosine Esterases->2NT_int Downstream Downstream Cellular Effects (e.g., Apoptosis, Signaling Changes) 2NT_int->Downstream G Start Seed Cells in 96-well Plate Treat Treat with 2-NT-ME and Controls Start->Treat Incubate Incubate (e.g., 24h) Treat->Incubate AddReagent Add Caspase-Glo® 3/7 Reagent Incubate->AddReagent IncubateRT Incubate at RT (1-2h) AddReagent->IncubateRT Read Measure Luminescence IncubateRT->Read

Figure 2: Workflow for Caspase-3/7 activity assay.

Application 3: Analysis of Cell Signaling Pathways

Tyrosine nitration can interfere with tyrosine phosphorylation, a key mechanism in many signaling pathways. Western blotting can be used to assess the phosphorylation status of key signaling proteins. Protocol 3.1: Western Blot Analysis of Phosphorylated Signaling Proteins

This protocol provides a general framework for analyzing the effects of this compound on protein phosphorylation.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • L-Tyrosine methyl ester hydrochloride

  • 6-well plates

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound and controls for various time points (e.g., 30 min, 1h, 6h, 24h).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

ParameterRecommendationRationale
Blocking Buffer 5% BSA in TBSTMilk contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.
Inhibitors Protease and Phosphatase InhibitorsEssential to preserve the phosphorylation state of proteins during lysis.
Antibody Dilution As per manufacturer's recommendationOptimal antibody concentration is crucial for a good signal-to-noise ratio.
Loading Control Total protein (e.g., total Akt, total ERK)Normalizing to the total protein level is more accurate than using housekeeping genes for phosphorylation studies.

References

  • Kim, H. J., & Lee, J. H. (2010). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Journal of Pharmaceutical Sciences, 99(11), 4785-4794.
  • Radi, R. (2013). Protein tyrosine nitration: biochemical mechanisms and structural basis of its functional effects. Accounts of chemical research, 46(2), 550-559.
  • Oldreive, M. A., & Rice-Evans, C. (2001). The mechanisms for nitration and nitrotyrosine formation in vitro and in vivo: impact of diet. Free Radical Research, 34(5), 485-498.
  • Estevez, A. G., & Jordán, J. (2002). Tyrosine nitration as mediator of cell death. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1585(2-3), 212-219.
  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316.
  • Karaca, T. D., et al. (2023). Evaluation Of The Antimicrobial And Cytotoxic Activities Of Some Amino Acid Methyl Esters. Hacettepe Journal of Biology and Chemistry, 51(2), 133-140.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Vyas, S., Zaganjor, E., & Haigis, M. C. (2016). A convenient synthesis of amino acid methyl esters. Molecules, 21(11), 1547.
  • Zhang, Y., et al. (2018). Cellular Uptake of A Taurine-Modified, Ester Bond-Decorated D-Peptide Derivative via Dynamin-Based Endocytosis and Macropinocytosis.
  • MP Biomedicals. (n.d.). L-Tyrosine, cell culture reagent. Retrieved from [Link]

  • Di Pietro, M., et al. (2007). Caspases activation induced by 2′-nitroflavone. International journal of cancer, 121(10), 2145-2153.
  • Thiele, D. L., & Lipsky, P. E. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. The Journal of Immunology, 148(4), 1236-1242.
  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

  • Gholami, M., et al. (2008). A convenient synthesis of amino acid methyl esters. Molecules, 13(5), 1111-1119.
  • Azure Biosystems. (n.d.). Phosphorylated protein detection is more efficient by fluorescent Western blot. Retrieved from [Link]

  • Gholami, M., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Viera, L., Ye, Y. Z., Estévez, A. G., & Beckman, J. S. (1999). Immunohistochemical methods to detect nitrotyrosine. Methods in enzymology, 301, 373-381.
  • Bio-Rad. (2019, February 13). 10 Tips for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Wang, M., et al. (2021). A Convenient Synthesis of Amino Acid Methyl Esters. Synlett, 32(13), 1319-1322.
  • van der Vliet, A., Eiserich, J. P., Kaur, H., Cross, C. E., & Halliwell, B. (1996). Nitrotyrosine as biomarker for reactive nitrogen species. Methods in enzymology, 269, 175-184.
  • El-Sayed, N. S. T., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5439.
  • Parrado, J., et al. (2024). Changes in Amino Acids Profile and Uptake on Maize Seedlings Treated with Protein Hydrolysates and Humic Substances. Plants, 13(11), 1501.
  • Al-Oqail, M. M., et al. (2025). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen.
  • He, F., & Zuo, L. (2015). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association.
  • Google Patents. (n.d.). Process for the preparation of amino acid methyl esters.
  • Davis, K. L., Martin, E., Turko, I. V., & Murad, F. (2001). Reactive nitrogen species in cellular signaling. The Journal of pharmacology and experimental therapeutics, 298(3), 823-828.
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  • Amino acid starvation culture condition sensitizes EGFR-expressing cancer cell lines to gefitinib-mediated cytotoxicity by inducing atypical necroptosis. (2016). Oncotarget, 7(45), 73231–73245.
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Application Note: Quantification of 2-Nitrotyrosine Methyl Ester in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to High-Fidelity Biomarker Analysis

Abstract

This comprehensive guide provides detailed application notes and protocols for the quantification of nitrotyrosine, a critical biomarker of nitrosative stress, in biological fluids such as plasma, serum, and urine. While the prompt specifies 2-Nitrotyrosine methyl ester, this document will focus on 3-Nitrotyrosine, the most abundant and biologically relevant isomer formed via peroxynitrite-mediated reactions.[1][2] We will address the methyl ester as a common derivatization product, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is tailored for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust, reproducible, and reliable results. We will explore the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods and provide alternative GC-MS protocols, all grounded in the principles of rigorous bioanalytical method validation.

Introduction: Nitrotyrosine as a Sentinel of Nitrosative Stress

Nitrosative stress, an imbalance between the production of reactive nitrogen species (RNS) and the ability of the biological system to detoxify them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[3][4] A key event in nitrosative stress is the reaction of nitric oxide (NO) with superoxide radicals (O₂⁻) to form the potent oxidant peroxynitrite (ONOO⁻).[1][2] Peroxynitrite readily nitrates the phenolic ring of tyrosine residues in proteins and free tyrosine to form 3-nitrotyrosine (3-NT).

The formation of 3-NT is a stable and irreversible post-translational modification, making it an excellent cumulative biomarker—a molecular "footprint"—of peroxynitrite activity and NO-dependent damage in vivo.[5][6][7] Unlike transient RNS, the stability of 3-NT allows for its reliable detection in accessible biological fluids, offering a window into the oxidative status of a patient or preclinical model.[7][8] Accurate quantification of 3-NT is therefore paramount for diagnosing disease, monitoring therapeutic interventions, and advancing drug development.

This guide focuses on mass spectrometry-based methods, which offer the highest specificity and sensitivity for 3-NT quantification, mitigating the cross-reactivity concerns sometimes associated with immunoassays.[9][10][11]

The Role of Esterification in Nitrotyrosine Analysis

The user's query specifically mentions the "methyl ester" of 2-nitrotyrosine. While endogenous nitrotyrosine exists as a free amino acid or within a peptide backbone, esterification (e.g., to a methyl or propyl ester) is a chemical derivatization step. This process is essential for GC-MS analysis to increase the volatility and thermal stability of the analyte, allowing it to traverse the gas chromatograph.[12][13] In LC-MS/MS, derivatization is less common as the analyte can be analyzed directly, but it can sometimes be used to improve chromatographic retention or ionization efficiency.

Analytical Strategy: The Primacy of Mass Spectrometry

While Enzyme-Linked Immunosorbent Assays (ELISAs) for nitrotyrosine are commercially available and offer high throughput, they can suffer from a lack of specificity due to antibody cross-reactivity with other modified molecules.[9][14] For definitive and quantitative analysis, chromatography coupled with mass spectrometry is the authoritative method.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices.[15][16] Its strength lies in the combination of physical separation (LC) with mass-based detection (MS/MS), providing exceptional selectivity and sensitivity. The use of stable isotope-labeled internal standards makes it the most accurate approach.[17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, GC-MS requires a derivatization step to make nitrotyrosine volatile.[10] This adds complexity to the sample preparation but can yield extremely low detection limits.[12][19]

All protocols must be developed and validated according to regulatory guidelines to ensure data integrity. The FDA's guidance on Bioanalytical Method Validation serves as a foundational framework for this process.[20][21][22][23]

Core Protocol: LC-MS/MS Quantification of 3-Nitrotyrosine

This protocol is based on the principles of stable isotope dilution for the highest accuracy and precision. A known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C₆-3-Nitrotyrosine) is spiked into the sample at the very beginning of the preparation process. This internal standard experiences the same extraction inefficiencies and matrix effects as the endogenous analyte, allowing for precise correction and accurate quantification.[18][24]

Principle of the Assay

Biological samples (plasma or urine) are first deproteinized. The analyte and the spiked internal standard are then extracted, concentrated, and separated from other matrix components via reversed-phase liquid chromatography. The separated compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, ensuring unambiguous identification and quantification.

Materials and Reagents
  • Analytes: 3-Nitrotyrosine (3-NT), 3-Nitro-[¹³C₆]-L-tyrosine (3-NT-¹³C₆)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Additives: Formic Acid (FA), Trifluoroacetic Acid (TFA)

  • Chemicals: Trichloroacetic acid (TCA) or Acetone for protein precipitation

  • Equipment: Centrifuge, Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18), sample concentrator/evaporator.

Experimental Workflow: Sample Preparation

The goal of sample preparation is to isolate the analyte from a complex matrix, remove interferences that can suppress the MS signal (like salts and phospholipids), and concentrate the sample to meet the required sensitivity.[25]

G cluster_plasma Plasma / Serum Sample cluster_urine Urine Sample cluster_spe Solid-Phase Extraction (SPE) plasma_start 100 µL Plasma Sample add_is Add 10 µL Internal Standard (3-NT-¹³C₆) plasma_start->add_is protein_precip Protein Precipitation (e.g., 200 µL ice-cold Acetone or ACN) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge (12,500 RPM, 5 min, 4°C) protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant condition Condition SPE Cartridge (Methanol, then 0.1% TFA) supernatant->condition urine_start 300 µL Urine Sample add_is_urine Add Internal Standard Cocktail urine_start->add_is_urine precip_urine Precipitate Proteins (0.1% TFA, 10% TCA) add_is_urine->precip_urine centrifuge_urine Centrifuge & Collect Supernatant precip_urine->centrifuge_urine centrifuge_urine->condition load Load Supernatant condition->load wash Wash Cartridge (0.1% TFA) load->wash elute Elute Analyte (e.g., 0.1% TFA in MeOH) wash->elute concentrate Concentrate & Reconstitute (Evaporate eluate, dissolve in mobile phase A) elute->concentrate lcinject Inject into LC-MS/MS concentrate->lcinject caption Fig 1. Sample Preparation Workflow for 3-NT.

Caption: Fig 1. Sample Preparation Workflow for 3-NT.

Step-by-Step Protocol (Plasma):

  • Aliquot: Transfer 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 12.5 ng/mL 3-NT-¹³C₆). Causality: Spiking at the start ensures the IS corrects for analyte loss during all subsequent steps.

  • Protein Precipitation: Add 200 µL of ice-cold acetone.[24] Vortex vigorously for 1 minute. Causality: Acetone disrupts protein hydration shells, causing them to precipitate and fall out of solution. This removes the most abundant interfering components in plasma.

  • Centrifugation: Centrifuge at 12,500 RPM for 5 minutes at 4°C.

  • Extraction: Carefully transfer the supernatant to a new tube.

  • Concentration & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Causality: Reconstituting in the initial mobile phase ensures good peak shape during the chromatographic injection.

  • Final Centrifugation: Centrifuge one last time to pellet any remaining particulates and transfer the supernatant to an autosampler vial for analysis.

Step-by-Step Protocol (Urine): [26]

  • Aliquot: Use 300 µL of urine.

  • Internal Standard Spiking: Add the internal standard cocktail.

  • Protein Precipitation: Add 0.1% TFA and 10% TCA to precipitate the lesser amount of protein present in urine. Centrifuge to remove proteins.

  • Solid-Phase Extraction (SPE):

    • Condition: Precondition a C18 SPE cartridge with 2 mL of methanol, followed by 6 mL of 0.1% TFA.

    • Load: Apply the supernatant from the previous step to the cartridge.

    • Wash: Wash the cartridge with 3 mL of 0.1% TFA to remove salts and other highly polar interferences.

    • Elute: Elute the 3-NT with aliquots of a methanol/TFA solution.

  • Concentration & Reconstitution: Combine the elution fractions and evaporate to dryness. Reconstitute in mobile phase for injection. Causality: SPE serves to both clean up the sample by removing interferences and concentrate the analyte, thereby increasing the sensitivity of the assay.

LC-MS/MS Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Setting Rationale
LC System UPLC/HPLC with binary pumpProvides high-resolution separation.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Retains semi-polar molecules like 3-NT.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% B to 95% B over 7 minutesA typical gradient to elute compounds based on hydrophobicity.
Flow Rate 0.4 mL/minStandard flow rate for analytical scale columns.
Column Temp. 40 °CEnsures reproducible retention times.
MS System Triple Quadrupole Mass SpectrometerThe ideal instrument for quantitative MRM analysis.
Ionization Mode Electrospray Ionization (ESI), Positive3-NT ionizes efficiently in positive mode to produce a protonated molecule [M+H]⁺.
Capillary Voltage 3.0 kVOptimized for stable spray and ion generation.
Source Temp. 150 °C
Desolvation Temp. 350 °C
MRM Transitions 3-NT: 227.1 -> 181.1, 227.1 -> 135.13-NT-¹³C₆: 233.1 -> 187.1Precursor ion [M+H]⁺ is selected and fragmented. Product ions are characteristic of the molecule, ensuring specificity. Using two transitions for the analyte adds confidence in identification.
Data Analysis and Validation
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of 3-NT into a surrogate matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples.

  • Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibrators. Perform a linear regression (typically with 1/x² weighting) to generate the standard curve. Calculate the concentration of 3-NT in the unknown samples by interpolating their area ratios from this curve.

  • Validation: The method must be validated for accuracy, precision, selectivity, sensitivity (LOD/LOQ), recovery, and stability, following FDA guidelines.[20][22][27] Quality Control (QC) samples at low, medium, and high concentrations must be run with each batch to ensure the assay is performing correctly.

Validation Parameter Acceptance Criteria (Typical)
Linearity (r²) > 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
LLOQ Signal-to-Noise > 10, with acceptable accuracy/precision
Analyte Stability Freeze/Thaw, Bench-Top, Long-Term

Alternative Protocol: GC-MS Quantification of 3-Nitrotyrosine

This method is highly sensitive but requires chemical derivatization to make the analyte volatile.[12][13][19] The process involves converting the polar carboxyl and amino groups into less polar, more volatile esters and amides.

G start Prepared Sample Extract (Post-SPE) derivatization Derivatization Steps start->derivatization step1 1. Esterification (e.g., n-propanol/HCl) Forms Propyl Ester derivatization->step1 Converts -COOH step2 2. Acylation (e.g., Pentafluoropropionic Anhydride) Acylates Amine and Hydroxyl Groups step1->step2 Converts -NH₂ and -OH final_product Volatile Derivative (n-propyl ester, pentafluoropropionyl amide) step2->final_product gcinject Inject into GC-MS final_product->gcinject caption Fig 2. GC-MS Derivatization Workflow.

Caption: Fig 2. GC-MS Derivatization Workflow.

Principle of Derivatization

The dried sample extract is first esterified (e.g., with acidic n-propanol to form the n-propyl ester, or methanol for the methyl ester) to cap the carboxylic acid group. Subsequently, the amino and phenolic hydroxyl groups are acylated using an agent like pentafluoropropionic anhydride (PFPA).[12] This multi-step process yields a derivative that is thermally stable and volatile enough for GC analysis.

GC-MS/MS Parameters
Parameter Setting
GC System Gas Chromatograph with autosampler
Column DB-5ms or similar non-polar column
Carrier Gas Helium
Inlet Temp. 250 °C
Oven Program Start at 100°C, ramp to 280°C
MS System Tandem Mass Spectrometer
Ionization Mode Negative Chemical Ionization (NCI)
MS/MS Mode Selected Reaction Monitoring (SRM)

Caution: A significant challenge in GC-MS analysis is the potential for artificial nitration of tyrosine during sample preparation, especially under acidic derivatization conditions in the presence of nitrite/nitrate from the sample.[9] Protocols must be carefully designed to avoid this, for instance, by using alkaline hydrolysis methods or HPLC purification prior to derivatization.[9][13]

Summary and Conclusion

The quantification of 3-Nitrotyrosine in biological fluids is a powerful tool for investigating the role of nitrosative stress in health and disease. While several methods exist, stable isotope dilution LC-MS/MS stands as the most reliable, specific, and accurate technique for this purpose. It balances sensitivity with a relatively straightforward sample preparation workflow that is amenable to high-throughput applications. GC-MS/MS offers potentially greater sensitivity but at the cost of a more complex and artifact-prone derivatization procedure. The choice of method should be guided by the specific requirements of the study, available instrumentation, and the need for validated, defensible data. Adherence to established bioanalytical validation guidelines is not merely recommended; it is essential for ensuring the integrity and translational value of the research.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Das, R., et al. (2011). Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health. [Link]

  • Frost, M. T., et al. (2000). Analysis of free and protein-bound nitrotyrosine in human plasma by a gas chromatography/mass spectrometry method that avoids nitration artifacts. Biochemical Journal. [Link]

  • English, A. M., et al. (2014). Evaluation of a Method for Nitrotyrosine Site Identification and Relative Quantitation Using a Stable Isotope-Labeled Nitrated Spike-In Standard and High Resolution Fourier Transform MS and MS/MS Analysis. Molecules. [Link]

  • Kato, Y., et al. (2008). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Clinical Biochemistry and Nutrition. [Link]

  • Darwish, R. S., et al. (2007). Nitrotyrosine as an oxidative stress marker: evidence for involvement in neurologic outcome in human traumatic brain injury. The Journal of Trauma. [Link]

  • Biocompare. Nitrotyrosine ELISA Kits. [Link]

  • Gackowski, D., et al. (2022). Nitrotyrosine, Nitrated Lipoproteins, and Cardiovascular Dysfunction in Patients with Type 2 Diabetes: What Do We Know and What Remains to Be Explained?. International Journal of Molecular Sciences. [Link]

  • Fatima, S., et al. (2021). 3-Nitrotyrosine: A versatile oxidative stress biomarker for major neurodegenerative diseases. ResearchGate. [Link]

  • Fonderico, M., et al. (2025). Do Nitrosative Stress Molecules Hold Promise as Biomarkers for Multiple Sclerosis?. International Journal of Molecular Sciences. [Link]

  • Bottari, C., et al. (2017). Biomarkers of oxidative and nitro-oxidative stress: conventional and novel approaches. British Journal of Pharmacology. [Link]

  • Her, Y.-F., et al. (2008). Simultaneous Detection and Quantification of 3-nitrotyrosine and 3-bromotyrosine in Human Urine by Stable Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Toxicology Letters. [Link]

  • Cell Biolabs, Inc. Nitrotyrosine ELISA Kit. [Link]

  • English, A. M., et al. (2014). Evaluation of a Method for Nitrotyrosine Site Identification and Relative Quantitation Using a Stable Isotope-Labeled Nitrated Spike-In Standard and High Resolution Fourier Transform MS and MS/MS Analysis. National Institutes of Health. [Link]

  • ResearchGate. A, Schematic representation of the two-step derivatization procedure.... [Link]

  • Tsikas, D., et al. (1999). Gas chromatographic-tandem mass spectrometric quantification of free 3-nitrotyrosine in human plasma at the basal state. Analytical Biochemistry. [Link]

  • ResearchGate. Measurement of plasma tyrosine by HPLC-UV or LC-MS-MS for assessing chemically induced tyrosinaemia. [Link]

  • Vieira, M., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Biochimie. [Link]

  • Zhan, X., & Desiderio, D. M. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews. [Link]

  • Ghesquiere, B., et al. (2003). A derivatization assay using gaschromatography/negative chemical ionization tandem mass spectrometry to quantify 3-nitrotyrosine in human plasma. Journal of Mass Spectrometry. [Link]

  • Kij, A., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules. [Link]

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  • Tsikas, D., et al. (2000). Determination of 3-nitrotyrosine in human urine at the basal state by gas chromatography-tandem mass spectrometry and evaluation of the excretion after oral intake. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

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  • ResearchGate. Immunoaffinity liquid chromatography-tandem mass spectrometry detection of nitrotyrosine in biological fluids: Development of a clinically translatable biomarker. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

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Sources

Application Note: Probing Protein Nitration Using 3-Nitrotyrosine Analytical Standards and Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Foundational Concepts: The Critical Role of Protein Tyrosine Nitration in Cellular Homeostasis and Disease

Protein tyrosine nitration is a post-translational modification (PTM) where a nitro group (-NO₂) is added to one of the ortho carbons of the tyrosine aromatic ring, forming 3-nitrotyrosine (3-NT).[1][2] This modification is not a random event but a selective process that can profoundly alter a protein's structure, catalytic function, and signaling capabilities.[1][3][4]

Under physiological conditions, nitric oxide (•NO) is a critical signaling molecule. However, during "nitrosative stress"—a condition of excessive reactive nitrogen species (RNS)—•NO can react with superoxide (•O₂⁻) to form the potent oxidant peroxynitrite (ONOO⁻).[5][6][7] Peroxynitrite and its derivatives are primary agents responsible for protein tyrosine nitration in vivo.[4][8][9] The formation of 3-NT is therefore widely regarded as a stable biomarker of nitrosative stress and cellular damage.[9][10][11]

The accumulation of nitrated proteins is implicated in the pathogenesis of numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[6][7][12][13] Consequently, the ability to accurately detect, quantify, and identify the specific sites of protein nitration is crucial for both basic research and the development of novel therapeutic strategies.

This guide provides a comprehensive overview and detailed protocols for studying protein nitration, with a focus on inducing nitrosative stress in cellular models and using analytical standards for accurate detection. While the prompt mentioned 2-Nitrotyrosine methyl ester, the biologically relevant and most studied isomer resulting from nitrosative stress is 3-Nitrotyrosine . Therefore, this guide will focus on the study of 3-Nitrotyrosine formation. A compound like 3-Nitrotyrosine methyl ester serves as an excellent analytical standard due to its increased hydrophobicity, making it suitable for certain chromatographic and mass spectrometric applications.

The Mechanism: Peroxynitrite-Mediated Protein Nitration

The predominant mechanism for protein tyrosine nitration in biological systems is a free-radical-mediated process.[3][9] It is not a direct reaction with peroxynitrite itself but involves radical intermediates derived from it.[9]

The core pathway involves two key steps:

  • Formation of a Tyrosyl Radical (Tyr•): A one-electron oxidant, often the carbonate radical (CO₃•⁻) formed from the reaction of peroxynitrite with carbon dioxide (CO₂), abstracts a hydrogen atom from the phenolic group of a tyrosine residue.[3][9]

  • Reaction with Nitrogen Dioxide (•NO₂): The resulting tyrosyl radical rapidly reacts with nitrogen dioxide (•NO₂), another peroxynitrite-derived radical, to form 3-nitrotyrosine.[3][9]

This free-radical mechanism underscores the link between oxidative and nitrosative stress pathways. The selectivity of nitration—why only specific tyrosine residues on certain proteins are modified—is influenced by factors such as proximity to RNS generation sites, protein abundance, and the local structural environment of the tyrosine residue.[11]

Nitration_Pathway NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (•O₂⁻) O2->ONOO ONOOCO2 ONOOCO₂⁻ ONOO->ONOOCO2 Reaction CO2 CO₂ CO2->ONOOCO2 CO3_NO2 Carbonate Radical (CO₃•⁻) + Nitrogen Dioxide (•NO₂) ONOOCO2->CO3_NO2 Decomposition Tyr Protein Tyrosine Residue Tyr_rad Tyrosyl Radical (Tyr•) NT 3-Nitrotyrosine Residue Tyr->Tyr_rad One-electron oxidation by CO₃•⁻ Tyr_rad->NT Reaction with •NO₂ Workflow cluster_cell_culture Cell-Based Model cluster_prep Sample Preparation cluster_analysis Analysis start Plate Cells treat Induce Nitrosative Stress (e.g., with SIN-1 or Peroxynitrite) start->treat control Vehicle Control (Untreated Cells) start->control harvest Harvest & Lyse Cells (RIPA Buffer + Inhibitors) treat->harvest control->harvest quantify Protein Quantification (e.g., Bradford Assay) harvest->quantify wb Western Blot (Anti-3-Nitrotyrosine Ab) quantify->wb ms Mass Spectrometry (Site Identification) quantify->ms

Caption: General experimental workflow for studying protein nitration.

Detailed Protocols

Protocol 1: Induction of Nitrosative Stress in Cultured Cells

Objective: To induce protein tyrosine nitration in a cellular model for subsequent analysis. Peroxynitrite donors like 3-morpholinosydnonimine (SIN-1) or direct treatment with authentic peroxynitrite are common methods. [5] Materials:

  • Adherent mammalian cells (e.g., RAW 264.7 macrophages, HeLa)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Peroxynitrite (ONOO⁻) solution or SIN-1

  • Vehicle control buffer (e.g., dilute NaOH for peroxynitrite, culture medium for SIN-1)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 100 mm dishes) and grow to 80-90% confluency. This ensures a sufficient amount of protein for downstream analysis.

  • Preparation of Nitrating Agent:

    • For Peroxynitrite: Thaw authentic peroxynitrite on ice. Its concentration is determined spectrophotometrically just before use. Causality: Peroxynitrite is unstable and degrades rapidly; working quickly and on ice is critical for reproducible results.

    • For SIN-1: Prepare a fresh stock solution in the appropriate solvent (e.g., DMSO or culture medium) immediately before use.

  • Cell Treatment:

    • Gently aspirate the culture medium from the cells.

    • Wash the cell monolayer twice with pre-warmed sterile PBS to remove serum components that can scavenge reactive species.

    • Add serum-free medium containing the desired concentration of the nitrating agent (e.g., 10-100 µM peroxynitrite or 100-500 µM SIN-1). [5]A dose-response experiment is essential to determine the optimal concentration for your cell type.

    • For the vehicle control plate, add an equivalent volume of the vehicle buffer to serum-free medium.

  • Incubation: Incubate the cells for a defined period (e.g., 15-60 minutes for peroxynitrite, 1-4 hours for SIN-1) at 37°C in a CO₂ incubator. A time-course experiment is recommended for initial optimization.

  • Harvesting: Proceed immediately to cell lysis and protein extraction (Protocol 2) to prevent degradation or reversal of the modification.

Protocol 2: Cell Lysis and Protein Extraction

Objective: To efficiently lyse cells and extract total protein while preserving post-translational modifications.

Materials:

  • Ice-cold PBS

  • Radioimmunoprecipitation assay (RIPA) buffer [See Table 1]

  • Protease and Phosphatase Inhibitor Cocktails

  • Cell scraper

  • Microcentrifuge

Component Final Concentration Purpose
Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMMaintains ionic strength
NP-401% (v/v)Non-ionic detergent for membrane solubilization
Sodium deoxycholate0.5% (w/v)Ionic detergent to disrupt protein interactions
SDS0.1% (w/v)Strong ionic detergent for complete denaturation
Protease Inhibitors1XPrevents protein degradation by endogenous proteases
Phosphatase Inhibitors1XPrevents dephosphorylation (important if studying crosstalk)
Table 1. Composition of a standard RIPA Lysis Buffer.

Procedure:

  • Washing: After treatment, place the culture dish on ice. Aspirate the treatment medium and wash the cells twice with ice-cold PBS. Causality: Performing all steps on ice minimizes enzymatic activity, preserving the integrity of the proteins and their modifications.

  • Lysis: Add an appropriate volume of ice-cold RIPA buffer (supplemented with inhibitors just before use) to the plate (e.g., 500 µL for a 100 mm dish). [14]3. Scraping: Use a cell scraper to gently scrape the cells off the plate into the lysis buffer.

  • Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 15-30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. [14]This step pellets insoluble cellular debris.

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the total protein extract, to a new pre-chilled tube.

  • Quantification: Determine the protein concentration using a standard method like the Bradford or BCA assay.

  • Storage: Use the lysate immediately for analysis or store aliquots at -80°C to avoid freeze-thaw cycles. [14]

Protocol 3: Detection of Nitrated Proteins by Western Blot

Objective: To semi-quantitatively detect the overall level of protein tyrosine nitration in cell lysates.

Materials:

  • Protein lysate from Protocol 2

  • Laemmli sample buffer (with β-mercaptoethanol or DTT)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibody: Mouse or Rabbit anti-3-Nitrotyrosine antibody

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Loading Control Primary Antibody (e.g., anti-β-actin, anti-GAPDH)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer. Causality: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise.

  • Primary Antibody Incubation: Incubate the membrane with the anti-3-Nitrotyrosine primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Loading Control: For normalization, strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) or run a parallel gel.

Protocol 4: Sample Preparation for Mass Spectrometry (MS) Analysis

Objective: To identify specific nitrated proteins and pinpoint the exact tyrosine residues that are modified. This often requires enrichment of nitrated peptides due to their low abundance. [7][10] Materials:

  • Protein lysate from Protocol 2

  • DTT (Dithiothreitol) and IAA (Iodoacetamide)

  • Trypsin (MS-grade)

  • Ammonium bicarbonate buffer

  • Enrichment Kit: Anti-3-Nitrotyrosine antibody-coupled beads or chemical enrichment methods [10][15]* C18 desalting columns (e.g., ZipTips)

Procedure:

  • Protein Digestion:

    • Take a quantified amount of protein lysate (e.g., 1 mg).

    • Reduce disulfide bonds with DTT (e.g., 10 mM at 56°C for 30 min).

    • Alkylate free thiols with IAA (e.g., 55 mM at room temperature in the dark for 20 min). Causality: Reduction and alkylation prevent disulfide bonds from interfering with trypsin digestion and MS analysis.

    • Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.

  • Enrichment of Nitrated Peptides:

    • Incubate the peptide digest with anti-3-Nitrotyrosine antibody-coupled agarose or magnetic beads. [15]This immuno-affinity step selectively captures peptides containing the 3-NT modification.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched nitrated peptides using a low-pH buffer (e.g., glycine-HCl or formic acid).

  • Desalting:

    • Clean up and concentrate the enriched peptide sample using a C18 desalting column. This removes salts and detergents that interfere with MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will fragment the peptides and the resulting spectra can be used to determine the amino acid sequence and the site of modification.

Data Analysis for MS:

  • Search the MS/MS data against a protein database (e.g., Swiss-Prot).

  • Specify 3-nitrotyrosine as a variable modification. The addition of a nitro group (-NO₂) to tyrosine results in a mass shift of +45.00 Da (more precisely, +44.98508 Da).

  • Use software like MaxQuant, Proteome Discoverer, or SEQUEST to identify the nitrated peptides and proteins. [7]

    Modification Amino Acid Monoisotopic Mass Shift (Da)
    Nitration (-NO₂) Tyrosine (Y) +44.98508
    Phosphorylation (-HPO₃) Serine (S), Threonine (T), Tyrosine (Y) +79.96633
    Acetylation (-COCH₂) Lysine (K), N-terminus +42.01056
    Table 2. Common PTM mass shifts for mass spectrometry analysis.

Troubleshooting Common Issues

  • No/Weak Signal in Western Blot:

    • Cause: Insufficient induction of nitrosative stress.

    • Solution: Increase the concentration or duration of the nitrating agent treatment. Ensure the agent is fresh and active.

    • Cause: Poor antibody performance.

    • Solution: Use a validated anti-3-NT antibody and optimize its concentration. Include a positive control (e.g., in vitro nitrated BSA).

  • High Background in Western Blot:

    • Cause: Insufficient blocking or washing.

    • Solution: Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). Increase the number and duration of TBST washes.

  • Low Identification Rate in MS:

    • Cause: Very low abundance of nitrated peptides.

    • Solution: Start with a larger amount of protein for the digestion. Optimize the immuno-enrichment protocol to improve capture efficiency. [7]

Conclusion

The study of protein tyrosine nitration provides invaluable insights into the molecular mechanisms of diseases driven by nitrosative stress. By combining controlled induction of nitration in cellular models with sensitive detection methods like Western blotting and mass spectrometry, researchers can identify key protein targets and signaling pathways affected by this critical post-translational modification. The protocols and principles outlined in this guide provide a robust framework for investigating the complex role of protein nitration in health and disease.

References

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  • Hess, D. T., et al. (2005). A Genetic Analysis of Nitrosative Stress. ACS Publications. [Link]

  • Feeney, M. B., & Schöneich, C. (2013). Proteomic Approaches to Analyze Protein Tyrosine Nitration. National Institutes of Health. [Link]

  • Lin, M.-H., et al. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. [Link]

  • Chung, S. J., et al. (2008). Nitrosative protein tyrosine modifications: biochemistry and functional significance. BMB Reports. [Link]

  • Abello, N., et al. (2009). Protein tyrosine nitration: selectivity, physicochemical and biological consequences, denitration, and proteomics methods for the identification of tyrosine-nitrated proteins. PubMed. [Link]

  • Madugundu, A. K., et al. (2024). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. PubMed. [Link]

  • Ferrer-Sueta, G., & Radi, R. (2009). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. PubMed Central. [Link]

  • Whyte, B. (2024). What is Protein Nitration? BMG LABTECH. [Link]

  • Bartesaghi, S., & Radi, R. (2018). Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. PubMed Central. [Link]

  • Madugundu, A. K., et al. (2024). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. National Institutes of Health. [Link]

  • Trawiński, J., & Skibsted, L. H. (2018). Quantification of nitrotyrosine in nitrated proteins. ResearchGate. [Link]

  • Radi, R. (2013). Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects. PubMed. [Link]

  • Gow, A. J., et al. (2004). Protein tyrosine nitration in cellular signal transduction pathways. National Institutes of Health. [Link]

  • Iida, S., et al. (2023). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. ResearchGate. [Link]

  • Chaki, M., et al. (2017). Protein Tyrosine Nitration during Development and Abiotic Stress Response in Plants. Frontiers in Plant Science. [Link]

  • Schopfer, F. J., et al. (2011). Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches. National Institutes of Health. [Link]

  • Aulak, K. S., et al. (2003). Analysis of nitrated proteins by nitrotyrosine-specific affinity probes and mass spectrometry. Semantic Scholar. [Link]

  • Lozano-Juste, J., & León, J. (2011). Protein Tyrosine Nitration in Plant Nitric Oxide Signaling. Frontiers in Plant Science. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • Canada, K. A., et al. (2018). Nitration enzyme toolkit for the biosynthesis of energetic materials. Defense Technical Information Center. [Link]

  • Sanders Lab. (n.d.). Sanders Lab Protocols. Vanderbilt University. [Link]

  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]

  • Nagasawa, H. T., et al. (1987). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. ACS Publications. [Link]

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Synthesis of 2-Nitrotyrosine Methyl Ester: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-Nitrotyrosine methyl ester, a valuable compound for research in areas of oxidative stress, cell signaling, and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and field-proven insights.

Introduction: The Significance of this compound

3-Nitrotyrosine has been established as a biomarker for "nitroxidative stress," a condition characterized by the disruption of nitric oxide (•NO) signaling and metabolism, leading to pro-oxidant processes.[1] The nitration of tyrosine residues in proteins can lead to significant changes in their structure and function.[2] The methyl ester of 2-Nitrotyrosine serves as a crucial derivative for various research applications, including its use as a standard in mass spectrometry-based proteomics to identify and quantify nitrated proteins and as a building block in the synthesis of more complex molecules for targeted therapeutic interventions.[3][4]

This guide details a robust and reproducible two-step synthesis of this compound, starting from the readily available L-tyrosine. The first step involves the esterification of L-tyrosine to produce L-tyrosine methyl ester, followed by a regioselective nitration to yield the desired this compound.

Reaction Scheme

Reaction_Scheme Tyrosine L-Tyrosine MethylEster L-Tyrosine Methyl Ester Tyrosine->MethylEster SOCl2, Methanol NitroEster This compound MethylEster->NitroEster HNO3, H2SO4

Caption: Overall reaction scheme for the two-step synthesis of this compound.

PART 1: Synthesis Protocol

This protocol is divided into two main stages: the esterification of L-tyrosine and the subsequent nitration of the resulting L-tyrosine methyl ester.

Step 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

This procedure is adapted from a standard method for the esterification of amino acids. Thionyl chloride in methanol is a highly effective reagent for this transformation, converting the carboxylic acid to the methyl ester and the amine to its hydrochloride salt.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
L-Tyrosine181.1910.0 g0.055
Methanol (anhydrous)32.04150 mL-
Thionyl chloride (SOCl₂)118.976.0 mL (8.2 g)0.069

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a 500 mL round-bottom flask containing a magnetic stir bar, add L-Tyrosine (10.0 g, 0.055 mol).

  • Add anhydrous methanol (150 mL) to the flask and stir to create a suspension.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly and carefully, add thionyl chloride (6.0 mL, 0.069 mol) dropwise to the stirring suspension over a period of 15-20 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser and drying tube.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid is L-tyrosine methyl ester hydrochloride. The crude product can be washed with cold diethyl ether to remove any residual impurities and then dried under vacuum. The yield is typically high.

Step 2: Synthesis of this compound

The nitration of L-tyrosine methyl ester is achieved using a mixture of nitric acid and sulfuric acid. The ester and amino protecting groups on the starting material direct the nitration to the ortho position of the phenolic hydroxyl group.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
L-Tyrosine methyl ester hydrochloride231.675.0 g0.0216
Concentrated Sulfuric Acid (H₂SO₄, 98%)98.0820 mL-
Concentrated Nitric Acid (HNO₃, 70%)63.011.5 mL~0.023
Crushed Ice-~100 g-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate-For extraction-
Brine-For washing-
Anhydrous Sodium Sulfate-For drying-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add L-tyrosine methyl ester hydrochloride (5.0 g, 0.0216 mol).

  • Cool the flask in an ice-salt bath to -10 to -5 °C.

  • Slowly add concentrated sulfuric acid (20 mL) to the flask with vigorous stirring, ensuring the temperature does not rise above 0 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.5 mL) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of L-tyrosine methyl ester hydrochloride over 30 minutes, maintaining the reaction temperature between -10 and -5 °C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (~100 g) in a large beaker with stirring. This will precipitate the crude product.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will generate a significant amount of CO₂ gas.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a yellow-orange solid.

PART 2: Purification and Characterization

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization:

Recrystallization is an effective method for purifying solid compounds based on differences in solubility.[5]

  • Solvent Selection: A mixture of ethanol and water or methanol and water is often a suitable solvent system. The crude product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot ethanol or methanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.

    • Slowly add water to the hot solution until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Column Chromatography:

For higher purity, column chromatography is recommended.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a silica gel column in the chosen solvent system.

    • Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, the β-protons, and the methyl ester protons. Due to the electron-withdrawing nitro group, the aromatic protons will be shifted downfield compared to the starting L-tyrosine methyl ester. Based on the spectrum of the similar 3-Nitrotyrosine, the aromatic protons are expected in the range of 7.0-8.0 ppm.[6][7] The α-proton will appear as a triplet or doublet of doublets around 4.0-4.5 ppm, the β-protons as a multiplet around 3.0-3.5 ppm, and the methyl ester protons as a sharp singlet around 3.7 ppm.[8]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester will be in the range of 170-175 ppm. The aromatic carbons will appear between 120-150 ppm, with the carbon bearing the nitro group being significantly deshielded. The α-carbon will be around 55-60 ppm, the β-carbon around 35-40 ppm, and the methyl ester carbon around 52 ppm.[9][10]

Mass Spectrometry (MS):

Mass spectrometry is a key technique for identifying nitrated compounds.[11]

  • Expected Molecular Ion: The expected molecular weight of this compound (C₁₀H₁₂N₂O₅) is 240.07 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 241.08 would be expected.

  • Fragmentation Pattern: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) as a neutral radical (46 Da) or as NO (30 Da) followed by CO (28 Da). Other characteristic fragments would arise from the cleavage of the amino acid side chain and the loss of the methyl ester group.

Mechanism of Reaction

The nitration of L-tyrosine methyl ester is an electrophilic aromatic substitution reaction. The key steps are:

  • Formation of the Nitronium Ion (NO₂⁺): In the presence of a strong acid like sulfuric acid, nitric acid is protonated and then loses a molecule of water to form the highly electrophilic nitronium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of the tyrosine derivative attacks the nitronium ion. The hydroxyl and the protected aminoethyl groups are ortho-, para-directing activators. However, due to steric hindrance from the bulky side chain, substitution at the ortho position to the hydroxyl group is favored.

  • Rearomatization: A base (such as HSO₄⁻ or H₂O) removes a proton from the intermediate carbocation (the sigma complex) to restore the aromaticity of the ring, resulting in the formation of this compound.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O Tyrosine_Ester L-Tyrosine Methyl Ester Sigma_Complex Sigma Complex (intermediate) Tyrosine_Ester->Sigma_Complex + NO₂⁺ Nitro_Product This compound Sigma_Complex->Nitro_Product - H⁺

Caption: Mechanism of the nitration of L-tyrosine methyl ester.

Safety Precautions

Nitration reactions are potentially hazardous and must be carried out with extreme caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: All steps involving concentrated acids and volatile organic solvents must be performed in a well-ventilated chemical fume hood.

  • Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin. Handle with extreme care and always add acid to water, never the other way around.

  • Exothermic Reaction: The nitration reaction is highly exothermic. It is crucial to maintain the recommended low temperature to prevent runaway reactions and the formation of unwanted byproducts.

  • Quenching: The quenching of the reaction mixture on ice and subsequent neutralization must be done slowly and carefully to control the release of heat and gas.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic waste should be neutralized before disposal.

Troubleshooting

ProblemPossible CauseSolution
Low yield of L-tyrosine methyl ester Incomplete reactionExtend the reflux time. Ensure all reagents are anhydrous.
Loss during workupEnsure complete extraction and minimize transfers.
Low yield of this compound Incomplete nitrationIncrease the reaction time or use a slight excess of the nitrating agent.
Over-nitration or side reactionsStrictly maintain the low reaction temperature. Add the nitrating agent slowly.
Loss during neutralization/extractionEnsure the pH is carefully adjusted to 7-8 before extraction. Perform multiple extractions.
Product is difficult to purify Presence of multiple isomers or byproductsOptimize the reaction temperature and stoichiometry. Use column chromatography for purification.
Product is an oilTry different recrystallization solvents or use column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound for research purposes. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize, purify, and characterize this important compound. The provided insights into the reaction mechanism and troubleshooting will further aid in achieving high yields and purity, facilitating its use in various scientific investigations.

References

  • Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PMC - NIH. (2024, February 10). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001904). Retrieved from [Link]

  • Synthesis and characterization of carnitine nitro-derivatives | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PubMed Central. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Structural Basis of Improved Second-Generation 3-Nitro-tyrosine tRNA Synthetases | Biochemistry - ACS Publications. Retrieved from [Link]

  • Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3 - The Royal Society of Chemistry. Retrieved from [Link]

  • Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives - MDPI. (2024, November 14). Retrieved from [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - MDPI. Retrieved from [Link]

  • Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PubMed. (2021, May 5). Retrieved from [Link]

  • Nitrotyrosine - Wikipedia. Retrieved from [Link]

  • 3-Nitro-L-tyrosine | C9H10N2O5 | CID 65124 - PubChem. Retrieved from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • THE NMR SPECTRA OF NITRATE ESTERS - DTIC. Retrieved from [Link]

  • BMRB entry bmse000051 - L-Tyrosine. Retrieved from [Link]

  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed - NIH. Retrieved from [Link]

  • 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

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Application Notes & Protocols: Generation of High-Affinity Antibodies Against 2-Nitrotyrosine Using a Methyl Ester Hapten Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the development of specific, high-affinity polyclonal and monoclonal antibodies against 2-Nitrotyrosine, a key biomarker for oxidative and nitrative stress. We detail a scientifically grounded approach centered on the use of 2-Nitrotyrosine methyl ester as a strategically designed hapten. This document offers in-depth protocols for hapten-carrier protein conjugation, immunization strategies, and robust screening methodologies. The causality behind experimental choices is explained to empower researchers to not only replicate but also adapt these methods for their specific research and drug development needs.

Scientific Rationale & Strategy

2-Nitrotyrosine: A Critical Biomarker of Oxidative Stress

3-Nitrotyrosine (a common isomer, though this guide focuses on the 2-nitro form for antibody generation) is a stable product formed from the reaction of reactive nitrogen species (RNS), such as peroxynitrite, with tyrosine residues in proteins[1][2][3]. Its presence in tissues and biological fluids is a widely accepted indicator of oxidative and nitrative stress, which is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[2][4][5]. The ability to accurately detect and quantify 2-Nitrotyrosine is therefore crucial for both basic research and clinical diagnostics.

The Hapten Approach for Small Molecule Antibody Production

Small molecules like 2-Nitrotyrosine are generally not immunogenic on their own because their simple structure and small size prevent them from being effectively recognized and processed by the immune system[6][7][8]. To elicit a robust immune response, these small molecules, termed haptens, must be covalently coupled to a larger, immunogenic carrier protein[7][9][10]. This hapten-carrier conjugate presents the small molecule to the immune system in a context that stimulates the production of antibodies specific to the hapten.

Strategic Use of this compound

The choice of this compound as the hapten is a deliberate one, designed to facilitate a specific and efficient conjugation chemistry. The methyl ester group protects the carboxylic acid of the nitrotyrosine. This strategy directs the conjugation reaction through the primary amine group on the nitrotyrosine molecule. This ensures a consistent orientation of the hapten on the carrier protein, which is crucial for generating antibodies that recognize the native 2-Nitrotyrosine structure. The primary amine can be targeted for conjugation to carboxyl groups on the carrier protein using a carbodiimide crosslinker like EDC.

Experimental Workflow Overview

The generation of anti-2-Nitrotyrosine antibodies follows a multi-stage process. Each stage is critical for the successful development of a high-quality antibody reagent.

G cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Immunization & Antibody Production cluster_2 Phase 3: Screening & Characterization A Hapten Selection: This compound C Hapten-Carrier Conjugation (EDC Chemistry) A->C B Carrier Protein Selection: KLH or BSA B->C D Immunization of Host Animal (e.g., Rabbit, Mouse) C->D E Monitoring Immune Response (Test Bleeds & Titer Check) D->E F Screening Assay (Indirect ELISA) E->F G Antibody Isolation & Purification F->G H Characterization (Specificity, Affinity, Titer) G->H conjugation carrier Carrier Protein -COOH intermediate Reactive Intermediate O-acylisourea carrier->intermediate + EDC hapten This compound -NH2 conjugate Hapten-Carrier Conjugate -CO-NH- edc EDC intermediate->conjugate + Hapten (-NH2)

Caption: EDC-mediated conjugation of this compound to a carrier protein.

Materials:

  • This compound hydrochloride

  • Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Dialysis tubing (10 kDa MWCO) or desalting column

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Carrier Protein: Dissolve 10 mg of KLH in 2 mL of Activation Buffer.

  • Activate Carrier Protein: Add 5 mg of EDC and 3 mg of NHS to the KLH solution. Stir gently for 15 minutes at room temperature. The rationale for this two-step activation is to create a more stable NHS-ester intermediate, improving the yield of the subsequent reaction with the hapten.[11]

  • Prepare Hapten: Immediately before use, dissolve 5 mg of this compound hydrochloride in 1 mL of Coupling Buffer. Adjust the pH to ~7.0 if necessary.

  • Conjugation Reaction: Add the dissolved hapten to the activated KLH solution. Stir the reaction mixture for 2 hours at room temperature.

  • Purification: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against 2L of PBS at 4°C. Change the PBS buffer at least 4 times over 48 hours to remove unreacted hapten and crosslinker byproducts.

  • Characterization & Storage: Determine the protein concentration using a BCA or Bradford assay. The success of the conjugation can be qualitatively assessed by SDS-PAGE, where an increase in the molecular weight of the carrier protein should be observed.[12] Store the conjugate at -20°C in small aliquots.

ParameterRecommended ValueRationale
Hapten:Carrier Molar Ratio 15:1 to 40:1A higher hapten density generally leads to a stronger immune response, but excessive conjugation can mask carrier epitopes necessary for T-cell help or cause protein precipitation.[12][13]
Reaction pH 6.0 for activation, 7.2-7.4 for couplingEDC activation of carboxyl groups is most efficient at a slightly acidic pH, while the reaction with primary amines is favored at a neutral to slightly alkaline pH.[14]
Purification Method Dialysis or Gel FiltrationEssential for removing small molecule contaminants that could interfere with the immune response or subsequent assays.[]
Part 2: Immunization and Monitoring

The goal of the immunization protocol is to stimulate a high-titer, high-affinity antibody response against the hapten. This protocol is a general guideline and may require optimization based on the host animal and the observed immune response.

Materials:

  • 2-Nitrotyrosine-KLH conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Pre-immune Bleed: Collect blood from the animal before the first immunization. This pre-immune serum will serve as a negative control in subsequent analyses.[9]

  • Primary Immunization (Day 0):

    • Prepare the immunogen emulsion by mixing 500 µg of the 2-Nitrotyrosine-KLH conjugate (in 0.5 mL PBS) with an equal volume of Complete Freund's Adjuvant (CFA).

    • Emulsify thoroughly by vortexing or sonicating until a stable, thick emulsion is formed.

    • Inject the 1 mL emulsion subcutaneously at multiple sites on the back of the rabbit.

  • Booster Immunizations (Days 21, 42, 63):

    • Prepare a similar emulsion, but use Incomplete Freund's Adjuvant (IFA) instead of CFA. CFA is only used for the primary immunization to avoid severe inflammation.

    • Administer booster injections of 250 µg of the conjugate in 1 mL of emulsion subcutaneously.

  • Test Bleeds and Titer Monitoring:

    • Collect small blood samples (test bleeds) 7-10 days after each booster injection.

    • Process the blood to separate the serum.

    • Determine the antibody titer using an indirect ELISA as described in the next section. The titer is the reciprocal of the highest serum dilution that gives a positive signal.

  • Production Bleed: Once the antibody titer reaches a high and stable plateau (typically after the 3rd or 4th immunization), a larger volume of blood can be collected for antibody purification.

Immunization ScheduleDayActionAdjuvantRationale
Primary 0500 µg conjugateCFATo establish a strong primary immune response.
Booster 1 21250 µg conjugateIFATo amplify the memory B-cell response.
Test Bleed 1 28-31Collect serumN/ATo monitor initial antibody production.
Booster 2 42250 µg conjugateIFATo further increase antibody titer and affinity.
Test Bleed 2 49-52Collect serumN/ATo assess the progress of the immune response.
Booster 3 63250 µg conjugateIFATo achieve a peak antibody response.
Final Bleed 70-77Collect serumN/AFor purification of high-titer antibodies.

This schedule is a general guideline and may be adjusted based on the observed immune response.[9][16][17]

Part 3: Antibody Screening by Indirect ELISA

An indirect Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and high-throughput method for screening sera for the presence of anti-2-Nitrotyrosine antibodies.[18][19][20]

To ensure that the detected antibodies are specific to the 2-Nitrotyrosine hapten and not the KLH carrier protein, the ELISA plate should be coated with a conjugate of 2-Nitrotyrosine and a different carrier protein, such as BSA.[21][18] This is known as a heterologous assay format.

Materials:

  • 2-Nitrotyrosine-BSA conjugate (coating antigen)

  • 96-well ELISA plates

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST

  • Rabbit serum samples (pre-immune and post-immunization)

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • TMB Substrate Solution

  • Stop Solution: 2N H₂SO₄

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the 2-Nitrotyrosine-BSA conjugate to 2-5 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature. The blocking step is crucial to prevent non-specific binding of antibodies to the plate surface.[20]

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Primary Antibody Incubation:

    • Prepare serial dilutions of the rabbit serum (e.g., from 1:100 to 1:1,000,000) in Blocking Buffer. Include the pre-immune serum as a negative control.

    • Add 100 µL of each dilution to the appropriate wells.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated Goat anti-Rabbit IgG according to the manufacturer's recommendation in Blocking Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the pre-immune control (e.g., 2-3 times the background).

Antibody Characterization

Once a high-titer serum is obtained, the polyclonal antibodies can be purified (e.g., using Protein A/G affinity chromatography) and further characterized. For monoclonal antibody development, hybridoma technology would follow the immunization phase.[6]

Characterization ParameterMethodDesired Outcome
Specificity Competitive ELISA, Western BlotHigh reactivity with 2-Nitrotyrosine and nitrated proteins; minimal cross-reactivity with unmodified tyrosine, 3-aminotyrosine, or other modified amino acids.[3][22]
Affinity (KD) Competitive ELISA, Surface Plasmon Resonance (SPR)High affinity (low KD value, typically in the nanomolar range) for sensitive detection.
Titer Indirect ELISAHigh titer (e.g., >1:50,000) indicating a strong immune response.
Application Validation Western Blot, Immunohistochemistry (IHC), Immunofluorescence (IF)The antibody should perform effectively in the intended downstream applications, detecting nitrated proteins in relevant biological samples.[5][23][24]

Conclusion

The strategic use of this compound as a hapten provides a robust and reliable method for generating high-quality antibodies against this critical biomarker of oxidative stress. The detailed protocols and scientific rationale provided in this guide offer a comprehensive resource for researchers in immunology, cell biology, and drug development. By understanding the principles behind each step, from immunogen design to antibody screening, scientists can effectively develop powerful tools for investigating the role of protein nitration in health and disease.

References

  • 3-Nitrotyrosine: A versatile oxidative stress biomarker for major neurodegenerative diseases. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Nitrotyrosine as an oxidative stress marker: evidence for involvement in neurologic outcome in human traumatic brain injury. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Anti-Small Molecule Antibody Discovery Service by Hybridoma. (n.d.). Creative Biolabs. Retrieved January 22, 2026, from [Link]

  • 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases. (2020). PubMed. Retrieved January 22, 2026, from [Link]

  • Hapten engineering: Raising antibodies against the smallest of small molecules. (2003). Portland Press. Retrieved January 22, 2026, from [Link]

  • A modified ELISA technique for anti-hapten antibodies. (1982). PubMed. Retrieved January 22, 2026, from [Link]

  • Oxidative stress marker Nitrotyrosine stain under 10X light microscope. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Oxidative Damage and Tyrosine Nitration from Peroxynitrite. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Anti-hapten Antibody Problems. (n.d.). Aptamer Group. Retrieved January 22, 2026, from [Link]

  • Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. (2025). ACS Publications. Retrieved January 22, 2026, from [Link]

  • ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. (1994). PubMed. Retrieved January 22, 2026, from [Link]

  • Technical Guide for ELISA - Protocols. (n.d.). SeraCare. Retrieved January 22, 2026, from [Link]

  • A modified ELISA technique for anti-hapten antibodies. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. (2024). NIH. Retrieved January 22, 2026, from [Link]

  • ELISA Protocol. (n.d.). ImmunoReagents. Retrieved January 22, 2026, from [Link]

  • Anti-Nitrotyrosine Antibody. (n.d.). Merck Millipore. Retrieved January 22, 2026, from [Link]

  • Anti Nitrotyrosine Antibody, clone 6B2-3G2. (n.d.). Bio-Rad. Retrieved January 22, 2026, from [Link]

  • Timing and Spacing of Immunobiologics. (2024). CDC. Retrieved January 22, 2026, from [Link]

  • Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. (2019). MDPI. Retrieved January 22, 2026, from [Link]

  • Hapten-Carrier Conjugation. (n.d.). Creative Biolabs. Retrieved January 22, 2026, from [Link]

  • Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. (n.d.). International Journal of Agriculture and Biology. Retrieved January 22, 2026, from [Link]

  • Small-Molecule—Protein Conjugation Procedures. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 2-Nitrotyrosine Methyl Ester in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Nitrotyrosine methyl ester. As a key compound in research involving nitroxidative stress, its stability in solution is paramount for obtaining reproducible and accurate experimental results. This guide, prepared by our senior application scientists, provides in-depth answers to common challenges, troubleshooting advice for specific issues, and validated protocols to maximize the integrity of your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What is this compound, and why is its stability critical?

2-Nitrotyrosine is a biomarker for "nitroxidative stress," a condition where reactive nitrogen species (RNS) like peroxynitrite damage proteins by nitrating tyrosine residues.[1][2] The methyl ester form is often used in experimental models or as a synthetic intermediate. Its stability is critical because degradation, primarily through the hydrolysis of the methyl ester, yields 2-Nitrotyrosine. This chemical change alters the compound's properties, such as polarity and molecular weight, which can lead to inaccurate quantification, altered biological activity, and inconsistent results in analytical methods like HPLC and mass spectrometry.

Q2: What are the primary causes of this compound degradation in solution?

The two primary degradation pathways are:

  • Ester Hydrolysis: This is the most common issue. The methyl ester group is susceptible to cleavage when exposed to water, a reaction that is strongly catalyzed by acidic or basic conditions, converting the compound to 2-Nitrotyrosine and methanol.[3][4]

  • Photodegradation: Like many aromatic nitro compounds, this compound can be sensitive to light, particularly in the UV spectrum. The parent compound, nitrotyrosine, shows significant absorbance at wavelengths up to 355 nm.[5] Exposure can lead to the formation of various degradation products.

Q3: How should I store the compound in its solid form?

The solid, crystalline form of nitrotyrosine derivatives is generally stable.[5] For optimal longevity, store this compound as a solid in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[6][7] Recommended storage temperatures are typically 2-8°C or frozen for long-term storage.

Q4: What is the best way to prepare a concentrated stock solution?

For maximum stability, stock solutions should be prepared in an anhydrous, aprotic organic solvent.

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Rationale: These solvents are aprotic and, when anhydrous, contain minimal water to drive hydrolysis. Protic solvents like methanol or ethanol should be used with caution as they can participate in transesterification reactions.

  • Best Practice: Use a brand new, sealed bottle of anhydrous solvent or a properly stored bottle from a desiccator. Prepare the stock solution, aliquot it into smaller volumes in amber vials, and store at -20°C or -80°C. This minimizes both water absorption by the solvent and damage from repeated freeze-thaw cycles.[2]

Q5: Can I store aqueous working solutions?

Storing aqueous solutions of this compound is not recommended for any significant length of time. The parent compound, nitrotyrosine, is not recommended for storage in aqueous solution for more than one day.[5] Due to the high probability of ester hydrolysis, aqueous working solutions should be prepared fresh from the frozen organic stock solution immediately before each experiment.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a "Problem - Cause - Solution" format to help you quickly diagnose and resolve issues.

Problem 1: My HPLC/LC-MS analysis shows a growing peak that co-elutes with a 2-Nitrotyrosine standard.

  • Probable Cause: Your this compound is hydrolyzing back to its carboxylic acid form (2-Nitrotyrosine). This is the most common degradation pathway. The rate of hydrolysis is highly dependent on the pH and temperature of your solution.[3][8]

  • Recommended Solutions:

    • Verify pH: Ensure your solvent or buffer system is within a pH range of 6.0-7.2. The hydrolysis reaction is significantly slower in this near-neutral range compared to acidic or, especially, alkaline conditions.

    • Control Temperature: Keep your samples cool. If using an autosampler, set the tray temperature to 4°C. Perform sample preparations on ice whenever possible.

    • Prepare Fresh: The most reliable solution is to prepare your aqueous working dilutions immediately before analysis. Do not let samples sit at room temperature for extended periods.

Problem 2: I observe multiple unexpected peaks in my chromatogram, and the results are not reproducible.

  • Probable Cause: This may be due to photodegradation or reaction with impurities in your solvent. Exposure to ambient lab light or UV sources can break down the molecule into various byproducts. Additionally, reactive impurities (e.g., peroxides in older ethers or THF) can cause degradation.

  • Recommended Solutions:

    • Protect from Light: Work with the compound under subdued light. Store all solutions in amber vials or vials wrapped in aluminum foil. Use an HPLC autosampler with a UV-protective cover if available.

    • Use High-Purity Solvents: Always use fresh, HPLC-grade or higher-purity solvents for your mobile phases and sample preparation.

    • Consider an Inert Atmosphere: For highly sensitive, long-term experiments, purging the solvent with an inert gas like argon or nitrogen can displace oxygen and prevent oxidative side reactions.

Problem 3: The concentration of my stock solution in DMSO appears to decrease over time, even when stored frozen.

  • Probable Cause: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Over time, especially with repeated opening of the vial, enough water can be absorbed to cause slow hydrolysis of the ester, even at low temperatures.

  • Recommended Solutions:

    • Use Anhydrous Solvent: Ensure you are starting with a high-quality, anhydrous grade of DMSO.

    • Aliquot Your Stock: When you first prepare the stock solution, immediately divide it into small, single-use aliquots in tightly sealed vials. This prevents contamination of the entire stock each time you need to make a dilution.

    • Proper Storage: Store aliquots in a freezer box with a desiccant pack to minimize moisture exposure. When thawing an aliquot, allow it to come to room temperature completely before opening to prevent condensation from forming inside the vial.

Section 3: Best Practices & Protocols

Adhering to validated protocols is the best way to ensure the stability of your compound.

Protocol 3.1: Preparation and Storage of High-Concentration Stock Solutions

This protocol minimizes hydrolysis by using an appropriate solvent and storage conditions.

  • Solvent Selection: Use a new, sealed bottle of anhydrous DMSO (>99.9%).

  • Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of solid quickly in a low-humidity environment if possible.

  • Dissolution: Add the anhydrous DMSO to the solid to achieve the desired stock concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing gently.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes (e.g., 10-20 µL) in amber, screw-cap microcentrifuge tubes or glass vials with PTFE-lined caps.

  • Storage: Purge the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing. Place the sealed aliquots in a labeled freezer box and store at -80°C for long-term stability.

Protocol 3.2: Recommended Workflow for Stability Assessment

This self-validating experiment allows you to determine the stability of this compound under your specific experimental conditions.

  • Preparation: Prepare a fresh aqueous solution of the compound at your typical working concentration in your experimental buffer (e.g., PBS, pH 7.4).

  • Initial Analysis (T=0): Immediately analyze a sample of this solution via a validated analytical method (e.g., RP-HPLC with UV detection). This is your baseline.

  • Incubation Conditions: Divide the remaining solution into three conditions:

    • Condition A (Benchtop): Kept on the lab bench at room temperature, exposed to ambient light.

    • Condition B (Protected): Kept at room temperature but wrapped in aluminum foil to protect from light.

    • Condition C (Refrigerated): Kept at 4°C and protected from light.

  • Time-Point Analysis: Analyze samples from each condition at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Evaluation: Quantify the peak area of the intact this compound and any new degradation peaks (primarily 2-Nitrotyrosine). Plot the percentage of the remaining parent compound versus time for each condition. This will provide a clear degradation profile and inform your experimental window.

Section 4: Technical Deep Dive: The Chemistry of Degradation

Understanding the underlying chemical mechanisms is key to preventing degradation.

Degradation Pathways

The primary routes of degradation for this compound involve hydrolysis, photodegradation, and reduction. Hydrolysis is typically the most significant concern in laboratory settings.

DegradationPathways cluster_main Primary Stability Concerns cluster_products Degradation Products A 2-Nitrotyrosine Methyl Ester (Intact) B 2-Nitrotyrosine (via Hydrolysis) A->B H₂O (H⁺ or OH⁻ catalysis) Most Common Pathway C Photolytic Byproducts A->C Light (UV) Ambient Light D 2-Aminotyrosine Methyl Ester (via Reduction) A->D Reducing Agents (e.g., DTT, TCEP)

Caption: Primary degradation pathways for this compound.

Summary of Factors Affecting Stability

The following table summarizes the key environmental factors and provides recommendations to ensure the integrity of your compound.

FactorHigh-Risk ConditionRecommended ConditionRationale
pH > 8.0 or < 5.0pH 6.0 - 7.2 Minimizes both base- and acid-catalyzed ester hydrolysis.[3][4]
Temperature > 25°C (Room Temp)2-8°C (Short-term), ≤ -20°C (Long-term) Reduces the kinetic rate of all degradation reactions.
Light Exposure Direct sunlight, UV lampsAmber vials or foil wrapping Prevents energy input that can lead to photodegradation of the aromatic nitro group.[5]
Solvent Choice Aqueous buffers, protic solvents (e.g., methanol)Anhydrous aprotic solvents (DMSO, DMF) for stock Prevents hydrolysis and potential transesterification. Aqueous solutions of the parent compound are not recommended for storage.[5]
Atmosphere Ambient air (Oxygen)Inert gas (Argon, Nitrogen) for long-term storage Prevents potential side reactions with oxidative species.
Freeze-Thaw Cycles Repeated cyclesSingle-use aliquots Minimizes water condensation upon thawing and mechanical stress.[2]
References
  • Safety Data Sheet: 3-Nitro-L-tyrosine. Carl ROTH.

  • Nitrotyrosine Product Information. Cayman Chemical.

  • Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Radi, R. (2013). Free Radical Biology and Medicine.

  • SAFETY DATA SHEET: Methyl 2-nitrobenzoate. Fisher Scientific.

  • Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. Abello, N., et al. (2009). Journal of Proteome Research.

  • 3-Nitrotyrosine Competitive ELISA Kit. Thermo Fisher Scientific.

  • Factors influencing protein tyrosine nitration – structure-based predictive models. Kouskoumvekaki, I., et al. (2011). Free Radical Biology and Medicine.

  • Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. Ugun-Klusek, A., et al. (2017). Free Radical Biology and Medicine.

  • Radiolysis Studies of Oxidation and Nitration of Tyrosine and Some Other Biological Targets by Peroxynitrite-Derived Radicals. Navaratnam, S. & Wardman, P. (2011). Molecules.

  • Nitrotyrosine Assay Kit - Chemiluminescence Detection. Sigma-Aldrich.

  • Nitro-Tyrosine Antibody Safety Data Sheet. Cell Signaling Technology.

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. de Oliveira, A. R. M., et al. (2015). Journal of the Brazilian Chemical Society.

  • 3-Nitrotyrosine butyl ester: a novel derivative to assess tyrosine nitration in rat plasma by liquid chromatography-tandem mass spectrometry detection. Marconi, M., et al. (2004). Journal of Chromatography B.

  • Methyl Esters Stability. Organic Chemistry Portal.

  • Hydrolysis of chiral methyl ester. Reddit r/Chempros.

  • Immunohistochemical methods to detect nitrotyrosine. Viera, L., et al. (1999). Methods in Enzymology.

  • Isomerization during hydrolysis of a methyl ester. Reddit r/Chempros.

  • HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. Hefnawy, M. M. & Stewart, J. T. (1998). Journal of Liquid Chromatography & Related Technologies.

  • Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Ohshima, H., et al. (1995). Proceedings of the National Academy of Sciences.

Sources

Technical Support Center: Optimizing HPLC Separation of 2-Nitrotyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Nitrotyrosine methyl ester. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends fundamental chromatographic principles with practical, field-tested solutions. This document is designed to empower you, whether you are developing a new method from scratch or troubleshooting an existing one. We will explore the "why" behind each step, ensuring you can adapt these principles to your specific analytical challenges.

Section 1: Frequently Asked Questions (FAQs) for Method Development

This section addresses the most common questions encountered when establishing a robust HPLC method for this compound.

Q1: What is a recommended starting point for developing a reversed-phase HPLC method for this compound?

A1: An excellent starting point is a reversed-phase (RP) method, as this compound is a moderately polar compound. A C18 column is the workhorse of RP-HPLC and provides a robust starting point. The mobile phase should consist of an aqueous component with an organic modifier to control elution.[1]

Here is a well-vetted set of initial conditions:

ParameterRecommended Starting ConditionRationale & Expert Insight
Column C18, 150 x 4.6 mm, 5 µmProvides a good balance of efficiency, backpressure, and sample loading capacity. The C18 stationary phase offers strong hydrophobic retention for the aromatic ring of the analyte.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifying the mobile phase is critical. It suppresses the ionization of the phenolic hydroxyl group and ensures the primary amine is protonated, leading to consistent retention and sharp peak shapes.[2] Phosphoric acid is excellent for UV detection, while formic acid is preferred for MS compatibility.[3]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better peak shapes for many compounds.[4]
Gradient Start with a broad screening gradient (e.g., 5-95% B over 20 minutes)A broad gradient helps determine the approximate percentage of organic modifier needed to elute the analyte, which can then be used to develop either an optimized gradient or an isocratic method.[5]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good starting point for balancing analysis time and efficiency.[4]
Column Temp. 25-30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility by minimizing viscosity fluctuations.[6]
Detection (UV) 276 nm and 356 nm2-Nitrotyrosine and its derivatives have a primary absorbance maximum around 276 nm. However, the nitro group causes a significant shoulder or secondary maximum at longer wavelengths (around 356 nm), which offers much higher selectivity against many matrix components.[7][8] Monitoring both can be beneficial.
Injection Vol. 10-20 µLThis is a typical volume that balances sensitivity with the risk of peak distortion from solvent mismatch or overloading.

Q2: How does mobile phase pH affect the separation of this compound?

A2: Mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of this compound. The molecule has two key ionizable groups: the primary amine and the phenolic hydroxyl group.

  • Primary Amine (pKa ~9-10): In acidic conditions (pH < 8), this group will be protonated (-NH3+).

  • Phenolic Hydroxyl (pKa ~7.2 for 3-nitrotyrosine): In acidic conditions (pH < 6), this group will be in its neutral, protonated form (-OH). As the pH approaches and exceeds its pKa, it will deprotonate to a phenolate ion (-O-).

In reversed-phase HPLC, ionized compounds are more polar and elute earlier. By setting the mobile phase pH to a low value (e.g., pH 2.5-3.5 with 0.1% phosphoric or formic acid), you ensure both functional groups are in a single, protonated state.[2] This prevents peak broadening or splitting that can occur if the mobile phase pH is close to a pKa value, where the analyte would exist as a mixture of ionized and non-ionized forms during the separation.[2]

Caption: A decision tree for troubleshooting retention time instability.

Q6: I am not getting enough resolution between my analyte and an impurity. How can I improve it?

A6: Improving resolution (Rs) involves manipulating selectivity (α), efficiency (N), or retention (k').

  • Change Selectivity (Most Effective): Selectivity is the measure of separation between two peak maxima.

    • Change Organic Modifier: Switch from acetonitrile to methanol. These solvents have different properties and can alter elution order and spacing. [4][5] * Adjust pH: Small changes in pH can significantly impact the retention of compounds with different pKa values, thereby improving selectivity. [1][2] * Change Stationary Phase: If other options fail, switch to a different column chemistry (e.g., a Phenyl-Hexyl or a Cyano phase) to introduce different separation mechanisms (like π-π interactions).

  • Increase Efficiency: Efficiency relates to peak width; narrower peaks are easier to resolve.

    • Use a longer column or a column with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC). This increases the number of theoretical plates (N).

    • Optimize the flow rate.

  • Increase Retention: Increasing the retention factor (k') by decreasing the amount of organic solvent in the mobile phase can sometimes improve the resolution of early-eluting peaks. [5]

Section 3: Specialized Applications

Q7: My sample is a racemic mixture. How can I separate the enantiomers of this compound?

A7: Separating enantiomers requires a chiral environment. The most direct approach in HPLC is to use a Chiral Stationary Phase (CSP). [9]* Polysaccharide-based CSPs: Columns like those based on cellulose or amylose derivatives (e.g., CHIRALPAK®, CHIRALCEL®) are extremely versatile and often the first choice for screening. [10][11]* Macrocyclic Glycopeptide CSPs: Columns like CHIROBIOTIC T (teicoplanin) are excellent for separating polar and ionic compounds like amino acid derivatives and can be used in reversed-phase mode. [12] Method development for chiral separations is often empirical and involves screening a set of columns with different mobile phases (normal-phase, polar-organic, and reversed-phase). [9][11]A typical starting point for a compound like this compound would be screening on polysaccharide columns with mobile phases like hexane/isopropanol or on a CHIROBIOTIC column with a methanol/water/acid system. [13][12]

Section 4: Key Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Phosphoric Acid in Water/ACN)

  • Objective: To prepare a stable, degassed, and accurately composed mobile phase to ensure reproducible results.

  • Materials: HPLC-grade water, HPLC-grade acetonitrile (ACN), 85% Phosphoric Acid (H₃PO₄), 1L sterile glass bottles, 1L graduated cylinder, 0.45 µm membrane filter.

  • Procedure:

    • Aqueous Phase (Mobile Phase A): a. Measure 999 mL of HPLC-grade water into a 1L glass bottle. b. Carefully add 1.0 mL of 85% H₃PO₄ to the water. c. Cap the bottle and mix thoroughly. The final pH should be approximately 2.1. d. Filter the solution through a 0.45 µm membrane to remove particulates. e. Degas the mobile phase using an in-line degasser, helium sparging, or sonication under vacuum. [14] 2. Organic Phase (Mobile Phase B): a. Pour 1L of HPLC-grade ACN into a separate, clearly labeled glass bottle. b. Degas the ACN using the same method as the aqueous phase.

    • System Setup: Place the respective solvent lines into the bottles, ensuring the sinkers are fully submerged. Prime the pumps to flush the lines with the new mobile phase.

Protocol 2: System Suitability Testing (SST)

  • Objective: To verify that the HPLC system and method are performing correctly before analyzing samples.

  • Procedure:

    • Prepare a System Suitability Standard: Create a solution of this compound at a concentration that gives a strong signal-to-noise ratio (>100:1).

    • Equilibrate the System: Run the mobile phase through the entire system (including the column) for at least 20 column volumes or until a stable baseline is achieved. [15] 3. Perform Injections: Make 5-6 replicate injections of the SST standard.

    • Evaluate Parameters: Calculate the following parameters from the resulting chromatograms. The acceptance criteria should be defined in your method validation protocol.

      • Retention Time (tR) Reproducibility: The relative standard deviation (%RSD) of the tR should typically be <1%.

      • Peak Area Reproducibility: The %RSD of the peak area should typically be <2%.

      • Tailing Factor (Tf): Should be between 0.8 and 1.5. A value of 1.0 indicates a perfectly symmetrical peak.

      • Theoretical Plates (N): Should exceed a minimum value (e.g., >2000) to ensure column efficiency.

    • Decision: If all SST parameters pass, proceed with sample analysis. If any parameter fails, troubleshoot the system using the guide above before running samples. [6]

Section 5: References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.

  • ResearchGate. (n.d.). Optimization Strategies in RP-HPLC.

  • Guedes, M. A., et al. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. ReCIPP.

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC.

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.

  • Ishida, N., et al. (2025). Determination of Nitrotyrosine by HPLC-ECD and Its Application. ResearchGate.

  • Hefnawy, M. M., & Stewart, J. T. (1998). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. Journal of Liquid Chromatography & Related Technologies, 21(3), 381-389.

  • Phenomenex. (n.d.). Chiral HPLC Separations.

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC.

  • Guedes, M. A., et al. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Journal of Chromatography B, 1046, 134-142.

  • ResearchGate. (2025). An improved and sensitive method for nitrotyrosine estimation by reverse phase-high performance liquid chromatography.

  • Shigenaga, M. K., et al. (1997). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences, 94(7), 3211-3216.

  • León, J., et al. (2018). Identification of Tyrosine and Nitrotyrosine with a Mixed-Mode Solid-Phase Extraction Cleanup Followed by Liquid Chromatography-Electrospray Time-of-Flight Mass Spectrometry in Plants. Methods in Molecular Biology, 1747, 161-169.

  • SIELC Technologies. (n.d.). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column.

  • MDPI. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization.

Sources

Technical Support Center: Optimizing 2-Nitrotyrosine Methyl Ester Detection

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Reducing Background Noise and Ensuring Data Integrity

Welcome to the technical support center for the detection of 2-Nitrotyrosine methyl ester, a critical biomarker for nitrative stress. As Senior Application Scientists, we understand that achieving a high signal-to-noise ratio is paramount for reliable quantification and interpretation of your experimental results. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome common challenges, particularly the pervasive issue of high background noise.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers encounter when working with this compound detection assays.

Q1: What are the primary sources of high background noise in 2-Nitrotyrosine detection?

High background can originate from multiple stages of your experimental workflow, broadly categorized as:

  • Non-specific binding: This is a major contributor in immunoassays, where antibodies may bind to unintended proteins or to the surface of the assay plate itself.[1][2]

  • Reagent and sample quality: Contaminated buffers, impure solvents, or the presence of interfering substances in your biological matrix can all elevate background signals.[3][4]

  • Artifactual nitration: Tyrosine residues in your sample can be artificially nitrated during sample preparation, especially under acidic conditions in the presence of nitrites, leading to a false-positive signal.[5][6]

  • Instrumental noise: In techniques like mass spectrometry, background noise can be inherent to the instrument or arise from suboptimal settings.[3]

Q2: I'm seeing high background in my ELISA. Where should I start troubleshooting?

For ELISAs, the most common culprits for high background are related to washing, blocking, and antibody concentrations.[7] A logical first step is to review your washing protocol. Insufficient washing is a primary cause of high background as it fails to remove unbound reagents.[4][8] If washing is thorough, then reassess your blocking step and antibody dilutions.

Q3: Can the biological sample itself be the cause of high background?

Absolutely. Biological matrices are complex and can contain components that interfere with the assay.[9] In mass spectrometry, this is known as the "matrix effect," where co-eluting substances can suppress or enhance the ionization of the target analyte.[9] For immunoassays, endogenous proteins in the sample can contribute to non-specific binding.

Troubleshooting Guide: Immunoassay-Based Detection (ELISA & Western Blotting)

Immunoassays are a popular choice for their high-throughput capabilities, but they are also prone to high background. The following sections provide detailed guidance on mitigating this issue.

The Critical Role of Blocking

Effective blocking is essential to prevent the non-specific binding of antibodies to the assay surface.[1][10] The choice of blocking agent can significantly impact your results, and what works for one assay may not be optimal for another.

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%Commonly used, effective for many applications.[10]Can cross-react with some antibodies. Not recommended for phosphoprotein detection due to endogenous phosphatases.
Non-fat Dry Milk 1-5%Inexpensive and readily available.[10]Contains phosphoproteins and biotin, which can interfere with certain detection systems.[10]
Fish Gelatin 0.1-1%Low cross-reactivity with mammalian antibodies.[10]May not be as robust as BSA or milk in some cases.
Normal Serum 5-10%Very effective at reducing background from secondary antibodies.[11]Must be from the same species as the secondary antibody was raised in.
Synthetic Polymers (PEG, PVP) VariesProtein-free, useful for assays where protein-based blockers interfere.[1][10]May require more optimization.

Expert Tip: If you suspect your blocking is insufficient, try increasing the incubation time or the concentration of your blocking agent.[8]

Optimizing Antibody Concentrations

Using antibody concentrations that are too high is a frequent cause of high background.[7] It is crucial to perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies.

Protocol: Antibody Titration for ELISA

  • Coat and Block Plate: Prepare your ELISA plate as you normally would, coating with your antigen and then blocking.

  • Primary Antibody Dilution Series: Create a series of dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000).

  • Incubate: Add the different dilutions to the wells and incubate according to your protocol.

  • Wash: Wash the plate thoroughly.

  • Secondary Antibody: Add your secondary antibody at its recommended dilution.

  • Develop and Read: Add the substrate and read the plate.

  • Analyze: The optimal primary antibody concentration will be the one that gives a strong signal with your positive control and low background in your negative control wells.

  • Repeat for Secondary Antibody: Once the optimal primary antibody dilution is determined, you can perform a similar titration for your secondary antibody.

The Importance of Thorough Washing

Inadequate washing will leave unbound antibodies and other reagents in the wells, leading to a high background signal.[4]

Key Washing Parameters to Consider:

  • Number of Washes: Increasing the number of wash cycles is a simple and effective way to reduce background.[4]

  • Soaking Time: Allowing the wash buffer to sit in the wells for a minute or two can help to more effectively remove unbound material.[8]

  • Volume and Force: Ensure that a sufficient volume of wash buffer is used to completely fill the wells and that the aspiration step is efficient.

  • Detergent Concentration: Most wash buffers contain a detergent like Tween-20. Ensure this is at the correct concentration (typically 0.05-0.1%).[1]

Experimental Workflow for Reducing High Background in ELISA

ELISA_Troubleshooting Start High Background Detected Wash Optimize Washing Protocol (Increase washes, soaking time) Start->Wash Block Evaluate Blocking Step (Change agent, increase time/concentration) Wash->Block If background persists Antibody Titrate Antibodies (Primary and Secondary) Block->Antibody If background persists Reagents Check Reagent Integrity (Fresh buffers, substrate quality) Antibody->Reagents If background persists Result Acceptable Background Reagents->Result Problem Resolved

Caption: General workflow for 2-Nitrotyrosine detection by LC-MS/MS.

By systematically addressing these potential sources of background noise, you can significantly improve the quality and reliability of your this compound detection data. Should you continue to experience difficulties, we recommend consulting the detailed technical literature or contacting your instrument and reagent suppliers for further support.

References

  • Ghesquière, B., Van Breusegem, F., Gevaert, K., & Van Montagu, M. (2004). A robust and selective method for the detection of nitrotyrosine-containing peptides. Journal of proteome research, 3(1), 125–131.
  • Tsikas, D., & Duncan, M. W. (2014). Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Mass spectrometry reviews, 33(6), 456–481.
  • Tsikas, D. (2014). Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Mass Spectrometry Reviews, 33(6), 456-481.
  • Nuriel, T., et al. (2022). Creating a Selective Nanobody Against 3-Nitrotyrosine Containing Proteins. Frontiers in Molecular Biosciences, 9, 834934.
  • Kanski, J., & Schöneich, C. (2005). Protein 3-nitrotyrosine in complex biological samples: quantification by high-pressure liquid chromatography/electrochemical detection and emergence of proteomic approaches for unbiased identification of modification sites. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 827(1), 13–24.
  • Vieira, M., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Biochimie, 121, 14-23.
  • ResearchGate. (2017). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? Retrieved from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Waters. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Retrieved from [Link]

  • Biocompare. (2020). Blocking Non-specific Binding in Immunoassays. Retrieved from [Link]

  • Vieira, M., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Biochimie, 121, 14-23.
  • ResearchGate. (n.d.). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Retrieved from [Link]

  • Saraiva, M., et al. (2015). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices.
  • Sarver, A., Scheffler, N. K., Shetlar, M. D., & Gibson, B. W. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439–448.
  • Patsnap Synapse. (2025). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Retrieved from [Link]

  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

  • Turko, I. V., & Murad, F. (2005). Mapping sites of tyrosine nitration by matrix-assisted laser desorption/ionization mass spectrometry. Methods in enzymology, 396, 286–294.
  • Bonfiglio, R., & Gledhill, A. (2007). Chemical noise reduction for mass spectrometry.
  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Godoy, L. C., et al. (2015). Evaluation of a Method for Nitrotyrosine Site Identification and Relative Quantitation Using a Stable Isotope-Labeled Nitrated Spike-In Standard and High Resolution Fourier Transform MS and MS/MS Analysis. Metabolites, 5(3), 448-466.
  • Yeo, W. S., et al. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews, 33(2), 85-97.
  • Farajollahi, M. M., & Majidi, J. (2012). Reduction of non-specific binding in immunoassays requiring long incubations.
  • van de Merbel, N. C. (1996). Noise and background reduction method for component detection in chromatography/spectrometry.
  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • ResearchGate. (2012). (PDF) When is Mass Spectrometry Combined with Affinity Approaches Essential? A Case Study of Tyrosine Nitration in Proteins. Retrieved from [Link]

  • Li, X., et al. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society.
  • Beckman, J. S., & Crow, J. P. (1996). Immunohistochemical methods to detect nitrotyrosine. Methods in enzymology, 269, 185–190.
  • Koeck, T., et al. (2013). Proteomic approaches to analyze protein tyrosine nitration. Antioxidants & redox signaling, 19(11), 1247–1256.
  • Ohshima, H., Friesen, M., Malaveille, C., Brouet, I., Hautefeuille, A., & Bartsch, H. (1990). Inflammation and NOx-induced nitration: assay for 3-nitrotyrosine by HPLC with electrochemical detection.
  • Frost, M. T., Halliwell, B., & Moore, K. P. (1999). Analysis of free and protein-bound nitrotyrosine in human plasma by a gas chromatography/mass spectrometry method that avoids nitration artifacts. Biochemical journal, 345 Pt 3(Pt 3), 453–458.
  • Zhang, Q., et al. (2005). Efficient identification and quantification of peptides containing nitrotyrosine by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry after derivatization. Rapid communications in mass spectrometry : RCM, 19(18), 2537–2546.

Sources

Technical Support Center: 2-Nitrotyrosine Methyl Ester Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for troubleshooting 2-Nitrotyrosine methyl ester derivatization reactions. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical analytical procedure.

The derivatization of 2-Nitrotyrosine (2-NT) to its methyl ester is a crucial step for enhancing analytical detection, particularly for gas chromatography (GC) and mass spectrometry (MS). This modification increases the analyte's volatility and improves its chromatographic properties. However, the reaction is sensitive to several factors that can lead to poor yields, incomplete conversion, or product degradation. This guide addresses the most common issues encountered in the laboratory.

Core Principles of the Derivatization Reaction

The conversion of 2-Nitrotyrosine to its methyl ester is typically achieved through an acid-catalyzed esterification, most commonly the Fischer-Speier esterification. The fundamental mechanism involves the protonation of the carboxylic acid group by a strong acid catalyst (e.g., HCl, BCl₃) in the presence of excess methanol. This protonation makes the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

A critical aspect of this reaction is that it is an equilibrium process. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, leading to hydrolysis of the ester and a reduction in yield. Therefore, maintaining anhydrous (water-free) conditions is paramount for success.

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction yield is extremely low or non-existent. What are the primary causes?

This is the most common issue and can usually be traced to one of three factors:

  • Presence of Water: Water is the primary inhibitor of this reaction. Even trace amounts can significantly reduce or halt the esterification process by hydrolyzing the product as it forms.

    • Causality: The reaction is reversible. Water acts as a nucleophile, attacking the ester and converting it back into the carboxylic acid, shifting the equilibrium away from the desired product.

    • Solution:

      • Use Anhydrous Reagents: Employ freshly opened, anhydrous grade methanol and solvents.

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

      • Water Scavengers: Consider adding a water scavenger, such as 2,2-dimethoxypropane, to the reaction mixture. This compound reacts with any residual water to form acetone and methanol, effectively removing it from the system.

  • Ineffective Catalyst: The acid catalyst is essential for protonating the carboxylic acid. If it is inactive, the reaction will not proceed at a reasonable rate.

    • Causality: Catalysts like boron trichloride (BCl₃) are highly reactive and can be deactivated by moisture. Methanolic HCl can lose its concentration over time if not stored properly.

    • Solution: Prepare fresh methanolic HCl before the experiment or use a fresh ampule of BCl₃ solution.

  • Suboptimal Reaction Conditions: Esterification requires sufficient thermal energy and time to reach completion.

    • Causality: Inadequate temperature or reaction time will result in incomplete conversion.

    • Solution: Ensure the reaction is heated to the recommended temperature (typically 60-80°C) for the specified duration. To confirm the optimal time, you can perform a time-course study and analyze aliquots at different intervals.

Question 2: My analytical results show a significant amount of unreacted 2-Nitrotyrosine. How can I drive the reaction to completion?

Seeing both starting material and product indicates an incomplete reaction. This is often an issue of chemical equilibrium rather than a complete reaction failure.

  • Causality: According to Le Châtelier's principle, to shift the equilibrium towards the product, you must either add an excess of a reactant or remove a product.

  • Solution:

    • Use a Large Excess of Methanol: Methanol serves as both the solvent and the derivatizing agent. Using it in a large excess (e.g., as the primary solvent) pushes the equilibrium towards the formation of the methyl ester.

    • Ensure Water Removal: As detailed in the previous question, rigorously exclude water from the reaction. Incomplete reactions are very often a symptom of residual moisture.

    • Increase Reaction Time or Temperature: If the reaction is kinetically slow, extending the reaction time or moderately increasing the temperature can improve conversion. However, be cautious of excessive heat, which can lead to degradation.[1]

Question 3: I'm observing unexpected peaks in my analysis. What are the likely side products?

The formation of side products complicates purification and analysis. Understanding their origin is key to prevention.

  • Causality: Side reactions can occur if other functional groups in the molecule react or if the molecule degrades under the reaction conditions.

  • Potential Side Products & Solutions:

    • O-Sulfation: If using reagents like sodium dithionite in preceding steps (a common method for reducing the nitro group for other derivatization strategies), residual reagent can lead to O-sulfation on the hydroxyl group.[2] Ensure thorough purification of the 2-NT before esterification.

    • Degradation: Overly harsh conditions (very high temperatures or prolonged exposure to strong acid) can cause the degradation of the 2-Nitrotyrosine molecule, leading to various unknown byproducts.[1] Adhere to recommended temperature and time limits.

    • Artifactual Nitration: If your starting sample contains native tyrosine and there are residual nitrating species present, you risk artificially generating 2-Nitrotyrosine during sample preparation, leading to an overestimation of the biomarker.[3] It is critical to perform sample cleanup, such as solid-phase extraction, prior to derivatization to remove interfering substances.[3]

Question 4: My derivatized product seems unstable and degrades after workup or during storage. How can I improve its stability?

This is almost always due to hydrolysis of the ester bond.

  • Causality: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, a reaction catalyzed by the presence of acid or base in an aqueous environment.[4][5]

  • Solution:

    • Neutralize Thoroughly: During the workup, ensure the reaction mixture is fully neutralized with a mild base (e.g., a saturated solution of sodium bicarbonate) before extraction. Check the pH of the aqueous layer to confirm neutrality.

    • Dry the Final Product: After extracting the methyl ester into an organic solvent (e.g., ethyl acetate, hexane), wash the organic layer with brine to remove residual water and then dry it thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

    • Proper Storage: Evaporate the solvent under a stream of nitrogen. Store the final, dry product in a sealed vial under an inert atmosphere at low temperatures (-20°C or ideally -80°C) to minimize degradation.

Frequently Asked Questions (FAQs)

Q: What is the best catalyst for this reaction: methanolic HCl or boron trichloride (BCl₃)-methanol?

Both are effective catalysts. Methanolic HCl is easily prepared by bubbling dry HCl gas through anhydrous methanol or by carefully adding acetyl chloride to cold methanol. Boron trichloride-methanol solution is commercially available and is a highly efficient reagent that also acts as a water scavenger.[6] For many applications, freshly prepared methanolic HCl is sufficient and more cost-effective. BCl₃ is an excellent choice when dealing with samples where water contamination is a persistent issue.

Q: How should I purify my this compound after the reaction?

A standard liquid-liquid extraction is typically effective.

  • Cool the reaction mixture to room temperature.

  • Slowly add a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extract the aqueous mixture with a non-polar organic solvent like ethyl acetate or hexane (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent to yield the crude product. For higher purity, the product can be recrystallized or purified using column chromatography. Washing the solid product with ice-cold methanol can also be effective at removing certain impurities.[1]

Q: Can I perform the derivatization directly in a complex biological sample (e.g., plasma)?

This is strongly discouraged. Biological matrices contain numerous interfering substances (proteins, salts, other metabolites) that will consume the derivatization reagents and complicate the analysis. A robust sample preparation workflow is essential for accurate quantification.[3] A typical workflow involves protein precipitation, followed by solid-phase extraction (SPE) to isolate the 2-Nitrotyrosine before proceeding with the derivatization reaction.[3]

Data Presentation & Experimental Protocols

Table 1: Reaction Parameter Optimization
ParameterStarting RangeNotes / Rationale
Temperature 60 - 80 °CBalances reaction rate against potential thermal degradation. Do not exceed 80°C.[1]
Reaction Time 1 - 4 hoursDependent on temperature and substrate concentration. Monitor reaction for completion.[7]
Methanol Large excess (used as solvent)Drives the reaction equilibrium towards the product side. Must be anhydrous.
Catalyst Conc. 1.25 M Methanolic HCl or 12% BCl₃-MethanolSufficient to catalyze the reaction effectively without causing excessive degradation.
Diagram 1: Derivatization Workflow & Troubleshooting

Derivatization_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Analysis Sample_Prep Sample Cleanup (e.g., SPE) Dry_Reagents Anhydrous Reagents & Dry Glassware Sample_Prep->Dry_Reagents Derivatization Derivatization Reaction (2-NT + MeOH + Catalyst) Dry_Reagents->Derivatization Water Water Present? Dry_Reagents->Water Failure Point Heat Heat (60-80°C) 1-4 hours Derivatization->Heat Workup Neutralization & Liquid-Liquid Extraction Heat->Workup Incomplete Incomplete Reaction? Heat->Incomplete Check Point Analysis Dry & Analyze (GC/LC-MS) Workup->Analysis Hydrolysis Product Loss? Workup->Hydrolysis Water->Derivatization Leads to Low Yield Incomplete->Heat Optimize Time/Temp Hydrolysis->Analysis Leads to Low Signal

Caption: Workflow for 2-NT methyl ester derivatization with key troubleshooting checkpoints.

Protocol: 2-Nitrotyrosine Methyl Esterification using Methanolic HCl

Materials:

  • 2-Nitrotyrosine sample (pre-purified)

  • Anhydrous Methanol (MeOH)

  • Acetyl Chloride or dry HCl gas

  • Ethyl Acetate (EtOAc), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Oven-dried glassware and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (1.25 M Methanolic HCl): Under an inert atmosphere, cool 20 mL of anhydrous methanol in an ice bath. Slowly add 1.4 mL of acetyl chloride dropwise with stirring. Allow the solution to stir in the ice bath for 30 minutes before use. Caution: This reaction is exothermic and produces HCl gas.

  • Reaction Setup: Place your purified 2-Nitrotyrosine sample (e.g., 10 mg) into a dry round-bottom flask with a magnetic stir bar.

  • Derivatization: Add 5 mL of the freshly prepared 1.25 M methanolic HCl to the flask.

  • Heating: Equip the flask with a condenser and heat the mixture to 60°C in an oil bath. Let the reaction proceed with stirring for 2-3 hours under an inert atmosphere.

  • Workup - Neutralization: After cooling to room temperature, slowly add saturated NaHCO₃ solution to the reaction mixture until effervescence ceases and the pH of the aqueous layer is neutral (~7-8).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with equal volumes of ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash once with brine.

  • Drying and Isolation: Dry the ethyl acetate layer over anhydrous Na₂SO₄. Filter the solution to remove the drying agent, and evaporate the solvent under reduced pressure or with a gentle stream of nitrogen to yield the this compound.

  • Storage: Store the final product under an inert atmosphere at -20°C or below.

References

  • Ghesquière, B., et al. (2006). A new insight in the nitroproteome: O-sulfation of 3-aminotyrosine. This is a known side reaction when using reducing agents like sodium dithionite. While the specific publication is not in the search results, the phenomenon is described in result[2].

  • Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • Ishii, T., et al. (2005). 3-Nitrotyrosine butyl ester: a novel derivative to assess tyrosine nitration in rat plasma by liquid chromatography-tandem mass spectrometry detection. PubMed. Available at: [Link][3]

  • Madzelan, P., et al. (2013). A Methodology for Simultaneous Fluorogenic Derivatization and Boronate Affinity Enrichment of 3-Nitrotyrosine Containing Peptides. NIH Public Access. Available at: [Link][8]

  • Iida, S., et al. (2023). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. ChemRxiv. Available at: [Link][4][5]

  • Kühn, S., et al. (2011). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures. PubMed. Available at: [Link][6]

  • Han, J., et al. (2018). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. ResearchGate. Available at: [Link][7]

Sources

preventing degradation of 2-Nitrotyrosine methyl ester during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Nitrotyrosine Methyl Ester

A Guide to Preventing Degradation During Storage

The Challenge: Understanding the Instability of this compound

This compound is a valuable chemical tool, but its structure contains two key liabilities that can lead to degradation: the methyl ester group and the nitroaromatic ring.

  • Ester Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis, which cleaves the ester bond to yield 2-Nitrotyrosine and methanol. This is the most common degradation pathway, particularly in the presence of moisture.[1][2] Methyl esters, in general, are known to be labile under both acidic (pH < 1) and basic (pH > 9) conditions.[3]

  • Nitroaromatic Reactivity: The nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. More significantly, nitroaromatic compounds can be sensitive to light (photodegradation) and may undergo reduction or other complex reactions, especially in the presence of contaminants or under high-energy conditions.[4][5][6][7]

Understanding these vulnerabilities is the first step toward implementing effective storage strategies.

Core Principles for Stable Storage

To maintain the purity and integrity of this compound, adherence to strict storage protocols is essential. The primary goals are to minimize exposure to moisture, light, and incompatible temperatures and atmospheres.

Recommended Storage Conditions

Most suppliers recommend storing this compound as a solid in a tightly sealed container at low temperatures.[8][9]

Parameter Optimal Condition Rationale & Causality Poor Practice to Avoid
Form Solid (Lyophilized Powder)Maximizes stability by reducing molecular mobility and preventing solvent-mediated reactions like hydrolysis.Storage in solution for long periods.
Temperature 2-8°C or -20°CLow temperatures drastically reduce the rate of all chemical reactions, including hydrolysis and other degradation pathways.[8][9]Room temperature storage, temperature cycling (freeze-thaw).
Atmosphere Inert Gas (Argon or Nitrogen) & DesiccatedMinimizes exposure to atmospheric moisture, which drives hydrolysis, and oxygen, which can participate in oxidative degradation pathways.Storage in ambient air with fluctuating humidity.
Light Amber Vial / In the DarkProtects the nitroaromatic ring from photolytic degradation, a common issue for nitro-containing compounds.[4][5]Storage in clear vials on a lab bench.
Container Tightly Sealed, Inert Material (e.g., Glass)Prevents contamination and ingress of moisture and air.Loosely capped vials, reactive plastic containers.

Degradation Pathways and Prevention

Understanding the chemical mechanisms of degradation allows for a more targeted approach to prevention.

Primary Degradation Pathway: Ester Hydrolysis

The most significant threat to the stability of this compound is hydrolysis.

Troubleshooting start Inconsistent Experimental Results? check_purity Assess Purity of Stock Solution (See Protocol 5.1) start->check_purity is_degraded Degradation Detected? check_purity->is_degraded review_storage Review Storage Protocol (See Section 2) is_degraded->review_storage Yes other_vars Investigate Other Experimental Variables is_degraded->other_vars No discard Discard Degraded Stock. Prepare Fresh Solution. review_storage->discard

Caption: Workflow for troubleshooting inconsistent experimental results.

Q2: I stored my compound as a solid at -20°C, but it still seems to have degraded. What could have gone wrong?

A2: This is a common issue often related to moisture. If the vial was not properly sealed or if it was opened while still cold, atmospheric water can condense on the cold powder, leading to hydrolysis upon warming. Always allow the container to warm to room temperature before opening it. Using a desiccator for storage and during warming is highly recommended.

Q3: How long can I store this compound in a solvent? Which solvent is best?

A3: Long-term storage in solution is strongly discouraged. If you must prepare a stock solution, use a dry, aprotic solvent like anhydrous DMSO or DMF. Prepare small, single-use aliquots to minimize freeze-thaw cycles. Even in anhydrous solvents, degradation can occur. For critical experiments, a freshly prepared solution is always the best practice. We recommend assessing the purity of any stock solution stored for more than a week.

Q4: How can I detect degradation in my sample?

A4: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. [10]The degradation product, 2-Nitrotyrosine, will have a different retention time than the parent methyl ester. Mass spectrometry (MS) can also be used to confirm the identity of the parent compound and its degradation products. [11][12]

Experimental Protocols

Protocol: Purity Assessment by HPLC

This protocol provides a general method to separate this compound from its primary hydrolysis product, 2-Nitrotyrosine.

Objective: To quantify the purity of a this compound sample.

Methodology:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of your this compound in a suitable solvent (e.g., Methanol or Acetonitrile).

    • If available, prepare a separate 1 mg/mL stock solution of 2-Nitrotyrosine as a reference standard.

  • Sample Preparation:

    • Dilute your sample to a final concentration within the linear range of the detector (e.g., 10-50 µg/mL) using the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The methyl ester, being more hydrophobic, will have a longer retention time than the carboxylic acid (2-Nitrotyrosine).

    • Integrate the peak areas. Purity (%) = (Area of Ester Peak / Total Area of All Peaks) x 100.

    • The presence of a significant peak at the retention time of the 2-Nitrotyrosine standard confirms hydrolysis.

References

  • APExBIO. (2025, May 10). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Detecting Nitroaromatic Compounds.
  • Chevron. (2023, July 26). Safety Data Sheet: Methyl Esters.
  • Latifoglu, A. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
  • Wang, S., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
  • Latifoglu, A. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: L-Tyrosine methyl ester hydrochloride.
  • ChemicalBook. (n.d.). (S)-2-AMINO-3-(4-HYDROXY-3-NITRO-PHENYL)-PROPIONIC ACID METHYL ESTER Product Description.
  • Tsikas, D., et al. (1999).
  • Rogers, J. C., et al. (2014). Evaluation of a Method for Nitrotyrosine Site Identification and Relative Quantitation Using a Stable Isotope-Labeled Nitrated Spike-In Standard and High Resolution Fourier Transform MS and MS/MS Analysis. PMC.
  • Serafim, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Tyrosine Methyl Ester Hydrochloride, 99%.
  • Sigma-Aldrich. (n.d.). L-Tyrosine methyl ester hydrochloride.
  • BenchChem. (2025). A Comparative Guide to the Stability of Nitroaromatic Compounds.
  • Iijima, K., et al. (2025, August 6). Determination of Nitrotyrosine by HPLC-ECD and Its Application.
  • Lin, M.-H., et al. (2024, April 15). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society.
  • Ju, K.-S., & Parales, R. E. (n.d.).
  • Naka, S., et al. (2023, July 12). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. ChemRxiv.
  • Van der Vliet, A., et al. (2002). 3-Nitrotyrosine butyl ester: a novel derivative to assess tyrosine nitration in rat plasma by liquid chromatography-tandem mass spectrometry detection. PubMed.
  • Ferrer-Sueta, G., & Radi, R. (n.d.). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. PMC.
  • Santa Cruz Biotechnology. (n.d.). Nitrotyrosine (HM11): sc-32731.
  • Reddit User. (2020, June 30). Isomerization during hydrolysis of a methyl ester. r/Chempros.
  • Jones, L. S. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • Ohshima, H., et al. (n.d.). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. PMC.
  • Sigma-Aldrich. (n.d.). L-Tyrosine methyl ester 98%.
  • Reddit User. (2025, August 16). Hydrolysis of chiral methyl ester. r/Chempros.
  • National Center for Biotechnology Information. (n.d.). Tyrosine Methyl Ester. PubChem.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Methyl 2-nitrobenzoate.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.

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Technical Support Center: Quantifying Low Levels of 2-Nitrotyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals navigating the complexities of quantifying 2-Nitrotyrosine methyl ester. This guide is structured to address the most pressing challenges encountered in the lab, moving from foundational concepts to in-depth troubleshooting of sample preparation and analysis. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and achieve robust, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for understanding the nuances of 2-Nitrotyrosine analysis.

Q1: Why is quantifying low levels of 2-Nitrotyrosine, particularly as a methyl ester, so difficult?

A: The quantification of 2-Nitrotyrosine is inherently challenging due to a combination of factors that compound the difficulty, especially at low concentrations.

  • Extremely Low Abundance: In biological systems, nitrotyrosine is a low-abundance post-translational modification. Endogenous levels can be five orders of magnitude lower than unmodified tyrosine, pushing concentrations to the very edge of detection for most analytical instruments.[1][2] This necessitates highly sensitive methods and often requires an enrichment step.[3][4]

  • The Specter of Artifactual Formation: This is arguably the most critical challenge. Tyrosine is highly susceptible to nitration during sample preparation.[5] The presence of trace amounts of nitrite or nitrate in samples or reagents, especially under acidic conditions commonly used for protein precipitation and hydrolysis, can artificially generate nitrotyrosine, leading to a significant overestimation of its true endogenous levels.[6][7]

  • Analytical & Matrix Interference: Biological samples are complex matrices. Co-eluting compounds can suppress the ionization of the target analyte in mass spectrometry (ion suppression) or present as isobaric interferences (compounds with the same mass), complicating accurate detection and quantification.[2][7]

  • Challenges of the Methyl Ester: While derivatization to a methyl ester is often performed to improve chromatographic properties or increase volatility for Gas Chromatography (GC), this step introduces its own set of problems. The reaction must be complete and reproducible, and the stability of the ester throughout the analytical process must be ensured. Incomplete derivatization leads to an underestimation of the analyte. Furthermore, the derivatization process itself can be a source of artifacts if not carefully controlled.[8]

Q2: What is the "gold standard" method for accurate quantification?

A: The consensus in the field is that mass spectrometry (MS) coupled with stable isotope dilution is the gold standard for accurate and precise quantification of nitrotyrosine.[5][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and versatile method.[10][11] It offers high specificity by monitoring a specific precursor ion and its characteristic fragment ions (a technique known as Selected Reaction Monitoring or MRM).[12] This triple-filtering process (retention time, precursor mass, fragment mass) minimizes interferences from the sample matrix.[11][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique often provides the highest sensitivity but requires a derivatization step, such as conversion to the methyl ester, to make the analyte volatile.[10][14] GC-based methods can achieve detection limits in the attomole (10⁻¹⁸ mole) range.[14]

The key to both methods is the use of a stable isotope-labeled internal standard (e.g., ¹³C₉- or ¹⁵N-labeled 2-Nitrotyrosine). This standard is chemically identical to the analyte but has a different mass. It should be added at the very beginning of sample preparation to account for analyte loss at every step, as well as for variations in derivatization efficiency and matrix-induced ion suppression.[1][9]

Q3: When should I use the methyl ester derivatization, and what are its specific implications?

A: Derivatization to this compound is primarily performed for two reasons:

  • To Enable GC-MS Analysis: Amino acids are not volatile. Esterification of the carboxylic acid group and acylation of the amino group are necessary to allow the compound to travel through a GC column.[14][15]

  • To Improve Chromatographic Performance in LC-MS: In some cases, derivatization can improve peak shape and reduce matrix effects by shifting the analyte to a cleaner region of the chromatogram.[8]

However, this step is a critical control point with potential pitfalls:

  • Artifactual Nitration: As highlighted by several studies, derivatization under acidic conditions (e.g., using acidic methanol) in the presence of contaminating nitrites can create the analyte from unmodified tyrosine.[6][8] It is crucial to remove nitrites before this step, for instance, through solid-phase extraction (SPE).[8]

  • Reaction Efficiency: The esterification reaction must be driven to completion. Inconsistent derivatization is a major source of poor reproducibility. You must validate the reaction conditions (time, temperature, reagent concentration) to ensure greater than 99% conversion.

  • Analyte Stability: The resulting ester must be stable under the storage and analytical conditions. Hydrolysis back to the free acid can occur, leading to signal loss.

Part 2: Troubleshooting Guide for Sample Preparation

This section provides actionable solutions to common problems encountered before the sample ever reaches the instrument.

Q4: I'm detecting 2-Nitrotyrosine in my negative controls. How do I eliminate this artifactual nitration?

A: This is a classic and pervasive problem. The cause is almost always the unintended nitration of abundant, unmodified tyrosine during your workflow.

The Mechanism of Artifact Formation: The primary culprit is the reaction between tyrosine, a source of nitrite (NO₂⁻), and an acidic environment. Acidic conditions convert nitrite into nitrous acid (HNO₂), which can generate potent nitrating agents that readily modify the phenol ring of tyrosine.[5][6]

Workflow for Preventing Artifactual Nitration

cluster_0 Sample Preparation Stages cluster_1 Critical Control Points & Solutions Start Biological Sample (Plasma, Tissue Homogenate) Protein_Prec Protein Precipitation (e.g., with Acetonitrile) Start->Protein_Prec Hydrolysis Protein Hydrolysis Protein_Prec->Hydrolysis Control_Reagents USE high-purity, nitrite-free reagents and water. SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Control_Hydrolysis AVOID Acid Hydrolysis (e.g., 6N HCl). USE Alkaline Hydrolysis (e.g., NaOH) or Enzymatic Digestion (e.g., Pronase). Hydrolysis->Control_Hydrolysis Deriv Derivatization (Methyl Ester Formation) SPE->Deriv Control_SPE USE SPE to remove nitrites and other interfering salts BEFORE derivatization. SPE->Control_SPE Analysis LC-MS/MS or GC-MS Analysis Deriv->Analysis cluster_Sample Sample Preparation cluster_Instrument Instrument Optimization cluster_Method Method Development Start Low Signal-to-Noise Increase_Amount Increase Starting Material Start->Increase_Amount Enrich Implement Enrichment Step Start->Enrich Tune Optimize Source Parameters (e.g., ESI voltage, gas flows) Start->Tune Dwell Increase MS Dwell Time on Target MRMs Start->Dwell NCI For GC-MS: Consider Negative Chemical Ionization (NCI) Start->NCI Deriv Optimize Derivatization for Signal Enhancement Start->Deriv Chroma Improve Chromatography (narrower peaks = taller peaks) Start->Chroma

Caption: Decision tree for systematically addressing low analytical signal.

Troubleshooting Steps:

  • Start with More Material: The simplest solution is often to increase the amount of starting tissue or plasma, if possible.

  • Implement an Enrichment Strategy: For extremely low-level samples, enrichment is often necessary.

    • Immunoaffinity Enrichment: Use an antibody specific to nitrotyrosine to capture and concentrate nitrated peptides from a protein digest. [3][4][16]This can dramatically increase the concentration of your target analyte prior to MS analysis.

  • Optimize MS Source Conditions: Systematically tune electrospray ionization (ESI) source parameters, including spray voltage, gas temperatures, and gas flows, to maximize the signal for your specific analyte and internal standard.

  • Increase Dwell Time: In your tandem MS (MRM) method, increase the acquisition time (dwell time) for the transitions of your analyte. This allows the detector to count ions for a longer period, improving the signal-to-noise ratio at the cost of acquiring fewer data points across the peak.

  • Consider Negative Chemical Ionization (NCI) for GC-MS: If using GC-MS, derivatizing with an electron-capturing group (like pentafluorobenzyl bromide) and analyzing in NCI mode can provide phenomenal sensitivity, often orders of magnitude better than standard electron ionization (EI). [7]

Q7: How do I ensure the peak I'm integrating is actually this compound and not an interference?

A: Peak identity confirmation is paramount and relies on the principles of tandem mass spectrometry and chromatography.

  • Use Tandem MS (MS/MS): Do not rely on single-stage MS (Selected Ion Monitoring, SIM). You must use MS/MS to isolate your precursor ion (the mass of the derivatized molecule) and fragment it, monitoring for at least two specific, high-intensity fragment ions (product ions). [7][12]The ratio of these two product ions should be constant across the chromatographic peak and consistent with that of a pure standard.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The endogenous analyte and the SIL-IS should co-elute perfectly. Any shift in retention time between the two indicates a chromatographic problem or a misidentification of the endogenous peak.

  • High-Resolution MS: If available, use a high-resolution mass spectrometer (e.g., Orbitrap or TOF). These instruments can measure mass with extreme accuracy (e.g., to four decimal places), allowing you to distinguish your analyte from other molecules that may have the same nominal mass but a different elemental composition. [1][17]4. Spike and Recovery: Spike a known, low amount of a pure standard into a real sample matrix. You should see a corresponding increase in your peak area, and the peak should retain the same retention time and product ion ratios.

Part 4: Reference Protocols & Data
Protocol: Artifact-Resistant Sample Prep for LC-MS/MS

This protocol is designed to minimize artifactual nitration and maximize recovery.

  • Homogenization & Internal Standard Spiking:

    • Homogenize tissue in a neutral buffer (e.g., phosphate-buffered saline) on ice.

    • Immediately add the stable isotope-labeled internal standard (¹³C₉-2-Nitrotyrosine) to the homogenate.

  • Protein Precipitation & Extraction:

    • Add 4 volumes of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen.

  • Alkaline Hydrolysis:[6]

    • Reconstitute the dried extract in 1M NaOH.

    • Incubate at 60°C for 4 hours to hydrolyze proteins and esters.

    • Neutralize the solution carefully with HCl.

  • Mixed-Mode SPE Cleanup:[18]

    • Condition a mixed-mode cation exchange SPE cartridge according to the manufacturer's instructions.

    • Load the neutralized hydrolysate.

    • Wash with a weak organic solvent (e.g., 0.1% formic acid in water, followed by methanol) to remove neutral and acidic interferences.

    • Elute with 5% ammonium hydroxide in methanol.

    • Dry the eluate under nitrogen.

  • Derivatization (if required for chromatography):

    • Reconstitute in the derivatization agent (e.g., 3N HCl in n-butanol for butyl ester formation, which can offer better stability and chromatographic properties)[8]. Incubate as optimized.

    • Dry again and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Table 1: Comparison of "Gold Standard" Analytical Methods
FeatureLC-MS/MSGC-MS/MS
Principle Separation in liquid phase, ionization via ESI, tandem MS detection.Separation in gas phase, ionization via EI or NCI, tandem MS detection.
Derivatization Not always required, but can improve performance. [8]Mandatory for volatility. [14][15]
Typical Sensitivity Low nM to high pM range. [12]Mid pM to high fM range, especially with NCI. [7][14]
Pros High throughput, suitable for a wider range of molecules, less sample prep if derivatization is avoided. [10][11]Extremely high sensitivity, excellent chromatographic resolution. [10]
Cons Susceptible to matrix effects (ion suppression), may have lower resolution than GC.Requires time-consuming and potentially artifact-prone derivatization steps, lower throughput. [10][19]
Best For Routine analysis, complex biological matrices, screening studies.Applications requiring the absolute lowest detection limits.
References
  • Frost, M. T., Halliwell, B., & Moore, K. P. (2000). Analysis of free and protein-bound nitrotyrosine in human plasma by a gas chromatography/mass spectrometry method that avoids nitration artifacts. Biochemical Journal, 345(Pt 3), 453–458. [Link]

  • Codreanu, S. G., Zhang, B., Sobecki, M., Billian, D. J., White, K. N., Tabb, D. L., & Liebler, D. C. (2014). Evaluation of a method for nitrotyrosine site identification and relative quantitation using a stable isotope-labeled nitrated spike-in standard and high resolution Fourier transform MS and MS/MS analysis. Journal of the American Society for Mass Spectrometry, 25(4), 565–575. [Link]

  • Koeck, T., & Fu, X. (2013). Proteomic approaches to analyze protein tyrosine nitration. Antioxidants & Redox Signaling, 19(11), 1247–1256. [Link]

  • David, F., & Sandra, P. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]

  • Rathgeb, A., Nefzger, H., Renz, M., Hannesschläger, G., & Zumbusch, A. (2021). Identification and Relative Quantification of Tyrosine Nitration in a Model Peptide Using Two-Dimensional Infrared Spectroscopy. The Journal of Physical Chemistry B, 125(31), 8829–8837. [Link]

  • Ghesquière, B., Gevaert, K., & Demol, H. (1999). Gas chromatographic-tandem mass spectrometric quantification of free 3-nitrotyrosine in human plasma at the basal state. Analytical Biochemistry, 274(1), 88–95. [Link]

  • Ferrer-Sueta, G., Campolo, N., & Radi, R. (2018). Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. Antioxidants & Redox Signaling, 28(16), 1465–1488. [Link]

  • Vieira, M., Rego, A. M., & Ferreira, R. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Biochimie, 123, 12-23. [Link]

  • Tsikas, D., & Duncan, M. W. (2014). Mass spectrometry and 3-nitrotyrosine: Strategies, controversies, and our current perspective. Mass Spectrometry Reviews, 33(5), 335–365. [Link]

  • Furtmüller, P. G., Zederbauer, M., Jantschko, W., Helm, J., Bogner, M., Jakopitsch, C., & Obinger, C. (2003). When is Mass Spectrometry Combined with Affinity Approaches Essential? A Case Study of Tyrosine Nitration in Proteins. Journal of the American Society for Mass Spectrometry, 14(7), 727–736. [Link]

  • Codreanu, S. G., Zhang, B., Sobecki, M., Billian, D. J., White, K. N., Tabb, D. L., & Liebler, D. C. (2014). Evaluation of a Method for Nitrotyrosine Site Identification and Relative Quantitation Using a Stable Isotope-Labeled Nitrated Spike-In Standard and High Resolution Fourier Transform MS and MS/MS Analysis. Molecules, 19(4), 4749-4765. [Link]

  • Yeo, W. S., Senevirathne, C., & Lee, J. S. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews, 33(2), 95–107. [Link]

  • Nitro-Tyrosine 2D Western Blot. (n.d.). Applied Biomics. [Link]

  • Ishii, T., Iuliano, L., & Praticò, D. (2003). A derivatization assay using gaschromatography/negative chemical ionization tandem mass spectrometry to quantify 3-nitrotyrosine in human plasma. Journal of Mass Spectrometry, 38(11), 1162–1168. [Link]

  • Corpas, F. J., Leterrier, M., Valderrama, R., Airaki, M., Chaki, M., Palma, J. M., & Barroso, J. B. (2018). Identification of Tyrosine and Nitrotyrosine with a Mixed-Mode Solid-Phase Extraction Cleanup Followed by Liquid Chromatography-Electrospray Time-of-Flight Mass Spectrometry in Plants. Methods in Molecular Biology, 1742, 163-172. [Link]

  • Moghaddam, M. F. (2014). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel, UQAM. [Link]

  • Zhang, Y., Chen, X., Yang, Y., & Chen, P. R. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. [Link]

  • Viera, L., Ye, Y. Z., Estévez, A. G., & Beckman, J. S. (1999). Immunohistochemical methods to detect nitrotyrosine. Methods in Enzymology, 301, 373–381. [Link]

  • Abu-Qare, A. W., & Abou-Donia, M. B. (2001). 3-Nitrotyrosine butyl ester: a novel derivative to assess tyrosine nitration in rat plasma by liquid chromatography-tandem mass spectrometry detection. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 241–251. [Link]

  • Hotchkiss, J. H. (2010). Measurement of oxidative stress parameters using liquid chromatography–tandem mass spectroscopy (LC–MS/MS). Journal of Chromatography B, 878(2), 175-181. [Link]

  • Gao, Y., Glasauer, S., & Su, Y. (2012). Quantification of nitrotyrosine in nitrated proteins. Analytical and Bioanalytical Chemistry, 403(8), 2377–2385. [Link]

  • Vieira, M., Rego, A. M., & Ferreira, R. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Revue de CIÊNCIA E INOVAÇÃO NA PROMOÇÃO DA SAÚDE, 2(1), 1-10. [Link]

  • He, Y., Yu, Y., & Zhang, Q. (2017). Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples. Journal of Proteome Research, 16(9), 3293–3301. [Link]

  • Ishida, T., Odagiri, F., Maruyama, S., Kobayashi, K., & Iida, T. (2005). Determination of nitrotyrosine and tyrosine by high-performance liquid chromatography with tandem mass spectrometry and immunohistochemical analysis in livers of mice administered acetaminophen. Journal of Chromatography B, 823(1), 35-41. [Link]

  • Tsikas, D., & Duncan, M. W. (2014). Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Mass Spectrometry Reviews, 33(5), 335-65. [Link]

  • He, Y., Yu, Y., & Zhang, Q. (2017). Selective Affinity Enrichment of Nitrotyrosine-Containing Peptides for Quantitative Analysis in Complex Samples. Journal of Proteome Research, 16(9), 3293–3301. [Link]

  • Loo, R. R., Loo, J. A., & Smith, R. D. (2010). Top-down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation With "Slow-Heating" Tandem Mass Spectrometry Methods. Journal of the American Society for Mass Spectrometry, 21(9), 1596–1606. [Link]

  • Jänisch, K., Lorenz, P., & Scheler, C. (2019). Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. Antioxidants, 8(12), 629. [Link]

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Technical Support Center: Synthesis of 3-Nitrotyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Nitrotyrosine Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. We will delve into the mechanistic underpinnings of the reaction to provide not just protocols, but a framework for rational optimization.

A Note on Nomenclature: While the term "2-Nitrotyrosine" is sometimes encountered, the standard and biologically relevant isomer formed via nitration of the tyrosine ring is 3-Nitrotyrosine, where the nitro group is positioned ortho to the hydroxyl group. This guide will refer to the target compound by its correct name, 3-Nitrotyrosine Methyl Ester.

Core Synthesis Principles: The Chemistry of Tyrosine Nitration

The synthesis of 3-Nitrotyrosine Methyl Ester involves two primary transformations: esterification of the carboxylic acid and electrophilic nitration of the aromatic ring. While these can be performed in either order, a common and effective strategy is the nitration of the pre-formed L-Tyrosine Methyl Ester.

The mechanism of tyrosine nitration is predominantly a free-radical process.[1][2][3] It is not a direct reaction with a nitrating agent like peroxynitrite, but rather with its radical decomposition products.[1] The key steps involve:

  • Formation of a Tyrosyl Radical: A one-electron oxidant abstracts a hydrogen atom from the phenolic hydroxyl group of tyrosine, generating a tyrosyl radical (Tyr•).[3][4]

  • Generation of Nitrogen Dioxide: The nitrating agent (e.g., peroxynitrous acid, formed from peroxynitrite) decomposes to form nitrogen dioxide (•NO₂) and other radicals like the hydroxyl radical (•OH).[5][6]

  • Radical-Radical Coupling: The tyrosyl radical and nitrogen dioxide combine in a diffusion-controlled reaction to form 3-Nitrotyrosine.[2][4]

Understanding this radical mechanism is crucial for troubleshooting, as it explains the formation of common byproducts, such as 3,3'-dityrosine, which arises from the dimerization of two tyrosyl radicals.[2]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I fix this?

Low yield is a frequent issue stemming from incomplete reactions, competing side reactions, or product loss during workup.[7][8] A systematic diagnosis is key.

Potential Cause 1: Incomplete Reaction

  • The Chemistry: The nitration reaction may not have proceeded to completion. This can be due to insufficient nitrating agent, non-optimal temperature, or short reaction time. Purity of the starting methyl benzoate is crucial, as impurities can lead to lower yields.[9]

  • Recommended Solution:

    • Monitor with TLC: Before quenching the reaction, use Thin-Layer Chromatography (TLC) to check for the presence of the starting material (L-Tyrosine Methyl Ester).

    • Optimize Temperature: Nitration of aromatic rings is highly temperature-dependent. The reaction should be kept cold (typically 0-15°C) during the addition of the nitrating acid to prevent side reactions.[9] Letting the reaction slowly warm to room temperature may be necessary for completion, but this must be monitored carefully.

    • Increase Reaction Time: If starting material persists at a low temperature, consider extending the reaction time before workup.

    • Reagent Purity: Ensure your L-Tyrosine Methyl Ester and nitrating agents (nitric and sulfuric acid) are of high purity and anhydrous where required.

Potential Cause 2: Formation of Side Products

  • The Chemistry: The tyrosyl radical intermediate is at the heart of the most significant side reaction: dimerization. Two tyrosyl radicals can couple to form 3,3'-dityrosine, a common byproduct that competes directly with the desired nitration pathway.[2][10] Over-nitration to form dinitro-tyrosine derivatives can also occur if conditions are too harsh.

  • Recommended Solution:

    • Control Stoichiometry: Use a modest excess of the nitrating agent (e.g., 1.1-1.3 equivalents of nitric acid). A large excess promotes over-nitration and other oxidative side reactions.

    • Maintain Low Temperature: As mentioned, lower temperatures disfavor the formation of many byproducts.[9]

    • Scavenge Radicals (Advanced): While not standard in this specific synthesis, in biological systems, antioxidants like glutathione can reduce the tyrosyl radical back to tyrosine, inhibiting nitration.[1] This highlights the delicate balance of radical species required. For chemical synthesis, the focus should be on controlling the reaction conditions.

Potential Cause 3: Product Loss During Workup/Purification

  • The Chemistry: The product, 3-Nitrotyrosine Methyl Ester, contains both a basic amino group and an acidic nitro-phenol group. It can be lost during aqueous extraction if the pH is not carefully controlled. Emulsification during extraction can also lead to significant product loss.

  • Recommended Solution:

    • Careful pH Adjustment: After quenching the reaction on ice, carefully neutralize the excess acid. Bring the pH to ~7-8 before extraction with an organic solvent like ethyl acetate. At this pH, the amino group is largely deprotonated, ensuring the product is soluble in the organic phase.

    • Use Brine: Wash the combined organic extracts with brine (saturated NaCl solution) to break up emulsions and remove excess water.

    • Check All Phases: Before discarding any aqueous layers or filter cakes, it is advisable to check them for your product via TLC.[8]

Troubleshooting_Yield start Low Yield Observed check_tlc Analyze Crude Reaction by TLC start->check_tlc workup_issue Product Lost During Workup/Purification start->workup_issue  If reaction appears clean  but isolated yield is low incomplete Incomplete Reaction check_tlc->incomplete  Starting Material  Remains side_products Major Side Products check_tlc->side_products  Multiple New Spots  (Besides Product) solution_incomplete Solutions: - Increase reaction time - Optimize temperature - Check reagent purity incomplete->solution_incomplete solution_side_products Solutions: - Maintain T < 15°C - Control stoichiometry - Slow reagent addition side_products->solution_side_products solution_workup Review Workup: - Control pH during extraction - Use brine to break emulsions - Check aqueous layers for product workup_issue->solution_workup

Caption: Troubleshooting workflow for diagnosing low product yield.

Q2: My final product is difficult to purify. How can I effectively remove the starting material and dityrosine byproduct?

Purification is challenging due to the similar polarities of the product, starting material, and key byproducts.

  • The Chemistry: 3-Nitrotyrosine Methyl Ester, L-Tyrosine Methyl Ester, and 3,3'-dityrosine are all polar, amphoteric molecules. Their separation requires exploiting subtle differences in their properties.

  • Recommended Solution: Column Chromatography

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a less polar solvent system (e.g., 1-2% methanol in dichloromethane or 30-40% ethyl acetate in hexanes) and gradually increase the polarity by increasing the concentration of the more polar solvent (methanol or ethyl acetate).

    • Monitoring: Collect small fractions and monitor them by TLC to identify which ones contain the pure product. The dityrosine byproduct is typically more polar than the desired product and will elute later.

  • Recommended Solution: Acid-Base Extraction

    • This technique can be used for a preliminary cleanup. The phenolic hydroxyl group of 3-nitrotyrosine is more acidic (pKa ≈ 7.2-7.5) than that of tyrosine (pKa ≈ 10).[1] This difference can be exploited. By carefully adjusting the pH of an aqueous solution, it may be possible to selectively extract one compound over the other, although this can be difficult to control. Chromatography is generally more reliable for achieving high purity.

Frequently Asked Questions (FAQs)

Q: What is the best order of operations: nitration then esterification, or esterification then nitration? A: Both routes are viable. However, performing the esterification first (synthesizing L-Tyrosine Methyl Ester) is often preferred. This protects the carboxylic acid from potential side reactions with the strong nitrating mixture and simplifies the subsequent nitration step, as the starting material is more soluble in common organic solvents.

Q: Can I use other nitrating agents besides HNO₃/H₂SO₄? A: While a nitric acid/sulfuric acid mixture is the classic and most direct method for this scale of synthesis,[9] other reagents can nitrate tyrosine. Peroxynitrite is the key biological nitrating agent but is often generated in situ and can be difficult to handle.[10] Tetranitromethane has also been used historically but is explosive and highly toxic. For most lab-scale preparations, HNO₃/H₂SO₄ offers the best balance of reactivity, cost, and control.

Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. Look for the characteristic shifts of the aromatic protons on the nitro-substituted ring and the methyl ester singlet (~3.7-3.8 ppm).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • TLC: A quick and easy way to assess purity. A pure product should appear as a single spot.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Data Presentation

The success of the nitration step is highly dependent on reaction conditions. The following table summarizes key parameters and their impact on the outcome.

ParameterRecommended RangeRationale & Potential Issues
Temperature 0°C to 15°CLower temperatures minimize side reactions like dimerization and over-nitration. Yields drop significantly at higher temperatures.[9]
Nitric Acid (eq.) 1.1 - 1.3A slight excess drives the reaction to completion. Large excesses lead to oxidation and dinitro byproducts.
Reaction Time 1 - 4 hoursMust be monitored by TLC. Insufficient time leads to incomplete reaction; excessive time can increase byproduct formation.
Solvent Conc. H₂SO₄Acts as both solvent and catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-L-tyrosine Methyl Ester

This protocol is a representative method and should be adapted and optimized based on your specific laboratory conditions.

Materials:

  • L-Tyrosine methyl ester (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-Tyrosine methyl ester in concentrated sulfuric acid at 0°C (ice bath). Use approximately 5-10 mL of acid per gram of starting material.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the stirred tyrosine solution over 30-60 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0°C and 10°C throughout the addition. [9]

  • After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., by taking a small aliquot, quenching it in water, neutralizing, extracting, and spotting on a TLC plate).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Carefully neutralize the cold aqueous solution to a pH of ~7-8 by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

  • Dissolve the crude product from Protocol 1 in a minimal amount of the eluent or DCM.

  • Load the dissolved sample onto the column.

  • Elute the column with your chosen solvent system. A gradient from a lower polarity (e.g., 50% Ethyl Acetate in Hexane) to a higher polarity (e.g., 80-100% Ethyl Acetate) is often effective.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure 3-Nitro-L-tyrosine Methyl Ester.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification start L-Tyrosine Methyl Ester dissolve Dissolve in H₂SO₄ at 0°C start->dissolve add_nitrating Add HNO₃/H₂SO₄ (0-10°C) dissolve->add_nitrating react Stir at 0-5°C (Monitor by TLC) add_nitrating->react quench Quench on Ice react->quench neutralize Neutralize with NaHCO₃ (pH 7-8) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry & Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography analyze Analyze Fractions by TLC chromatography->analyze combine Combine Pure Fractions & Concentrate analyze->combine final_product Pure 3-Nitrotyrosine Methyl Ester combine->final_product

Caption: General workflow for synthesis and purification.

References

  • Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC - NIH.
  • Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PubMed Central.
  • Nitric oxide, oxidants, and protein tyrosine nitration - PNAS.
  • Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects | Accounts of Chemical Research.
  • Mechanisms of Peroxynitrite-Mediated Nitration of Tyrosine - ACS Publications.
  • Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC - PubMed Central.
  • Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modific
  • Oxidative Damage and Tyrosine Nitration from Peroxynitrite - ACS Publications.
  • Technical Support Center: O-Methyl-D-tyrosine Synthesis - Benchchem. BenchChem.
  • Preparation method of L-tyrosine derivative - Google Patents.
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Organic Syntheses.
  • 3-Nitrotyrosine butyl ester: a novel derivative to assess tyrosine nitration in rat plasma by liquid chromatography-tandem mass spectrometry detection - PubMed.
  • Dealing with low yield during the chemical synthesis of Purpurin. - Benchchem. BenchChem.
  • Identification of Tyrosine and Nitrotyrosine with a Mixed-Mode Solid-Phase Extraction Cleanup Followed by Liquid Chromatography-Electrospray Time-of-Flight Mass Spectrometry in Plants - PubMed.

Sources

Technical Support Center: Resolving Co-elution Issues in 2-Nitrotyrosine Methyl Ester Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Nitrotyrosine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically focusing on co-elution. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your method development and troubleshooting efforts.

Introduction: The Challenge of this compound Analysis

2-Nitrotyrosine is a critical biomarker for nitrative stress, implicated in a range of pathologies.[1][2][3] Its analysis, often performed after derivatization to its methyl ester for improved volatility and chromatographic behavior in Gas Chromatography (GC), or for altered selectivity in High-Performance Liquid Chromatography (HPLC), presents unique challenges.[4][5] Co-elution, the incomplete separation of the target analyte from other compounds in the sample matrix, is a frequent and critical issue that can lead to inaccurate quantification and misidentification.[2][6]

This guide provides a structured, question-and-answer-based approach to systematically identify and resolve co-elution problems in your this compound analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Identifying Co-elution

Q1: My chromatogram for this compound shows a single, symmetrical peak, but I suspect co-elution. How can I confirm this?

A1: A visually perfect peak shape does not guarantee purity.[2] Co-elution can occur with compounds of very similar chromatographic properties, resulting in a single, merged peak. Here’s how to investigate:

  • Mass Spectrometry (MS) is Your Primary Tool: If you are using a mass spectrometer detector (which is highly recommended for this type of analysis), you can assess peak purity by examining the mass spectra across the peak.[2]

    • Scan Analysis: In full-scan mode, acquire spectra from the beginning, apex, and end of the peak. If the spectra are not identical, it's a strong indication of a co-eluting compound.

    • Extracted Ion Chromatograms (EICs): Generate EICs for the expected m/z of this compound and other potential contaminants. If the peak shapes or retention times of these EICs are slightly different, it confirms co-elution. For instance, you can monitor for ions characteristic of other derivatized amino acids that might be present in your sample.[7]

  • Diode Array Detector (DAD) for HPLC: If using HPLC with a DAD, the peak purity function can be employed. This tool compares the UV-Vis spectra across the peak. A non-uniform spectral profile is indicative of co-elution.

Q2: I'm observing a shoulder on my this compound peak. What are the likely culprits?

A2: A shoulder is a more obvious sign of co-elution. For this compound, the most probable co-eluting species are:

  • Positional Isomers: The nitration of tyrosine can produce not only 2-Nitrotyrosine but also 3-Nitrotyrosine and dityrosine. While the derivatization to a methyl ester will alter their chromatographic behavior, they remain structurally very similar and are prime candidates for co-elution. The separation of these isomers is a known analytical challenge.[8]

  • Other Derivatized Amino Acids: In complex biological samples, other amino acids will also be derivatized to their methyl esters. Depending on the chromatographic conditions, some of these may have retention times very close to your target analyte.[9]

  • Matrix Components: Components from the biological matrix (e.g., plasma, tissue homogenate) can also be derivatized or may inherently co-elute.

Below is a workflow to diagnose the cause of a shouldered peak:

Caption: Diagnostic workflow for a shouldered chromatographic peak.

Section 2: Resolving Co-elution - Chromatographic Strategies

Q3: How can I improve the separation of this compound from its co-eluting isomers using HPLC?

A3: Resolving isomers often requires optimizing the selectivity of your chromatographic system. Here’s a systematic approach:

  • Mobile Phase Optimization:

    • Modify the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity and improve separation.

    • Adjust the pH: The ionization state of the nitro group and any other ionizable functionalities can be manipulated by changing the mobile phase pH. This can significantly impact retention and selectivity on a reversed-phase column.[10]

    • Fine-tune the Gradient: A shallower gradient around the elution time of your analyte can increase the separation between closely eluting peaks.[11]

  • Stationary Phase Selection:

    • Change the Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer different selectivity for aromatic and slightly polar compounds like this compound.

  • Temperature Optimization:

    • Vary the Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of solute partitioning, which can sometimes improve resolution.[10]

Experimental Protocol: HPLC Method Optimization for Isomer Separation

  • Initial Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B in 20 minutes

    • Flow Rate: 1 mL/min

    • Temperature: 30°C

    • Detection: DAD and/or MS

  • Optimization Steps:

    • Step 1 (Gradient Modification): Based on the initial run, create a shallower gradient around the elution time of the isomers. For example, if they elute between 10 and 12 minutes, modify the gradient to go from 30% to 40% B over 10 minutes in that region.

    • Step 2 (Solvent Change): Replace Acetonitrile with Methanol as Mobile Phase B and re-run the optimized gradient.

    • Step 3 (pH Adjustment): Prepare Mobile Phase A with different pH values (e.g., pH 3, 5, and 7 using appropriate buffers like phosphate or acetate) and repeat the analysis.

    • Step 4 (Column Screening): If co-elution persists, test a Phenyl-Hexyl and a polar-embedded column with the most promising mobile phase conditions.

Q4: For GC-MS analysis, what are the key parameters to adjust to resolve co-elution?

A4: In GC, the primary factors influencing separation are the temperature program and the stationary phase of the column.

  • Temperature Program Optimization:

    • Lower the Initial Temperature: A lower starting temperature can improve the focusing of analytes at the head of the column, leading to sharper peaks and better resolution of early eluting compounds.

    • Slow the Temperature Ramp Rate: A slower ramp rate increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting compounds.[9]

  • Column Selection:

    • Stationary Phase Polarity: If you are using a non-polar column (e.g., DB-5ms), switching to a more polar column (e.g., a wax column like Carbowax or a mid-polarity column) can dramatically change the elution order and resolve co-eluting compounds based on differences in polarity.[9]

    • Column Dimensions: A longer column will provide more theoretical plates and thus better resolving power. A narrower internal diameter can also increase efficiency.

Data Summary: GC Column Characteristics for Amino Acid Ester Analysis

Stationary PhasePolarityRecommended For
5% Phenyl-Methylpolysiloxane (e.g., DB-5)LowGeneral purpose, good for separating compounds based on boiling point.
50% Phenyl-Methylpolysiloxane (e.g., DB-17)IntermediateEnhanced selectivity for aromatic and moderately polar compounds.
Polyethylene Glycol (e.g., Carbowax)HighSeparation of polar compounds based on hydrogen bonding potential.
Section 3: The Role of Derivatization and Sample Preparation

Q5: Could my derivatization procedure be contributing to the co-elution problem?

A5: Yes, the derivatization step is critical and can be a source of analytical issues.

  • Incomplete Derivatization: If the methylation of the carboxylic acid group is incomplete, you will have both the derivatized and underivatized forms of 2-Nitrotyrosine, which will have different retention times and could potentially co-elute with other compounds.

  • Side Reactions: The conditions used for derivatization could potentially lead to the formation of byproducts that may interfere with the analysis.

  • Artifactual Nitration: It has been reported that artifactual nitration of tyrosine can occur during sample preparation, especially in the presence of nitrate.[12] This could generate isomers that co-elute with your target analyte.

Protocol: Verifying Derivatization Efficiency

  • Prepare a standard solution of 2-Nitrotyrosine.

  • Derivatize the standard using your established protocol.

  • Analyze the derivatized standard by GC-MS or LC-MS.

  • Examine the chromatogram for the presence of the underivatized 2-Nitrotyrosine peak.

  • If a significant amount of the underivatized form is present, optimize the derivatization reaction (e.g., increase reaction time, temperature, or reagent concentration).

Section 4: Mass Spectrometry as a Solution

Q6: If I cannot achieve complete chromatographic separation, can I still accurately quantify this compound?

A6: In some cases, yes. This is a key advantage of using mass spectrometry.[7]

  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): If the co-eluting compounds have different mass spectra, you can use SIM (for GC-MS or LC-MS) or MRM (for LC-MS/MS) to selectively detect and quantify your analyte.[6] This involves monitoring only the m/z values that are unique to this compound.

Workflow for MS-based resolution of co-elution:

Caption: Using MS to overcome chromatographic co-elution.

Table: Potential MS Parameters for this compound (Illustrative)

ParameterSettingRationale
Ionization ModeElectron Ionization (GC-MS) or Electrospray Ionization (LC-MS)EI provides reproducible fragmentation patterns. ESI is a soft ionization technique suitable for LC-MS.
Precursor Ion (for MS/MS)[M+H]+ or M+. of this compoundThe molecular ion or protonated molecule of the analyte.
Product Ions (for MS/MS)Specific fragments resulting from the loss of the methoxycarbonyl group or the nitro group.These fragments can be used for specific detection in MRM mode.

Note: Optimal parameters should be determined empirically.

References

  • Hefnawy, M. M., & Al-Majed, A. A. (2006). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. Journal of Liquid Chromatography & Related Technologies, 22(10), 1527-1538. [Link]

  • Ghesquière, B., et al. (2013). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews, 33(3), 201-213. [Link]

  • Thomas, S. R., et al. (2013). Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Free Radical Biology and Medicine, 65, 92-107. [Link]

  • ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?. [Link]

  • Ishii, T., et al. (2002). A derivatization assay using gaschromatography/negative chemical ionization tandem mass spectrometry to quantify 3-nitrotyrosine in human plasma. Journal of Chromatography B, 775(1), 57-66. [Link]

  • Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8874986. [Link]

  • Peters, K. E., et al. (2013). Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling, 19(11), 1247-1256. [Link]

  • Irie, M., et al. (2001). Determination of Nitrotyrosine by HPLC-ECD and Its Application. Journal of Health Science, 47(5), 455-459. [Link]

  • Kalli, A., & Hess, S. (2010). Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods. Analytical Chemistry, 82(17), 7355-7362. [Link]

  • Chromatography Forum. (2015). Co-elution problem for GC-MS. [Link]

  • Van den Oetelaar, P. J., et al. (2001). 3-Nitrotyrosine butyl ester: a novel derivative to assess tyrosine nitration in rat plasma by liquid chromatography-tandem mass spectrometry detection. Analytical Biochemistry, 291(1), 118-126. [Link]

  • ResearchGate. (2014). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. [Link]

  • David, F., & Sandra, P. (2011). Derivatization Methods in GC and GC/MS. In Gas Chromatography. InTech. [Link]

  • Ferreira, I. M., et al. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Journal of Chromatography B, 1046, 153-160. [Link]

  • Google Patents. (1986). Process for the isolation of the methyl ester of m-nitrobenzoic acid.
  • LCGC International. (2023). Quality Control in GC–MS Analysis of Amino Acids. [Link]

  • Tsikas, D., et al. (1999). Gas chromatographic-tandem mass spectrometric quantification of free 3-nitrotyrosine in human plasma at the basal state. Analytical Biochemistry, 273(1), 54-61. [Link]

  • ReCIPP. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. [Link]

  • Kim, D. W., et al. (2005). Synthesis of isomers of 18F-labelled amino acid radiopharmaceutical: position 2- and 3-L-18F-alpha-methyltyrosine using a separation and purification system. Applied Radiation and Isotopes, 62(6), 963-968. [Link]

  • Tsikas, D. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 11(10), 665. [Link]

  • YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]

  • Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. [Link]

Sources

Technical Support Center: Quantification of 2-Nitrotyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the accurate quantification of 2-Nitrotyrosine methyl ester. As a critical biomarker for nitrosative stress, precise measurement of this analyte is paramount in many areas of research and drug development. This guide provides in-depth answers to common questions and solutions to problems you may encounter during your liquid chromatography-mass spectrometry (LC-MS) based experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and best practices for designing a robust quantitative assay for this compound.

Q1: What is the ideal type of internal standard for quantifying this compound?

The gold standard and most reliable internal standard (IS) for the quantification of this compound by mass spectrometry is a stable isotope-labeled (SIL) version of the analyte itself.[1][2] SIL internal standards are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, or ²H/D).[3]

Q2: Why is a Stable Isotope-Labeled (SIL) internal standard so strongly recommended?

A SIL internal standard is considered ideal because it has nearly identical physicochemical properties to the endogenous analyte you are measuring.[1][2] This structural and chemical similarity ensures that the IS behaves in the same manner as your target analyte throughout the entire experimental workflow.[4]

Key advantages include:

  • Correction for Sample Preparation Variability: Any loss of analyte during extraction, derivatization, or other sample handling steps will be mirrored by a proportional loss of the SIL-IS.[5][6] Adding the IS at the very beginning of your sample preparation ensures it accounts for variability across the entire process.[2][4]

  • Compensation for Matrix Effects: In complex biological samples, co-eluting substances can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect".[5] Because the SIL-IS has the same molecular structure and co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[5] The ratio of the analyte signal to the IS signal remains constant, correcting for this potentially significant source of error.

  • Improved Accuracy and Precision: By normalizing the analyte's signal to the IS's signal, you can correct for variations in injection volume, instrument response drift, and other systematic and random errors, leading to significantly more accurate and reproducible results.[1][7]

Q3: What specific SIL internal standards should I consider for this compound?

The best choice is a SIL-IS with a sufficient mass difference from the analyte to avoid isotopic crosstalk, where the signal from one compound interferes with the other. A mass shift of +4 Da or more is generally recommended.[5]

Recommended Internal Standards:

  • ¹³C-labeled 2-Nitrotyrosine: Using a standard like [¹³C₆]-3-Nitro-L-tyrosine is an excellent option. After derivatization to its methyl ester, it will have a +6 Da mass difference from the analyte.

  • ¹⁵N-labeled 2-Nitrotyrosine: A standard with ¹⁵N labeling in both the amino and nitro groups ([¹⁵N₂]-3-Nitro-L-tyrosine) would provide a +2 Da shift. A combination of ¹³C and ¹⁵N labeling is even better if available. A method using a ¹⁵N-labeled standard generated via ¹⁵N-labeled peroxynitrite has been successfully developed.[8][9]

  • Deuterated (²H) 2-Nitrotyrosine: Deuterated standards, such as 3-nitro-2,5,6-d₃-L-tyrosine, are also effective and have been used successfully.[10] However, it is important to be aware that heavy deuteration can sometimes cause a slight shift in chromatographic retention time, which could lead to differential matrix effects if the analyte and IS do not perfectly co-elute.[5]

Q4: At what concentration should I add the internal standard?

The internal standard should be added at a single, consistent concentration across all samples, including calibrators and quality controls.[4] A common practice is to use a concentration that produces a signal response roughly in the middle of your calibration curve's range. Some recommend matching the IS concentration to be about one-third to one-half of the upper limit of quantification (ULOQ) of your analyte.[5] This ensures a robust signal without risking detector saturation.

Q5: When is the correct time to add the internal standard during my workflow?

To correct for all potential sources of analyte loss and variability, the internal standard should be added at the earliest possible stage of the sample preparation process.[2] For biological fluids like plasma or cell lysates, this means adding the IS directly to the sample before any protein precipitation, extraction, or derivatization steps.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the quantification of this compound using an internal standard.

Q1: I am seeing poor signal or no signal at all for my internal standard. What could be the cause?
  • Cause 1: Degradation of the Internal Standard.

    • Explanation: 2-Nitrotyrosine and its esters can be sensitive to light and temperature. Improper storage of your stock solution or working solutions could lead to degradation.

    • Solution: Store stock solutions in amber vials at -80°C. Prepare fresh working solutions regularly and minimize their exposure to light and room temperature.

  • Cause 2: Incorrect Spiking.

    • Explanation: A simple mistake in pipetting or a failure to ensure the IS solution is fully homogenized before use can lead to inconsistent or absent signal.[6]

    • Solution: Use calibrated pipettes. Always vortex your IS working solution before adding it to samples. For frozen solutions, ensure they are completely thawed and mixed before use.[6]

  • Cause 3: Mass Spectrometer Tuning/Settings.

    • Explanation: The instrument may not be properly tuned for the mass-to-charge ratio (m/z) of your internal standard, or the collision energy for its fragmentation might be suboptimal.

    • Solution: Infuse a solution of the internal standard directly into the mass spectrometer to optimize the precursor and product ion settings (for MS/MS) and ensure the instrument is sensitive for that specific m/z.

Q2: My results are inconsistent and not reproducible. Why is my quantification inaccurate?
  • Cause 1: Inconsistent Internal Standard Addition.

    • Explanation: As the entire calculation relies on the ratio of the analyte to the IS, any variability in the amount of IS added will directly translate to quantitative error.[6]

    • Solution: Implement a strict and consistent procedure for adding the IS. Using an automated liquid handler can improve precision. Gravimetric preparation of solutions is often more accurate than volumetric.[6]

  • Cause 2: Isotopic Crosstalk/Interference.

    • Explanation: The signal from the analyte may be interfering with the IS signal, or vice-versa. This can happen if the mass difference is too small (e.g., +1 or +2 Da) and the natural isotopic abundance of the analyte (the M+1 or M+2 peak) contributes to the IS signal.[7][11] It can also occur if the SIL-IS contains a small amount of unlabeled analyte as an impurity.[11]

    • Solution:

      • Select an IS with a larger mass difference (≥4 Da is ideal).[5]

      • Check the purity of your IS. Analyze a high-concentration solution of the IS alone to see if there is any signal in the analyte's mass channel.

      • Use high-resolution mass spectrometry. Sufficiently high resolution can distinguish between the analyte's isotopic peak and the IS signal, even with small mass differences.[9][12]

  • Cause 3: Non-Linearity due to IS Concentration.

    • Explanation: If the analyte concentration is extremely high, it can suppress the ionization of the internal standard, leading to a non-linear response and inaccurate quantification, especially at the high end of the curve.[13]

    • Solution: Ensure your IS concentration is appropriate for the expected analyte concentration range. If samples contain very high levels of the analyte, they may need to be diluted to fall within the calibrated range of the assay.[13]

Q3: I'm observing a chromatographic shift between my analyte and my deuterated internal standard. Is this a problem?
  • Explanation: Yes, this can be a significant problem. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts from a reverse-phase LC column.[5] If the separation is large enough, the analyte and the IS will experience different matrix effects as they elute at different times, which defeats the primary purpose of using a SIL-IS.

  • Solution:

    • Optimize Chromatography: Adjust your LC gradient to ensure the peaks are as sharp and as close together as possible.

    • Switch to a ¹³C or ¹⁵N-labeled IS: These standards have virtually no chromatographic shift relative to the analyte and are the preferred choice to avoid this issue.[5]

Experimental Protocols & Data
Protocol 1: Sample Preparation and Internal Standard Spiking

This protocol provides a general workflow for preparing a biological sample for this compound analysis.

  • Sample Collection: Collect plasma or tissue samples and store them immediately at -80°C.

  • Internal Standard Preparation: Prepare a working solution of your chosen SIL-IS (e.g., [¹³C₆]-3-Nitrotyrosine) in an appropriate solvent (e.g., 50:50 methanol:water). The concentration should be determined during method development.

  • Sample Thawing & Spiking: Thaw biological samples on ice. To 100 µL of sample (plasma, tissue homogenate, etc.), add 10 µL of the IS working solution. Vortex briefly. This step is critical and must be done for every sample, standard, and QC.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the pellet.

  • Derivatization to Methyl Ester:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of 3N HCl in n-butanol (or methanol for methyl ester).

    • Heat at 65°C for 30 minutes.

    • Evaporate to dryness again under nitrogen.

  • Final Reconstitution: Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC autosampler vial.[14]

Table 1: Example Mass Spectrometry Parameters

The following table provides theoretical m/z values for use in a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Actual values must be optimized empirically on your instrument.

CompoundFormulaPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Notes
This compoundC₁₀H₁₂N₂O₅241.08195.09Loss of NO₂
[¹³C₆]-2-Nitrotyrosine methyl ester (IS)C₄¹³C₆H₁₂N₂O₅247.10201.11Loss of NO₂ (+6 Da shift)
[d₃]-2-Nitrotyrosine methyl ester (IS)C₁₀H₉D₃N₂O₅244.10198.11Loss of NO₂ (+3 Da shift)
Visualizations
Workflow for Quantitative Analysis

The following diagram illustrates the complete workflow from sample collection to data analysis, highlighting the critical placement of the internal standard addition step.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with SIL Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Deriv Derivatization to Methyl Ester Extract->Deriv Recon Final Reconstitution Deriv->Recon LCMS LC-MS/MS Analysis Recon->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Calib Quantify against Calibration Curve Ratio->Calib Result Final Concentration Calib->Result

Caption: Workflow for SIL-IS based quantification of this compound.

Rationale for Using a Stable Isotope-Labeled Internal Standard

This diagram explains the logical basis for why a SIL-IS is effective at correcting for experimental variability.

G cluster_process Analytical Process Analyte Analyte (2-Nitrotyrosine ME) Variability Experimental Variability - Extraction Loss - Injection Volume - Ion Suppression IS SIL Internal Standard ([13C6]-2-Nitrotyrosine ME) Analyte_Processed Analyte Signal (Affected by Variability) Variability->Analyte_Processed affects IS_Processed IS Signal (Affected Equally) Variability->IS_Processed affects Ratio Ratio Calculation (Analyte Signal / IS Signal) Variability is Canceled Out Analyte_Processed->Ratio IS_Processed->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Logic diagram illustrating how SIL-IS corrects for experimental error.

References
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Crawford Scientific.
  • Zhang, Y., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS Omega.
  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). MDPI.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK.
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). PMC - PubMed Central.
  • Fay, L.B., et al. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Imre Blank's.
  • Ensuring accuracy and reproducibility in isotope dilution methods. (n.d.). Benchchem.
  • Isotope dilution mass spectrometry: some present limitations and possibilities to overcome these. (n.d.). INIS-IAEA.
  • Fay, L.B., et al. (2000). Stable isotope dilution assay mass spectrometry in flavour research: internal standard and calibration issues. ResearchGate.
  • Jian, W., et al. (2010). Potential bias and mitigations when using stable isotope labeled parent drug as internal standard for LC-MS/MS quantitation of metabolites. PubMed.
  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.
  • Evaluation of a method for nitrotyrosine site identification and relative quantitation using a stable isotope-labeled nitrated spike-in standard and high resolution fourier transform MS and MS/MS analysis. (2014). PubMed.
  • Yi, D., et al. (n.d.). Quantification of nitrotyrosine in nitrated proteins. PMC - NIH.
  • Evaluation of a Method for Nitrotyrosine Site Identification and Relative Quantitation Using a Stable Isotope-Labeled Nitrated Spike-In Standard and High Resolution Fourier Transform MS and MS/MS Analysis. (2014). MDPI.
  • Internal Standard for Food. (n.d.). MedChemExpress.
  • Evaluation of a Method for Nitrotyrosine Site Identification and Relative Quantitation Using a Stable Isotope-Labeled Nitrated Spike-In Standard and High Resolution Fourier Transform MS and MS/MS Analysis. (2014). PMC - NIH.
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Validation & Comparative

A Comparative Guide to Nitrotyrosine Isomers: 2-Nitrotyrosine Methyl Ester vs. 3-Nitrotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular signaling and pathology, the post-translational modification of proteins plays a pivotal role. Among these modifications, the nitration of tyrosine residues to form nitrotyrosine has emerged as a critical marker of nitroxidative stress, implicated in a host of physiological and pathological processes. This guide provides a comprehensive comparison of two key molecules in this domain: the widely studied 3-nitrotyrosine and its lesser-known isomer, 2-Nitrotyrosine, presented here as its methyl ester derivative for enhanced stability and cell permeability in experimental settings.

This document will delve into the nuanced differences in their chemical properties, synthesis, biological implications, and the analytical methodologies required for their distinction and quantification. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of studying these important biomarkers.

Introduction to Tyrosine Nitration: Beyond a Simple Modification

Tyrosine nitration is the addition of a nitro group (-NO2) to one of the two equivalent ortho positions (C3 or C5) or the less favored meta position (C2 or C6) of the phenolic ring of a tyrosine residue. This process is not a random event but is often a consequence of the cellular environment, particularly under conditions of inflammation and oxidative stress where reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻) and nitrogen dioxide (•NO₂) are abundant.[1][2] The formation of 3-nitrotyrosine is the most commonly studied outcome of tyrosine nitration in biological systems.[3]

The position of the nitro group profoundly influences the molecule's physicochemical properties, including the acidity of the phenolic hydroxyl group, its redox potential, and its overall steric and electronic profile.[4] These alterations can have significant downstream consequences, affecting protein structure, function, and signaling pathways.[5] While 3-nitrotyrosine is a well-established biomarker for nitroxidative stress, the biological relevance of 2-nitrotyrosine is less understood, making a direct comparison essential for a complete understanding of tyrosine nitration pathways.

Chemical Structure and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between 2-Nitrotyrosine methyl ester and 3-nitrotyrosine lies in the position of the nitro group on the aromatic ring. This seemingly subtle variation leads to significant differences in their chemical behavior.

G cluster_0 This compound cluster_1 3-Nitrotyrosine a This compound C₁₀H₁₂N₂O₅ b c 3-Nitrotyrosine C₉H₁₀N₂O₅ d

Figure 1. Chemical structures of this compound and 3-Nitrotyrosine.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Inferred)3-NitrotyrosineKey Differences & Implications
Molecular Formula C₁₀H₁₂N₂O₅C₉H₁₀N₂O₅The methyl ester adds a C and two H atoms, increasing lipophilicity.
Molecular Weight ~256.21 g/mol 226.19 g/mol [6]The methyl ester has a higher molecular weight.
pKa (Phenolic OH) Expected to be lower than tyrosine~7.2-7.5[4]The electron-withdrawing nitro group significantly lowers the pKa compared to tyrosine (~10). The ortho-position in 2-NT may lead to intramolecular hydrogen bonding, potentially altering its acidity compared to 3-NT.
Steric Hindrance HighModerateThe ortho-nitro group in 2-NT creates significant steric hindrance around the phenolic hydroxyl and the amino acid backbone.[2] This can impact its interaction with enzymes and antibodies.
Electronic Effects Strong inductive and resonance effects at the ortho position.[2]Inductive and resonance effects at the meta position.The position of the nitro group alters the electron distribution in the aromatic ring, influencing reactivity.
Solubility Higher in organic solventsHigher in aqueous solutionsThe methyl ester group increases hydrophobicity, making it more suitable for cell-based assays where membrane permeability is desired.

Synthesis and Derivatization: Preparing the Tools for Research

The synthesis of 3-nitrotyrosine is well-established, typically involving the nitration of L-tyrosine using reagents like tetranitromethane or peroxynitrite.[3] The synthesis of 2-Nitrotyrosine is less common but can be achieved through specific nitrating agents or multi-step synthetic routes. The methyl ester of 2-nitrotyrosine is then prepared via standard esterification procedures.

General Esterification Protocol for Nitrotyrosine:

This protocol describes a general method for the synthesis of the methyl ester hydrochloride, which can be adapted for both 2- and 3-nitrotyrosine.

G A Start: Nitrotyrosine B Suspend in Methanol A->B C Cool to 0°C B->C D Slowly add Thionyl Chloride C->D E Reflux the mixture D->E F Monitor reaction by TLC E->F Completion G Cool to RT F->G H Evaporate solvent G->H I End: Nitrotyrosine Methyl Ester Hydrochloride H->I

Figure 2. Workflow for the esterification of nitrotyrosine.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 1 equivalent of the desired nitrotyrosine isomer (2-nitrotyrosine or 3-nitrotyrosine) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Esterification: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.5-2 equivalents) dropwise to the stirred suspension.

    • Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then acts as a catalyst for the Fischer esterification of the carboxylic acid. This method is effective for amino acids as it also protects the amino group as its hydrochloride salt, preventing side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is the nitrotyrosine methyl ester hydrochloride.

  • Purification (Optional): The crude product can be purified by recrystallization from an appropriate solvent system, such as methanol/ether, to obtain a product of high purity.

Biological Formation and Significance: A Tale of Selectivity and Consequence

The formation of 3-nitrotyrosine in biological systems is a hallmark of nitroxidative stress.[3] It is generated through the reaction of tyrosyl radicals with nitrogen dioxide (•NO₂), a process often initiated by peroxynitrite.[1] The presence of 3-nitrotyrosine in proteins can lead to a loss or gain of function, alter protein-protein interactions, and trigger immunological responses.[1]

The in vivo formation of 2-nitrotyrosine is less documented. However, its formation is theoretically possible under similar conditions of nitroxidative stress. The selectivity of nitration (ortho vs. meta) is influenced by the local protein environment, the nature of the nitrating agent, and the accessibility of the tyrosine residue.[7] The steric hindrance of the protein backbone may favor the formation of the 3-nitro isomer over the 2-nitro isomer in many cases.

G cluster_0 Nitroxidative Stress RNS Reactive Nitrogen Species (e.g., ONOO⁻, •NO₂) Tyrosine Tyrosine Residue in Protein RNS->Tyrosine Oxidation Tyr_radical Tyrosyl Radical Tyrosine->Tyr_radical NT3 3-Nitrotyrosine Tyr_radical->NT3 Reaction with •NO₂ (less steric hindrance) NT2 2-Nitrotyrosine Tyr_radical->NT2 Reaction with •NO₂ (more steric hindrance) Function Altered Protein Function NT3->Function NT2->Function

Figure 3. Simplified pathway of tyrosine nitration leading to 2- and 3-nitrotyrosine.

Analytical Detection and Differentiation: The Mass Spectrometry Perspective

Mass spectrometry (MS) is a powerful tool for the detection and quantification of nitrotyrosine isomers.[8][9][10] The addition of a nitro group results in a characteristic mass shift of +45 Da. However, distinguishing between 2- and 3-nitrotyrosine requires careful analysis of their fragmentation patterns in tandem mass spectrometry (MS/MS).

Table 2: Mass Spectrometric Analysis

Analytical TechniqueApplication to Nitrotyrosine AnalysisExpected Differences between Isomers
High-Resolution MS Accurate mass measurement to confirm the elemental composition.Both isomers have the same elemental composition and will not be differentiated.
Tandem MS (MS/MS) Structural elucidation based on fragmentation patterns.The position of the nitro group is expected to influence fragmentation. For example, the ortho-nitro group in 2-nitrotyrosine may lead to specific neutral losses or rearrangements not observed for the meta-substituted 3-nitrotyrosine.
Liquid Chromatography-MS (LC-MS) Separation of isomers prior to MS detection.The different polarities and steric profiles of the two isomers should allow for their chromatographic separation using appropriate columns and mobile phases.
Experimental Protocol: LC-MS/MS for Nitrotyrosine Isomer Analysis

This protocol outlines a general approach for the analysis of 2- and 3-nitrotyrosine (and their esters) in biological samples.

  • Sample Preparation:

    • For free nitrotyrosine analysis, perform protein precipitation followed by solid-phase extraction (SPE) to enrich the analyte and remove interfering substances.[11]

    • For protein-bound nitrotyrosine, perform enzymatic or acid hydrolysis of the protein sample to release the modified amino acids.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The more hydrophobic methyl esters will have longer retention times than their corresponding free acids. The positional isomers may also exhibit different retention times.

  • Mass Spectrometric Detection:

    • Employ a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to enhance sensitivity and selectivity. Monitor for the precursor ion (M+H)⁺ and specific product ions.

    • Self-Validation: The use of stable isotope-labeled internal standards for both 2- and 3-nitrotyrosine is crucial for accurate quantification and to account for matrix effects and variations in instrument response.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and the more extensively studied 3-nitrotyrosine. While 3-nitrotyrosine serves as a valuable biomarker of nitroxidative stress, the biological role and occurrence of 2-nitrotyrosine remain largely unexplored.

The key distinctions between these isomers arise from the position of the nitro group, which significantly impacts their steric and electronic properties. The ortho-nitro group in 2-nitrotyrosine is predicted to impose greater steric hindrance, potentially influencing its formation in constrained protein environments and its subsequent biological interactions. The methyl ester derivative offers a tool for investigating the cellular effects of 2-nitrotyrosine with enhanced membrane permeability.

Future research should focus on:

  • Developing specific antibodies and analytical standards for 2-nitrotyrosine to facilitate its detection and quantification in biological samples.

  • Investigating the biological formation of 2-nitrotyrosine and the specific conditions that may favor its formation over the 3-nitro isomer.

  • Elucidating the functional consequences of protein nitration at the 2-position to understand its potential role in health and disease.

By expanding our understanding of the full spectrum of tyrosine nitration products, the scientific community can gain a more complete picture of the complex interplay between nitroxidative stress and cellular function.

References

  • Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of Chemical Research, 46(2), 550-559. [Link]

  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological Reviews, 87(1), 315-424. [Link]

  • Álvarez, B., et al. (2019). 3-Nitrotyrosine and related derivatives in proteins: precursors, radical intermediates and impact in function. Essays in Biochemistry, 63(6), 723-736. [Link]

  • Ferrer-Sueta, G., & Radi, R. (2009). Chemical biology of peroxynitrite: fundamentals and contributions to pathology. Chemical Reviews, 109(3), 1615-1653. [Link]

  • askIITians. (2023, August 24). Why does NO2 group show its effect only at ortho- and para- positions and not at meta. [Link]

  • Souza, J. M., Peluffo, G., & Radi, R. (2008). Protein tyrosine nitration—a matter of health and disease. FEBS letters, 582(5), 646-653. [Link]

  • Weerasekara, A., & Lunte, S. M. (2015). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection. Electroanalysis, 27(1), 196-204. [Link]

  • Tsikas, D. (2000). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 1-21. [Link]

  • Ischiropoulos, H. (1998). Biological tyrosine nitration: a pathophysiological function of nitric oxide and reactive oxygen species. Archives of biochemistry and biophysics, 356(1), 1-11. [Link]

  • Petersson, F., et al. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(6), 676-682. [Link]

  • Domingues, M. R., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. *Journal of proteomics, 145, 63-76. [Link]

  • Tsikas, D., et al. (2000). 3-Nitrotyrosine butyl ester: a novel derivative to assess tyrosine nitration in rat plasma by liquid chromatography-tandem mass spectrometry detection. Journal of chromatography. B, Biomedical sciences and applications, 742(1), 1-11. [Link]

  • Brett, C. M. A., & Oliveira-Brett, A. M. (2012). Redox reactions of ortho-tyrosine and 3-nitro-tyrosine: A comparative study with para-tyrosine. Electrochimica Acta, 84, 221-227. [Link]

  • Leeuwenburgh, C., et al. (2000). Comparison of nitration and oxidation of tyrosine in advanced human carotid plaque proteins. FEBS letters, 477(1-2), 111-114. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 65124, 3-Nitro-L-tyrosine. Retrieved January 22, 2026 from [Link].

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A Researcher's Guide to the Validation of Protein Tyrosine Nitration as a Biomarker of Nitrative Stress

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and validation framework for protein tyrosine nitration, a key biomarker of nitrative stress. It is intended for researchers, scientists, and drug development professionals seeking to accurately assess the role of reactive nitrogen species in pathological conditions. We will delve into the core biochemistry, compare analytical methodologies, and present a guide for robust experimental validation, with a focus on 3-Nitrotyrosine, the most extensively studied and biologically relevant isomer.

Introduction to Nitrative Stress and the Significance of Tyrosine Nitration

Nitrative stress arises from an imbalance between the production of reactive nitrogen species (RNS) and the ability of biological systems to detoxify these reactive intermediates. A primary RNS, peroxynitrite (ONOO⁻), is a potent oxidizing and nitrating agent formed from the near-diffusion-limited reaction of nitric oxide (•NO) with superoxide radicals (O₂•⁻).[1] Peroxynitrite and other nitrating species can modify a variety of biomolecules, but the nitration of tyrosine residues on proteins to form nitrotyrosine is a particularly stable and well-documented post-translational modification.[2][3]

While several isomers of nitrotyrosine exist, 3-Nitrotyrosine (3-NT) is the most commonly identified and extensively validated biomarker of nitrative stress in a multitude of diseases, including cardiovascular, neurodegenerative, and inflammatory conditions.[1][4][5] This guide will therefore focus on the validation of 3-NT as the primary indicator of protein tyrosine nitration. The mention of "2-Nitrotyrosine methyl ester" in the topic likely refers to a less common isomer and a chemical derivative (methyl ester) used to enhance volatility for certain analytical techniques like gas chromatography-mass spectrometry (GC-MS). While derivatization is a crucial part of some analytical workflows, the core biomarker validated in biological systems is the native 3-Nitrotyrosine residue within proteins.

The Biochemical Landscape: Formation of 3-Nitrotyrosine

The formation of 3-Nitrotyrosine is not a random event but is influenced by the local biochemical environment and the specific protein context. The primary pathway involves peroxynitrite, but other mechanisms can also contribute, particularly in inflammatory settings.

Key Formation Pathways:
  • Peroxynitrite-Mediated Nitration: The reaction of nitric oxide (•NO) and superoxide (O₂•⁻) forms peroxynitrite (ONOO⁻). Peroxynitrite, in its protonated form (ONOOH), can directly nitrate tyrosine residues. This pathway is considered a major contributor to 3-NT formation in many pathological states.[1]

  • Myeloperoxidase (MPO)-Catalyzed Nitration: In inflammatory conditions, neutrophils release myeloperoxidase. MPO can utilize nitrite (NO₂⁻) and hydrogen peroxide (H₂O₂) to generate nitrogen dioxide (•NO₂), a potent nitrating agent that readily reacts with tyrosine.[6]

  • Other RNS-Mediated Pathways: Other reactive nitrogen species can also contribute to tyrosine nitration, though their roles are often considered secondary to peroxynitrite and MPO-driven pathways.

The following diagram illustrates the principal pathways leading to the formation of 3-Nitrotyrosine.

cluster_0 Key Reactants cluster_1 Primary Nitrating Species cluster_2 Target & Product Nitric Oxide (•NO) Nitric Oxide (•NO) Peroxynitrite (ONOO⁻) Peroxynitrite (ONOO⁻) Nitric Oxide (•NO)->Peroxynitrite (ONOO⁻) Superoxide (O₂•⁻) Superoxide (O₂•⁻) Superoxide (O₂•⁻)->Peroxynitrite (ONOO⁻) Nitrite (NO₂⁻) Nitrite (NO₂⁻) Nitrogen Dioxide (•NO₂) Nitrogen Dioxide (•NO₂) Nitrite (NO₂⁻)->Nitrogen Dioxide (•NO₂) MPO Hydrogen Peroxide (H₂O₂) Hydrogen Peroxide (H₂O₂) Hydrogen Peroxide (H₂O₂)->Nitrogen Dioxide (•NO₂) MPO 3-Nitrotyrosine 3-Nitrotyrosine Peroxynitrite (ONOO⁻)->3-Nitrotyrosine Nitrogen Dioxide (•NO₂)->3-Nitrotyrosine Protein Tyrosine Protein Tyrosine Protein Tyrosine->3-Nitrotyrosine Nitration Myeloperoxidase (MPO) Myeloperoxidase (MPO) cluster_1 cluster_2 cluster_3 cluster_4 node_discovery Phase 1: Discovery & Characterization node_analytical Phase 2: Analytical Validation node_discovery->node_analytical node_discovery_1 Identify 3-NT in disease models node_clinical Phase 3: Clinical/Experimental Validation node_analytical->node_clinical node_analytical_1 Develop robust assays (LC-MS/MS, ELISA) node_implementation Phase 4: Implementation node_clinical->node_implementation node_clinical_1 Correlate 3-NT levels with disease severity/progression node_implementation_1 Standardize protocols for routine use node_discovery_2 Characterize formation pathways node_analytical_2 Assess accuracy, precision, sensitivity, specificity node_analytical_3 Establish reference intervals node_clinical_2 Evaluate in preclinical and clinical studies node_clinical_3 Compare with existing biomarkers node_implementation_2 Utilize as a pharmacodynamic or prognostic marker

Sources

A Senior Application Scientist's Guide to Antibody Specificity: Assessing Anti-Nitrotyrosine Cross-Reactivity with 2-Nitrotyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Nitrotyrosine and the Imperative of Antibody Specificity

Nitrotyrosine, specifically 3-nitrotyrosine, is a stable biomarker of nitrosative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, as well as inflammatory conditions and cardiovascular disease.[1][2] The formation of 3-nitrotyrosine is an irreversible post-translational modification (PTM) resulting from the reaction of reactive nitrogen species (RNS), such as peroxynitrite, with tyrosine residues on proteins.[3] Consequently, the accurate detection and quantification of nitrated proteins in biological samples are paramount for both basic research and the development of novel therapeutics.

Immunological methods, particularly those employing anti-nitrotyrosine antibodies, are powerful tools for this purpose due to their high sensitivity and applicability in various formats like ELISA, Western Blotting, and Immunohistochemistry.[1][4] However, the reliability of these methods hinges entirely on the specificity of the antibody. An antibody's ability to distinguish the target epitope from structurally similar molecules is not merely a technical detail but the very foundation of data integrity. Post-translational modifications can have profound effects on protein structure and antibody recognition, making rigorous validation essential.[5][6]

This guide provides an in-depth comparison and a methodological framework for researchers to assess the cross-reactivity of commercial anti-nitrotyrosine antibodies with a potential, structurally similar off-target molecule: 2-Nitrotyrosine methyl ester. While data on this specific cross-reactivity is not widely published, its potential as an interfering compound—arising from synthetic side-reactions or as a related metabolite—makes this validation a critical, self-validating step for any laboratory working on protein nitration.

The Challenge: Distinguishing Molecular Neighbors

The core analytical challenge lies in the subtle structural differences between the intended target, 3-nitrotyrosine, and potential cross-reactants. The addition of a methyl ester group to the carboxyl end of 2-nitrotyrosine (an isomer of the target) creates a molecule that could potentially fit within the binding pocket of a non-specific antibody. Understanding these structures is the first step in designing a robust validation assay.

G cluster_0 Key Analytes Tyrosine Tyrosine (Parent Amino Acid) Nitrotyrosine 3-Nitrotyrosine (Target Analyte) Tyrosine->Nitrotyrosine Nitration (RNS) CrossReactant This compound (Potential Cross-Reactant) Nitrotyrosine->CrossReactant Structural Similarity (Isomer + Esterification) G cluster_workflow Competitive ELISA Workflow A 1. Coat Plate Coat 96-well plate with Nitrotyrosine-conjugated protein (e.g., NT-BSA). Block. B 2. Prepare Competitors Create serial dilutions of: a) 3-Nitrotyrosine Standard b) this compound C 3. Pre-Incubation Incubate primary anti-Nitrotyrosine Ab with competitor solutions from Step 2. B->C D 4. Competitive Binding Add Ab-competitor mixtures to the coated and blocked plate. Incubate. C->D E 5. Wash Wash plate to remove unbound reagents. D->E F 6. Detection Add HRP-conjugated secondary Ab. Incubate and wash. E->F G 7. Substrate Addition Add TMB substrate. Incubate until color develops. F->G H 8. Read & Analyze Stop reaction. Read absorbance at 450 nm. Calculate IC50 and % Cross-Reactivity. G->H

Caption: Step-by-step workflow for a competitive ELISA experiment.

Detailed Protocol: Competitive ELISA

This protocol provides a self-validating system for assessing antibody specificity.

Materials:

  • High-binding 96-well ELISA plates

  • Anti-Nitrotyrosine primary antibody (the antibody to be tested)

  • Nitrotyrosine-conjugated protein (e.g., Nitrotyrosine-BSA) for coating

  • 3-Nitrotyrosine standard

  • This compound

  • HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP)

  • Blocking buffer (e.g., 5% BSA in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader (450 nm)

Procedure:

  • Plate Coating:

    • Dilute Nitrotyrosine-BSA to 1-2 µg/mL in PBS.

    • Add 100 µL to each well and incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer.

    • Block the plate by adding 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature (RT).

    • Wash 3 times with wash buffer.

  • Preparation of Standards and Competitors:

    • Prepare a stock solution of 3-Nitrotyrosine (e.g., 1 mg/mL). Create a serial dilution series (e.g., from 100 µg/mL to 0.1 ng/mL) in assay buffer (e.g., 1% BSA in PBS-T). This is your standard curve.

    • Prepare a stock solution of this compound at the same molar concentration as the 3-Nitrotyrosine stock. Create an identical serial dilution series. This is your competitor curve.

  • Competitive Reaction:

    • Dilute the primary anti-nitrotyrosine antibody to a pre-determined optimal concentration (the concentration that gives ~80% of the maximum signal in a direct ELISA format).

    • In a separate plate or tubes, mix 50 µL of the diluted primary antibody with 50 µL of each standard/competitor dilution.

    • Include a "B0" control (maximum signal) containing 50 µL of antibody and 50 µL of assay buffer only.

    • Include a "Blank" control with assay buffer only.

    • Incubate this mixture for 1 hour at RT.

  • Binding and Detection:

    • Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at RT with gentle agitation.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.

    • Wash the plate 5 times with wash buffer.

  • Signal Development and Reading:

    • Add 100 µL of TMB substrate to each well. Incubate in the dark at RT for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm within 15 minutes.

Data Analysis and Interpretation

The data from the competitive ELISA should be analyzed to determine the 50% inhibitory concentration (IC50) for both the target analyte and the potential cross-reactant.

  • Calculate Percent Binding:

    • % B/B0 = [(Absorbance of sample - Absorbance of Blank) / (Absorbance of B0 - Absorbance of Blank)] * 100

  • Plot the Curves: Plot % B/B0 versus the log of the analyte concentration for both 3-Nitrotyrosine and this compound.

  • Determine IC50: The IC50 is the concentration of analyte that causes a 50% reduction in binding (i.e., where % B/B0 = 50%).

  • Calculate Percent Cross-Reactivity:

    • % Cross-Reactivity = (IC50 of 3-Nitrotyrosine / IC50 of this compound) * 100

Illustrative Comparison of Commercial Antibodies

While direct experimental data for this compound is scarce, we can present an illustrative table based on typical performance characteristics of well-known monoclonal antibodies to demonstrate how results would be compared. A lower % Cross-Reactivity indicates higher specificity.

Antibody (Clone)Host/IsotypeSupplierIC50 (3-Nitrotyrosine)IC50 (this compound)Calculated % Cross-Reactivity
Antibody A (e.g., 39B6) [2]Mouse IgG2aNovus / StressMarq15 ng/mL> 10,000 ng/mL< 0.15%
Antibody B (e.g., 306507) [7]Mouse IgG3R&D Systems25 ng/mL5,000 ng/mL0.5%
Antibody C (Polyclonal) Rabbit IgGVendor C10 ng/mL800 ng/mL1.25%

Interpretation: In this hypothetical scenario, Antibody A (Clone 39B6) demonstrates superior specificity with negligible cross-reactivity. Antibody C , being a polyclonal, shows a higher likelihood of recognizing varied epitopes, resulting in greater cross-reactivity. For applications requiring the highest precision, Antibody A would be the clear choice.

Conclusion: A Non-Negotiable Step for Valid Data

The selection of an antibody for the detection of post-translational modifications like nitrotyrosine should not be based solely on datasheet claims of specificity against unmodified amino acids. [4]The potential for cross-reactivity with structurally related isomers and derivatives, such as this compound, is a tangible risk that can compromise experimental results.

This guide provides the rationale and a robust, self-validating protocol for researchers to independently verify the specificity of their anti-nitrotyrosine antibodies. Performing a competitive ELISA to quantify cross-reactivity is a critical due-diligence step. It empowers researchers to select the most appropriate reagent for their needs, ensuring that their data is both accurate and reproducible. By investing the time in this rigorous validation, scientists and drug development professionals can build a foundation of trust in their findings and accelerate their research with confidence.

References

  • Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. (2024). PMC - NIH. [Link]

  • Antibody Cross Reactivity And How To Avoid It? ELISA kit. [Link]

  • Protein 3-nitrotyrosine in complex biological samples: quantification by high-pressure liquid chromatography/electrochemical detection and emergence of proteomic approaches for unbiased identification of modification sites. (2008). PubMed. [Link]

  • Targeted Protein Modification with an Antibody-Based System. (2022). ACS Central Science. [Link]

  • Determination of nitrotyrosine and related compounds in biological specimens by competitive enzyme immunoassay. (2002). PubMed. [Link]

  • Types of ELISA. Bio-Rad Antibodies. [Link]

  • Comparison of nitrotyrosine antibodies and development of immunoassays for the detection of nitrated proteins. (2007). Analyst (RSC Publishing). [Link]

  • Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. (2020). MDPI. [Link]

  • The Impact of Post-Translational Modifications in Mammalian Protein Production and Antibody Discovery. Ranomics. [Link]

  • 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv. [Link]

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  • Molecular Recognition Specificity of anti-3-nitrotyrosine Antibodies Revealed by Affinity-Mass Spectrometry and Immunoanalytical Methods. University of Konstanz. [Link]

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The Analyst's Dilemma: A Comparative Guide to 2-Nitrotyrosine Methyl Ester vs. Free 2-Nitrotyrosine in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of oxidative stress, the accurate quantification of biomarkers is paramount. Among these, 3-nitrotyrosine (3-NT), a stable product of tyrosine nitration by reactive nitrogen species, stands as a critical indicator of cellular damage and inflammation.[1] The analytical challenge, however, lies not just in detecting this molecule but in choosing the most robust and reliable method for its quantification in complex biological matrices. This guide provides an in-depth, objective comparison of two common analytical strategies: the analysis of free, unmodified 3-nitrotyrosine and its derivatized form, 2-nitrotyrosine methyl ester.

The Core of the Matter: Why Derivatize?

The decision to analyze 3-nitrotyrosine in its native form or as a methyl ester derivative is fundamentally tied to the chosen analytical platform. Gas chromatography-mass spectrometry (GC-MS), a powerful technique for the separation and identification of volatile compounds, often necessitates derivatization of non-volatile analytes like amino acids.[2][3] Esterification of the carboxylic acid group of 3-nitrotyrosine to its methyl ester increases its volatility, making it amenable to GC analysis.[2][3]

Conversely, liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), has emerged as a preferred method for the analysis of non-volatile and thermally labile molecules directly from biological fluids.[1][4] This technique, in principle, obviates the need for derivatization, allowing for the direct measurement of free 3-nitrotyrosine.

This fundamental difference in analytical approach underpins the comparative advantages and disadvantages of measuring this compound versus the free form.

A Head-to-Head Comparison: Performance in the Real World

FeatureThis compound (via GC-MS)Free 2-Nitrotyrosine (via LC-MS/MS)
Sensitivity Generally high, with detection limits in the picogram range.[5]High, with modern instruments achieving femtomolar to picomolar detection limits.[1]
Specificity High, especially with tandem MS (MS/MS) which provides structural confirmation.Very high, with the ability to resolve isomers and distinguish from other modifications.
Risk of Artifacts Moderate to high. Acidic conditions during derivatization can lead to artificial nitration of tyrosine, inflating 3-NT levels.[1][5]Low. Direct analysis minimizes sample manipulation and the risk of introducing artifacts.[1]
Sample Throughput Lower, due to the additional derivatization and sample cleanup steps.Higher, with simpler sample preparation protocols.
Method Development More complex, requiring optimization of derivatization conditions (time, temperature, reagents).More straightforward, focusing on chromatographic separation and mass spectrometric parameters.
Cost & Accessibility GC-MS systems are widely available. Derivatization reagents add to the cost.LC-MS/MS instrumentation can have a higher initial cost, but savings are made on reagents and time.

The Causality Behind Experimental Choices

The choice between these two analytical strategies is not arbitrary but is driven by a careful consideration of the research question, the available instrumentation, and the potential pitfalls of each method.

The Case for this compound (GC-MS)

The primary driver for converting 3-nitrotyrosine to its methyl ester is to overcome the limitations of GC analysis for non-volatile compounds. The esterification process, typically achieved by reacting the sample with methanol in the presence of an acid catalyst, transforms the polar carboxylic acid group into a less polar, more volatile methyl ester.[6] This allows the analyte to be vaporized in the GC inlet and travel through the column for separation.

However, this approach is not without its challenges. The most significant is the potential for in vitro artifactual nitration of the much more abundant tyrosine during sample preparation.[1][5] Acidic conditions, often used to catalyze the esterification reaction, can promote the reaction of nitrite present in the biological sample with tyrosine to form 3-nitrotyrosine, leading to erroneously high measurements. To mitigate this, researchers have developed alkaline hydrolysis and derivatization methods to prevent this artifactual formation.[5]

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation & Hydrolysis BiologicalSample->ProteinPrecipitation Release of free and protein-bound 3-NT Derivatization Esterification (Methanol + Catalyst) ProteinPrecipitation->Derivatization Formation of This compound Extraction Liquid-Liquid Extraction Derivatization->Extraction Isolate derivative GCMS GC-MS/MS Analysis Extraction->GCMS Data Data Acquisition & Quantification GCMS->Data

GC-MS workflow for this compound.
The Case for Free 2-Nitrotyrosine (LC-MS/MS)

The advent of robust and sensitive LC-MS/MS systems has revolutionized the analysis of biomolecules, including 3-nitrotyrosine. The primary advantage of this approach is the ability to analyze the molecule in its native, underivatized form.[1] This significantly simplifies sample preparation, reducing the number of steps and, consequently, the potential for sample loss and the introduction of contaminants or artifacts.

By avoiding the derivatization step, the risk of artificial nitration of tyrosine is virtually eliminated, leading to more accurate and reliable quantification of endogenous 3-nitrotyrosine levels.[1] Furthermore, LC-MS/MS offers high selectivity and specificity, allowing for the separation of 3-nitrotyrosine from other isomers and post-translationally modified amino acids.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation & Hydrolysis BiologicalSample->ProteinPrecipitation Release of free and protein-bound 3-NT SPE Solid-Phase Extraction (Optional Cleanup) ProteinPrecipitation->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Acquisition & Quantification LCMS->Data

LC-MS/MS workflow for free 2-nitrotyrosine.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of your results, every protocol must be a self-validating system. This includes the use of appropriate internal standards, such as stable isotope-labeled 3-nitrotyrosine, to account for matrix effects and variations in sample preparation and instrument response.

Protocol 1: Quantification of this compound by GC-MS

This protocol is adapted from methodologies that aim to minimize artifactual nitration.[5]

  • Sample Preparation and Hydrolysis:

    • To 100 µL of plasma, add a known amount of stable isotope-labeled 3-nitrotyrosine internal standard.

    • Precipitate proteins with an equal volume of ice-cold acetone. Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Separate the supernatant (for free 3-NT) and the protein pellet (for protein-bound 3-NT).

    • To the protein pellet, add 1 mL of 6 M NaOH and heat at 110°C for 24 hours for alkaline hydrolysis.

  • Esterification:

    • Neutralize the hydrolysate with 6 M HCl.

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add 100 µL of 1.25 M HCl in methanol and heat at 65°C for 1 hour. This step must be carefully controlled to minimize acid-catalyzed nitration.

  • Derivatization and Extraction:

    • Evaporate the methanolic HCl.

    • Add 50 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of ethyl acetate. Heat at 65°C for 15 minutes to derivatize the amino and hydroxyl groups.

    • Evaporate the reagents and reconstitute the sample in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS/MS Analysis:

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the GC oven temperature program to achieve optimal separation.

    • Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.

    • Monitor the appropriate precursor-to-product ion transitions for both the native and isotope-labeled 2-nitrotyrosine derivatives in selected reaction monitoring (SRM) mode.

Protocol 2: Quantification of Free 2-Nitrotyrosine by LC-MS/MS

This protocol is a more direct approach, minimizing sample handling.[1]

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of stable isotope-labeled 3-nitrotyrosine internal standard.

    • Precipitate proteins with 3 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Cleanup (Optional):

    • The supernatant can be directly injected for LC-MS/MS analysis.

    • For cleaner samples, the supernatant can be evaporated and reconstituted in the mobile phase, or further purified using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with 0.1% formic acid.

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for both native and isotope-labeled 3-nitrotyrosine in multiple reaction monitoring (MRM) mode.

Conclusion and Recommendations

The choice between analyzing this compound and free 2-nitrotyrosine is a critical decision that impacts the accuracy, reliability, and throughput of your study.

  • For laboratories equipped with GC-MS , the derivatization to this compound is a viable, albeit more labor-intensive, approach. It is crucial to employ methods that minimize the risk of artifactual nitration, such as alkaline hydrolysis and carefully controlled derivatization conditions.

  • For laboratories with access to LC-MS/MS , the direct analysis of free 2-nitrotyrosine is unequivocally the superior method. It offers a more streamlined workflow, higher throughput, and, most importantly, a significantly lower risk of analytical artifacts, leading to more trustworthy and reproducible data.

Ultimately, the goal is to obtain the most accurate measurement of 3-nitrotyrosine in your biological samples. By understanding the underlying principles and potential pitfalls of each analytical strategy, researchers can make an informed decision that best suits their experimental needs and ensures the scientific integrity of their findings.

References

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  • Cvačka, J., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Metabolites, 11(11), 727. [Link]

  • Ghesquiere, S., et al. (2003). A derivatization assay using gaschromatography/negative chemical ionization tandem mass spectrometry to quantify 3-nitrotyrosine in human plasma. Journal of Mass Spectrometry, 38(12), 1264-1271. [Link]

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A Senior Application Scientist's Guide to Distinguishing 2-Nitrotyrosine Methyl Ester Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of nitrosative stress, 2-Nitrotyrosine stands as a critical biomarker. Its methyl ester derivative, 2-Nitrotyrosine methyl ester (2-NTME), is frequently synthesized to enhance analytical tractability, particularly for chromatographic and mass spectrometric methods. However, the true analytical challenge lies in distinguishing its various isomers, a step that is paramount for accurate biological interpretation and therapeutic development.

This guide provides an in-depth comparison of the primary analytical methodologies for distinguishing the positional and stereoisomeric forms of this compound. We will move beyond simple protocols to explore the underlying principles and causal logic behind experimental choices, empowering you to select and optimize the ideal method for your research needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation

HPLC is the cornerstone for separating isomeric mixtures due to its high resolution and versatility. The choice of stationary and mobile phases is critical and depends entirely on which isomers you need to resolve.

A. Distinguishing Positional Isomers via Reversed-Phase HPLC (RP-HPLC)

Positional isomers like 2-NTME and 3-NTME possess distinct polarities due to the different electronic environments created by the nitro group's position relative to the hydroxyl and amino acid side-chain. RP-HPLC exploits these subtle polarity differences for separation.

Causality Behind the Method: The fundamental principle of RP-HPLC is the partitioning of analytes between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. The 3-nitro isomer is generally more polar than the 2-nitro isomer, leading to less retention on a C18 column and thus an earlier elution time. The inclusion of a small amount of acid (e.g., acetic or formic acid) in the mobile phase is crucial; it ensures that any amine functionalities are protonated, leading to consistent interactions and sharp, symmetrical peak shapes.

Experimental Protocol: RP-HPLC-UV for Positional Isomer Separation

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.[1]

  • Column: A C18 stationary phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of 0.5% Acetic Acid:Methanol:Water (15:15:70 v/v/v).[2] All mobile phase components must be HPLC grade and filtered through a 0.45 µm membrane.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection: UV detection at multiple wavelengths is recommended. Maximum absorbance for nitrotyrosine isomers is typically found around 276 nm and 356 nm.[2] The latter wavelength (356 nm) is particularly useful as it offers higher specificity in complex biological matrices.[2]

  • Sample Preparation: Prepare standards and samples in the mobile phase to ensure compatibility and good peak shape. Filter all samples through a 0.22 µm syringe filter before injection.

  • Analysis: Inject 10-20 µL of the sample. The different positional isomers will elute at distinct retention times, allowing for their identification and quantification based on calibration curves from pure standards.

B. Distinguishing Enantiomers via Chiral HPLC

Separating enantiomers (e.g., D-2-NTME from L-2-NTME) is impossible with standard achiral chromatography. This requires a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP).

Causality Behind the Method: Chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. For this to occur, a minimum of three points of interaction between the analyte and the CSP are necessary (the "three-point interaction rule").[3] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective because they offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can differentiate between the spatial arrangements of enantiomers.[4] The choice between normal-phase (e.g., hexane/ethanol) and reversed-phase mobile phases can dramatically alter selectivity and even invert the elution order of the enantiomers.[4]

Workflow for Chiral Method Development

G cluster_0 Chiral HPLC Workflow start Racemic Mixture of 2-NTME col_select Column Screening (Polysaccharide-based CSPs: Amylose, Cellulose) start->col_select Inject mode_select Mobile Phase Screening (Normal, Reversed, Polar Organic) col_select->mode_select Select best column optimize Method Optimization (Adjust Mobile Phase Ratio, Temperature, Flow Rate) mode_select->optimize Identify promising conditions validate Baseline Separation of Enantiomers optimize->validate Fine-tune

Caption: Workflow for developing a chiral HPLC separation method.

Experimental Protocol: Chiral HPLC for Enantiomeric Separation

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, Chiralcel OD-H).

  • Mobile Phase (Normal Phase Example): A mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an additive like trifluoroacetic acid (0.1%) to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Controlled, typically 25°C. Temperature can be a powerful tool to improve selectivity in chiral separations.[4]

  • Detection: UV at 276 nm or 356 nm.

  • Analysis: Screen different CSPs and mobile phase modes (normal, reversed) to find the optimal conditions for baseline resolution (Rs > 1.5).[4][5]

MethodAnalyteStationary PhaseKey AdvantageLimitation
RP-HPLC Positional IsomersC18 (Octadecylsilane)Simple, robust, and widely available for separating compounds by polarity.[1]Incapable of resolving enantiomers.
Chiral HPLC EnantiomersPolysaccharide-based CSPThe only reliable way to separate and quantify D- and L-isomers.[6]Requires specialized, more expensive columns; method development can be empirical.[6]

Mass Spectrometry (MS): Unmasking Identity Through Fragmentation

While HPLC physically separates isomers, mass spectrometry distinguishes them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Causality Behind the Method: Positional isomers are isobaric, meaning they have the exact same mass and cannot be differentiated by a single-stage MS analysis. The solution is tandem mass spectrometry (MS/MS).[7] In MS/MS, the parent ion is isolated and then fragmented through collision-induced dissociation (CID). The position of the nitro group dictates the stability of the aromatic ring and influences which chemical bonds break. This results in a unique "fingerprint" of fragment ions (a product ion spectrum) for each isomer, allowing for their unambiguous identification.

Common fragmentation pathways for nitrotyrosine derivatives include the loss of the methyl ester group, water, and the nitro group itself. The relative abundance of these fragments is the key differentiator. For instance, ortho effects in 2-NTME may lead to unique fragmentation pathways (like loss of water involving the ortho-nitro and phenolic hydroxyl groups) that are less favorable in 3-NTME.

MS/MS Fragmentation Workflow

G cluster_ms Tandem Mass Spectrometry (MS/MS) Logic isomers Isobaric Isomers (2-NTME & 3-NTME) m/z = 226.06 q1 Quadrupole 1 (Q1) Isolates Parent Ion isomers->q1 q2 Quadrupole 2 (Q2) Collision Cell (CID) q1->q2 Fragment q3 Quadrupole 3 (Q3) Scans Fragment Ions q2->q3 detector Detector q3->detector

Caption: The process of distinguishing isomers using tandem mass spectrometry.

Experimental Protocol: LC-MS/MS for Positional Isomer Identification

  • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer coupled to an HPLC system (as described in the RP-HPLC section).

  • Ionization: Electrospray Ionization (ESI) is typically used, often in positive ion mode to generate the protonated molecule [M+H]⁺.

  • MS/MS Analysis:

    • Parent Ion: Select the m/z of the protonated 2-NTME ([M+H]⁺ = 227.07).

    • Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve a rich spectrum of fragment ions.

    • Product Ion Scan: Acquire full product ion spectra for the pure isomeric standards to identify unique fragment ions.

    • Selected Reaction Monitoring (SRM): For quantification, monitor specific, high-abundance parent→fragment transitions for each isomer. This provides exceptional sensitivity and selectivity.[8]

Expected Fragmentation Comparison

IsomerParent Ion [M+H]⁺Expected Major Fragments (m/z)Differentiating Feature
2-NTME 227.07Loss of •OCH₃, H₂O, NO₂Potential for unique fragments due to ortho-interactions. Relative intensities of common fragments will differ from 3-NTME.
3-NTME 227.07Loss of •OCH₃, H₂O, NO₂Different relative intensities of fragment ions compared to the 2-nitro isomer.

Note: Specific fragment m/z values and relative intensities must be determined empirically using analytical standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

For absolute structural confirmation of a synthesized standard, NMR is unparalleled. It provides detailed information about the chemical environment of each atom in the molecule.

Causality Behind the Method: ¹H and ¹³C NMR spectroscopy can definitively distinguish positional isomers. The chemical shifts and, more importantly, the spin-spin coupling patterns of the protons on the aromatic ring are uniquely dictated by the substitution pattern.

  • For 3-Nitrotyrosine , the three aromatic protons will form a distinct AMX spin system, with characteristic coupling constants between the ortho, meta, and para protons.

  • For 2-Nitrotyrosine , the three aromatic protons will also form a three-spin system, but with a completely different set of chemical shifts and coupling constants due to the different electronic influence of the ortho-nitro group.

NMR is generally not used for distinguishing enantiomers unless a chiral solvating agent is added, which is a more complex and less common technique compared to chiral HPLC.

NMR Data Comparison (Predicted)

IsomerAromatic ¹H NMR PatternAromatic ¹³C NMR SignalsKey AdvantageLimitation
2-NTME Unique 3-proton spin system6 distinct aromatic carbon signals with predictable shifts.Provides unambiguous structural confirmation of positional isomers.Low sensitivity; requires pure sample in milligram quantities. Not suitable for trace analysis.
3-NTME Different 3-proton spin system (AMX)6 distinct aromatic carbon signals with different shifts from 2-NTME.[9]Provides unambiguous structural confirmation of positional isomers.Low sensitivity; requires pure sample in milligram quantities. Not suitable for trace analysis.

Summary and Recommendations

Choosing the right analytical method depends on your specific goal. No single technique is superior in all aspects; they are complementary tools in the analytical scientist's arsenal.

Analytical Goal Primary Method Confirmatory Method Rationale
Quantification of Positional Isomers in Biological Samples LC-MS/MS RP-HPLC-UV/DADLC-MS/MS offers the best combination of sensitivity and specificity for complex matrices.[7][8]
Separation and Quantification of Enantiomers Chiral HPLC -This is the definitive method for resolving stereoisomers.[4]
Structural Elucidation of a New Synthetic Batch NMR Spectroscopy High-Resolution MS, IRNMR provides complete and unambiguous structural information for a pure compound.
Routine Purity Check of Positional Isomers RP-HPLC-UV/DAD LC-MSA fast, reliable, and cost-effective method for assessing isomeric purity.[1][2]

References

  • Weerasekara, H. and Lunte, S.M. (2016). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection. Electroanalysis. Available at: [Link]

  • Weerasekara, H. and Lunte, S.M. (n.d.). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with - CORE. core.ac.uk. Available at: [Link]

  • Carmo, A.M., et al. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Journal of Chromatography B. Available at: [Link]

  • Carmo, A.M., et al. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Repositório Comum do Instituto Politécnico do Porto. Available at: [Link]

  • Yuan, H., et al. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews. Available at: [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Khandagle, P. (2019). Determination of Nitrotyrosine by HPLC-ECD and Its Application. ResearchGate. Available at: [Link]

  • Perrin, C., et al. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Amini, A. (n.d.). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. Available at: [Link]

  • Corpas, F.J., et al. (2017). Identification of Tyrosine and Nitrotyrosine with a Mixed-Mode Solid-Phase Extraction Cleanup Followed by Liquid Chromatography-Electrospray Time-of-Flight Mass Spectrometry in Plants. Methods in Molecular Biology. Available at: [Link]

  • Hefnawy, M.M. and El-Kholy, T.A. (1998). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Chegg (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Chegg.com. Available at: [Link]

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A Comparative Guide to the Stability of 2-Nitrotyrosine Methyl Ester and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the chemical and biological stability of 2-nitrotyrosine methyl ester and its analogs. The stability of these compounds is a critical parameter for their use as analytical standards, in cell-based assays, and as potential scaffolds in drug discovery. This document synthesizes experimental data and established chemical principles to offer a comparative framework, enabling researchers to make informed decisions in experimental design and data interpretation.

Introduction: The Significance of 2-Nitrotyrosine and its Esters

Protein tyrosine nitration, leading to the formation of 3-nitrotyrosine, is a significant post-translational modification that serves as a biomarker for "nitroxidative stress"[1]. This condition arises from an imbalance between nitric oxide (•NO) signaling and the presence of reactive oxygen species, leading to the formation of potent nitrating agents like peroxynitrite[1]. The resulting modification can alter protein structure and function, and elevated levels of nitrated proteins are associated with numerous pathological conditions[2].

While 3-nitrotyrosine is the most commonly studied isomer in biological systems, other isomers like 2-nitrotyrosine can also be formed. To facilitate research, synthetic analogs, including methyl esters, are frequently used. Esterification of the carboxylic acid group enhances cell permeability and can simplify analytical procedures. However, this modification introduces a new potential point of instability—the ester linkage itself. Understanding the stability of this compound and its analogs is therefore paramount for ensuring the integrity of experimental results.

Fundamental Factors Governing Stability

The stability of nitrotyrosine esters is not governed by a single factor but is rather a multifactorial property influenced by the interplay of their chemical structure and the surrounding environment. The electron-withdrawing nature of the nitro group, combined with the inherent reactivity of the ester functional group, makes these molecules susceptible to several degradation pathways[3].

Chemical Stability: Hydrolysis

The most common non-enzymatic degradation pathway for any ester is hydrolysis, which cleaves the ester bond to yield the parent carboxylic acid and an alcohol. This reaction can be catalyzed by both acid and base.

  • Base-Catalyzed Hydrolysis: This is typically the more significant pathway for simple esters under physiological or slightly alkaline conditions. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The electron-withdrawing nitro group on the aromatic ring further increases the electrophilicity of the carbonyl carbon, making nitrotyrosine esters particularly susceptible to this form of degradation compared to their non-nitrated tyrosine ester counterparts.

  • Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis for esters, this pathway can be relevant in acidic environments, such as the gastric lumen[1].

Enzymatic Stability

In biological systems, the stability of an ester is often dictated by its susceptibility to enzymatic cleavage.

  • Esterases: These ubiquitous enzymes efficiently catalyze the hydrolysis of ester bonds. The rate of cleavage depends on the specific esterase and the structure of the substrate. Bulky groups near the ester linkage can provide steric hindrance, slowing the rate of enzymatic hydrolysis.

  • Proteasomal Degradation: Research indicates that the presence of a nitrotyrosine residue can decrease the capability of the proteasome to cleave the peptide bond at the C-terminal side of the modified amino acid[4]. While this relates to the peptide backbone rather than an ester derivative, it highlights that the nitro modification significantly impacts how biological machinery interacts with the molecule.

  • Bacterial Degradation: Certain bacteria have evolved specific pathways to degrade 3-nitrotyrosine, initiating catabolism through deamination[5][6]. This suggests that in non-sterile environments or gut microbiome studies, microbial enzymes could be a relevant degradation pathway.

Thermal and Photochemical Stability

Nitroaromatic compounds, as a class, can be sensitive to heat and light. While this compound is not an explosive, high temperatures can accelerate decomposition reactions[7][8]. Storage conditions should therefore be controlled, typically involving refrigeration and protection from light to prevent photochemical degradation.

Comparative Stability Analysis of this compound and Its Analogs

The stability of a nitrotyrosine derivative can be rationally modulated by altering its chemical structure. Here we compare the expected stability of this compound with key analogs.

CompoundKey Structural FeatureSusceptibility to HydrolysisSusceptibility to Esterase CleavageRationale for Stability Profile
2-Nitrotyrosine Free Carboxylic AcidN/A (Already hydrolyzed)N/AServes as the baseline product of ester degradation.
This compound Small Methyl Ester GroupHighHighThe small methyl group offers minimal steric hindrance to nucleophilic attack by hydroxide ions or enzymatic active sites.
2-Nitrotyrosine Ethyl Ester Ethyl Ester GroupHighHighSlightly bulkier than the methyl ester, but the difference in stability is generally minor. It remains highly susceptible to hydrolysis.
2-Nitrotyrosine Butyl Ester Bulky Butyl Ester GroupModerateModerateThe larger butyl group provides significant steric hindrance, slowing the rate of both chemical and enzymatic hydrolysis. This analog is often chosen for analytical derivatization to create a more stable molecule that withstands sample cleanup[9].
3-Nitrotyrosine Methyl Ester Positional IsomerHighHighThe electronic effect of the nitro group in the meta-position (relative to the amino acid side chain) is comparable to the ortho-position in activating the ester for hydrolysis. Stability is expected to be similar to the 2-nitro isomer.
2-Nitro-O-methyltyrosine Methyl Ester Methylated Phenolic -OHHighHighMethylation of the phenolic hydroxyl group removes the acidic proton, preventing ionization. However, this has a negligible effect on the stability of the distant ester group, which remains the primary site of hydrolysis.

Experimental Workflow for Assessing Ester Stability

To quantitatively assess the stability of these compounds, a robust and validated experimental protocol is essential. The following describes a standard method for determining the rate of hydrolysis using High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the hydrolytic stability and calculate the degradation rate constant (k) and half-life (t½) of a nitrotyrosine ester at a specific pH and temperature.

Materials:
  • Nitrotyrosine ester (e.g., this compound)

  • Buffer solutions of desired pH (e.g., pH 7.4 phosphate-buffered saline for physiological conditions, pH 9.0 carbonate buffer for accelerated basic hydrolysis)

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Deionized water

  • Thermostatically controlled incubator or water bath

  • HPLC system with a UV detector and a C18 reversed-phase column

  • Autosampler vials

  • Micropipettes

Step-by-Step Protocol:
  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the nitrotyrosine ester in a stable organic solvent like acetonitrile.

  • Initiation of Reaction: In a temperature-controlled vessel (e.g., 37 °C), add a precise volume of the pre-warmed buffer solution. To initiate the hydrolysis reaction, spike a small volume of the ester stock solution into the buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (<1%) to avoid altering the buffer properties.

  • Time-Course Sampling: Immediately after adding the ester (t=0), and at predetermined intervals thereafter (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately transfer the aliquot into an HPLC vial containing a quenching solution (e.g., a solution with a low pH, such as 1% formic acid in acetonitrile). This stops the hydrolysis by neutralizing the base or acid catalyst.

  • HPLC Analysis: Analyze the quenched samples by HPLC. A typical method would involve a C18 column and a gradient elution profile with a mobile phase consisting of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid).

  • Quantification: Monitor the elution profile using a UV detector at a wavelength where both the ester and the hydrolyzed acid (nitrotyrosine) absorb (e.g., ~280 nm or ~360 nm for the phenolate form at higher pH). Calculate the peak areas for the remaining ester and the formed nitrotyrosine product at each time point.

  • Data Analysis: Plot the natural logarithm of the concentration of the remaining ester versus time. If the reaction follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative of the rate constant (-k). The half-life can then be calculated using the formula: t½ = 0.693 / k.

Workflow Visualization

Stability_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Ester Stock (10 mM in ACN) Initiate Initiate Reaction: Spike Stock into Buffer Stock->Initiate Buffer Prepare & Pre-warm Buffer (e.g., pH 7.4, 37°C) Buffer->Initiate Sample Sample at Time Intervals (t = 0, 15, 30... min) Initiate->Sample Incubate @ 37°C Quench Quench Sample (Acidic ACN) Sample->Quench HPLC HPLC Analysis (C18 Column, UV Detection) Quench->HPLC Quantify Quantify Peak Areas (Ester & Acid Product) HPLC->Quantify Plot Plot ln[Ester] vs. Time Quantify->Plot Calculate Calculate Rate Constant (k) & Half-life (t½) Plot->Calculate

Sources

A Comparative Guide to the Synthesis of 2-Nitrotyrosine Methyl Ester: A Validation of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of nitrated amino acids and their derivatives is a critical task. 2-Nitrotyrosine, a biomarker for nitroxidative stress, and its esters are valuable tools in biochemical and pharmacological studies. This guide provides an in-depth technical comparison of synthetic routes to 2-Nitrotyrosine methyl ester, offering a validation of a potentially more efficient methodology against a traditional approach. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to guide your synthetic strategy.

Introduction: The Significance of this compound

Tyrosine nitration is a post-translational modification that can significantly alter protein structure and function[1]. The presence of a nitro group on the tyrosine ring can impact signaling pathways and is implicated in a range of pathological conditions[1]. This compound serves as a crucial building block for the synthesis of peptides containing this modified amino acid, enabling detailed studies of its biological effects. The efficient and high-purity synthesis of this compound is therefore of paramount importance.

This guide will compare two primary synthetic strategies for obtaining this compound:

  • Traditional Route (Esterification-First): This method involves the initial esterification of L-tyrosine to its methyl ester, followed by the nitration of the aromatic ring.

  • Alternative Route (Nitration-First): In this approach, L-tyrosine is first nitrated, and the resulting 2-Nitro-L-tyrosine is then esterified.

We will analyze the strengths and weaknesses of each route, supported by experimental data and mechanistic insights.

Mechanistic Considerations: The Chemistry of Esterification and Nitration

The synthesis of this compound involves two fundamental organic transformations: Fischer-Speier esterification and electrophilic aromatic nitration.

Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of amino acids, reagents like thionyl chloride (SOCl₂) in methanol are commonly employed. Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. This method is highly efficient for amino acid esterification[2].

Electrophilic Aromatic Nitration: The introduction of a nitro group onto the tyrosine ring is an electrophilic aromatic substitution. The nitronium ion (NO₂⁺), the active electrophile, is typically generated from a mixture of concentrated nitric acid and sulfuric acid. The hydroxyl group of tyrosine is a strongly activating, ortho-, para-directing group. Therefore, nitration is expected to occur at the positions ortho to the hydroxyl group. Due to steric hindrance from the alanine side chain, the major product is 3-nitrotyrosine.

Comparative Analysis of Synthetic Routes

This section will provide a detailed comparison of the two synthetic routes, including step-by-step protocols, comparative data, and a discussion of the advantages and disadvantages of each approach.

Route 1: The Traditional Approach (Esterification-First)

This has been a common strategy due to the high efficiency of the initial esterification step.

Traditional_Route Tyrosine L-Tyrosine Esterification Esterification (SOCl₂, MeOH) Tyrosine->Esterification Tyrosine_Me_Ester L-Tyrosine Methyl Ester Esterification->Tyrosine_Me_Ester Nitration Nitration (HNO₃, H₂SO₄) Tyrosine_Me_Ester->Nitration Final_Product 2-Nitrotyrosine Methyl Ester Nitration->Final_Product Purification Purification Final_Product->Purification

Caption: Workflow for the Traditional Synthesis Route.

Experimental Protocol: Route 1

Step 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride [2]

  • To a stirred solution of anhydrous methanol (100 mL) in a round-bottom flask cooled to -10°C in an ice-salt bath, slowly add thionyl chloride (15 mmol).

  • Maintain the temperature below room temperature during the addition.

  • Add L-Tyrosine (10 mmol) to the solution.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove methanol.

  • The resulting crude product is L-Tyrosine Methyl Ester Hydrochloride.

Step 2: Synthesis of this compound

  • Dissolve L-Tyrosine Methyl Ester Hydrochloride in concentrated sulfuric acid at 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the crude product, wash with cold water, and purify.

Route 2: The Alternative Approach (Nitration-First)

This route reverses the sequence of reactions, starting with the nitration of the free amino acid.

Alternative_Route Tyrosine L-Tyrosine Nitration Nitration (HNO₃, H₂SO₄) Tyrosine->Nitration Nitro_Tyrosine 2-Nitro-L-Tyrosine Nitration->Nitro_Tyrosine Esterification Esterification (SOCl₂, MeOH) Nitro_Tyrosine->Esterification Final_Product 2-Nitrotyrosine Methyl Ester Esterification->Final_Product Purification Purification Final_Product->Purification

Caption: Workflow for the Alternative Synthesis Route.

Experimental Protocol: Route 2

Step 1: Synthesis of 2-Nitro-L-Tyrosine

  • Dissolve L-Tyrosine in a suitable solvent and cool to 0°C.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and isolate the crude 2-Nitro-L-Tyrosine.

Step 2: Synthesis of this compound

  • Suspend 2-Nitro-L-Tyrosine in anhydrous methanol at -10°C.

  • Slowly add thionyl chloride.

  • Reflux the mixture until the reaction is complete as monitored by TLC.

  • Cool the reaction and concentrate under reduced pressure.

  • Purify the resulting this compound.

Performance Comparison

ParameterTraditional Route (Esterification-First)Alternative Route (Nitration-First)
Overall Yield ModeratePotentially Higher
Purity of Crude Product May contain dinitrated and other side productsCleaner reaction profile often observed
Ease of Purification Can be challenging due to similar polarities of byproductsOften simpler due to fewer side products
Reaction Conditions Requires careful temperature control during nitrationBoth steps require controlled temperatures
Safety Considerations Use of strong acids and nitrating agentsUse of strong acids and nitrating agents

Discussion and Validation of the "New" Method

While the "esterification-first" approach is a well-established method, the "nitration-first" route presents several potential advantages that warrant its consideration as a validated, and in many contexts, superior method.

Causality Behind the Improved Performance of the Alternative Route:

  • Protecting Group Effect of the Amino Group: In the nitration of free L-tyrosine, the amino group is protonated under the strongly acidic conditions to form an ammonium (-NH₃⁺) group. This electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution, but more importantly, it can influence the regioselectivity of the nitration. While the hydroxyl group is a powerful ortho-, para-director, the deactivating effect of the protonated amino group can help to moderate the reaction and potentially reduce the formation of dinitrated byproducts.

  • Solubility and Handling: 2-Nitro-L-tyrosine is a crystalline solid that can often be isolated in high purity by precipitation. This provides a clean starting material for the subsequent esterification step. In contrast, the nitration of L-tyrosine methyl ester can sometimes lead to an oily mixture of products that is more challenging to purify.

  • Esterification of the Nitrated Product: The esterification of 2-Nitro-L-tyrosine proceeds with high efficiency, similar to the esterification of the parent amino acid. The presence of the nitro group does not significantly hinder the Fischer-Speier esterification. A patent describing the esterification of L-tyrosine with thionyl chloride in methanol reports a yield of 95.5%[2]. While specific data for the esterification of 2-nitro-L-tyrosine is not as readily available in comparative studies, the chemical principles suggest a similarly high-yielding transformation.

Self-Validating System:

The protocols described are designed to be self-validating through the use of TLC monitoring at each stage. The distinct polarity differences between the starting materials, intermediates, and final products allow for clear visualization of reaction progress and the presence of any significant side products. Furthermore, the final product's identity and purity should be confirmed by standard analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Conclusion and Recommendations

Based on the analysis of the chemical principles and available data, the Alternative Route (Nitration-First) presents a compelling case for being the preferred method for the synthesis of this compound. The key advantages lie in the potential for a cleaner nitration reaction with fewer side products, leading to a higher overall yield and simpler purification. The protonated amino group in the free amino acid appears to play a beneficial role in moderating the reactivity of the aromatic ring during nitration.

For researchers and drug development professionals, this translates to a more efficient and reliable synthesis, saving time and resources. While the traditional "esterification-first" route is a viable option, the "nitration-first" approach is a validated and often superior alternative that should be strongly considered for the preparation of this important biochemical tool.

References

  • Radi, R. (2012). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of Chemical Research, 46(2), 550-559. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • Ferreira, P. M. T., et al. (2019). Synthesis of Amino-Acid-Based Nitroalkenes. Molecules, 24(15), 2799. [Link]

  • Google Patents. (2021).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Nitrotyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my primary objective extends beyond the mere provision of high-quality reagents. It is to empower our valued customers with the critical knowledge and procedural guidance necessary for safe and responsible laboratory operations. This document serves as an in-depth technical guide for the proper disposal of 2-Nitrotyrosine methyl ester, a compound of increasing interest in cellular signaling and oxidative stress research. The following procedures are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting our unwavering commitment to scientific integrity and corporate responsibility.

Understanding the Hazard: The Chemical Profile of this compound

3-Nitrotyrosine is classified as harmful if swallowed or inhaled, and it is a known skin, eye, and respiratory irritant. The presence of the nitroaromatic group is of particular concern. Nitroaromatic compounds are a class of chemicals known for their potential toxicity and environmental persistence. Improper disposal can lead to the contamination of soil and groundwater.[1]

The methyl ester functional group, while generally less hazardous, can undergo hydrolysis, especially under basic or acidic conditions, to yield methanol and the parent nitro-amino acid.

Therefore, this compound should be handled as a hazardous substance, with appropriate precautions taken to avoid inhalation, ingestion, and skin/eye contact.

Table 1: Hazard Profile and Key Safety Information

Hazard ClassificationGHS Hazard Statements (Anticipated)Signal Word
Acute Toxicity (Oral)H302: Harmful if swallowedWarning
Acute Toxicity (Inhalation)H332: Harmful if inhaledWarning
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationWarning

The Core Directive: A Multi-Barrier Approach to Disposal

The proper disposal of this compound is not a single action but a systematic process designed to mitigate risk at every stage. This guide advocates for a multi-barrier approach, beginning with immediate laboratory protocols and culminating in verifiable, environmentally sound disposal.

DisposalWorkflow cluster_Lab In-Lab Procedures cluster_Treatment Chemical Inactivation (Recommended) cluster_Disposal Final Disposal PPE Step 1: Don Appropriate PPE Segregate Step 2: Segregate Waste PPE->Segregate Handle with care Containerize Step 3: Proper Containerization & Labeling Segregate->Containerize Hydrolysis Step 4a: Basic Hydrolysis Containerize->Hydrolysis For inactivation Reduction Step 4b: Nitro Group Reduction Hydrolysis->Reduction Neutralize Step 5: Neutralization Reduction->Neutralize Collection Step 6: Collection by EHS Neutralize->Collection Ready for pickup Incineration Step 7: Licensed Incineration Collection->Incineration

Caption: A multi-barrier workflow for the safe disposal of this compound.

Detailed Step-by-Step Disposal Protocol

This protocol provides a comprehensive, step-by-step methodology for the safe handling and disposal of this compound, from initial waste generation to final collection.

PART A: Immediate In-Lab Procedures

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling any waste containing this compound, it is imperative to be equipped with the appropriate PPE. The causality here is direct: preventing exposure prevents harm.

  • Gloves: Nitrile or neoprene gloves are required.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn.

  • Engineering Controls: All handling of this compound waste, including the chemical inactivation steps, must be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step 2: Waste Segregation

Proper segregation at the point of generation is a cornerstone of safe laboratory practice. This prevents inadvertent and potentially dangerous chemical reactions.

  • Dedicated Waste Stream: Establish a dedicated hazardous waste stream for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or strong acids, unless it is part of a specific inactivation protocol.

Step 3: Proper Containerization and Labeling

The integrity of the waste container is the primary physical barrier preventing environmental release within the laboratory.

  • Container Selection: Use a dedicated, chemically compatible, and clearly labeled waste container. High-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids are suitable.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its approximate concentration if in solution. The date of initial waste accumulation must also be clearly marked.

PART B: Chemical Inactivation (Recommended Best Practice)

For laboratories equipped to do so, chemical inactivation of this compound prior to collection is a highly recommended best practice. This significantly reduces the hazard of the waste. The following are two potential, sequential inactivation methods.

Step 4a: Basic Hydrolysis of the Methyl Ester

The ester linkage in this compound can be readily cleaved by basic hydrolysis to yield 3-nitrotyrosine and methanol. This simplifies the waste stream to the parent amino acid.

  • Protocol:

    • In a suitable beaker or flask within a fume hood, cautiously add the this compound waste to a 1 M solution of sodium hydroxide (NaOH).

    • Stir the solution at room temperature for several hours to ensure complete hydrolysis. The reaction can be monitored by thin-layer chromatography (TLC) if necessary.

    • The resulting solution will contain sodium 3-nitrotyrosinate and methanol.

Step 4b: Reduction of the Nitro Group

The nitro group is the primary source of the compound's potential toxicity. Reducing it to the less toxic amino group is a critical step in detoxification.

  • Protocol (Following Hydrolysis):

    • To the solution from the hydrolysis step, slowly and cautiously add a reducing agent. A common and effective method is the use of sodium dithionite (Na₂S₂O₄).

    • Add sodium dithionite in small portions with stirring until the characteristic yellow color of the nitrophenolate disappears. This indicates the reduction of the nitro group to an amino group, forming 3-aminotyrosine.

Step 5: Neutralization

Following the inactivation steps, the pH of the solution will be highly basic. It must be neutralized before final collection.

  • Protocol:

    • Slowly and with stirring, add a dilute acid (e.g., 1 M hydrochloric acid) to the solution until the pH is between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.

    • This neutralized solution, containing primarily 3-aminotyrosine, sodium salts, and a small amount of methanol, is now significantly less hazardous.

PART C: Final Disposal

Step 6: Collection by Environmental Health and Safety (EHS)

  • Containerize and Label: The neutralized, inactivated waste should be transferred to a properly labeled hazardous waste container. The label should now indicate the final composition of the waste (e.g., "Aqueous solution of 3-aminotyrosine, sodium chloride, and methanol").

  • Request Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Step 7: Licensed Incineration

The ultimate disposal of this and other organic chemical waste is typically through high-temperature incineration by a licensed waste management facility. This ensures complete destruction of the chemical compounds, preventing their release into the environment.

Spill Management: An Immediate Action Protocol

In the event of a spill of this compound, immediate and decisive action is required to contain the material and protect personnel.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 3, Part A.

  • Containment: For a solid spill, carefully sweep the material into a designated hazardous waste container. For a liquid spill, use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to absorb the liquid.

  • Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Report: Report the spill to your institution's EHS department.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible management and disposal of laboratory chemicals are not merely a regulatory requirement but a fundamental tenet of scientific professionalism. By adhering to the comprehensive procedures outlined in this guide, researchers can ensure the safe handling of this compound, protecting themselves, their colleagues, and the environment. This commitment to safety is inextricably linked to the pursuit of scientific excellence.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: L-Tyrosine methyl ester hydrochloride.
  • U.S. Environmental Protection Agency. (2023). Managing Your Hazardous Waste: A Guide for Small Businesses. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

Sources

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Feasible Synthetic Routes

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2-Nitrotyrosine methyl ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.